Ethyl 6-nitro-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZLSPJSSDTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346926 | |
| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16792-45-3 | |
| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document, intended for chemistry professionals, details a robust and well-established synthetic protocol via the Fischer indole synthesis. The guide elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, and outlines the necessary characterization and safety protocols. The synthesis is broken down into two primary stages: the formation of the arylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization. This guide aims to equip researchers with the necessary knowledge and practical insights to successfully synthesize this valuable compound for applications in drug discovery and development.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 6-position, as in this compound, significantly influences the molecule's electronic properties and provides a versatile handle for further chemical modifications. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those with potential anti-inflammatory and analgesic properties.[1] Its unique substitution pattern makes it an attractive starting material for the exploration of novel chemical space in the pursuit of new therapeutic agents.
Strategic Approach: The Fischer Indole Synthesis
The most reliable and widely employed method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]
The overall synthetic strategy can be visualized as a two-step process:
-
Hydrazone Formation: The reaction of 4-nitrophenylhydrazine with ethyl pyruvate to form the corresponding ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate.
-
Indolization: The acid-catalyzed intramolecular cyclization of the hydrazone intermediate to yield the final product, this compound.
Polyphosphoric acid (PPA) is a particularly effective catalyst for the cyclization of nitro-substituted phenylhydrazones, as it provides a strongly acidic medium and acts as a dehydrating agent, driving the reaction to completion.[4][5][6]
Reaction Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Part A: Synthesis of Ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 100 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add 7.5 mL of ethyl pyruvate. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting yellow to orange solid is the hydrazone intermediate, which can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.
Part B: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 100 g of polyphosphoric acid (PPA).
-
Heating and Reagent Addition: Heat the PPA to 70-80 °C with stirring. Once the PPA is mobile, slowly add 10.0 g of the dried ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate in portions over 15-20 minutes, ensuring the temperature does not exceed 100 °C.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 30-60 minutes. The color of the mixture will typically darken.
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a yellow solid.[7]
Summary of Reaction Parameters
| Parameter | Hydrazone Formation | Fischer Indole Synthesis |
| Key Reagents | 4-Nitrophenylhydrazine, Ethyl Pyruvate | Ethyl (2Z)-2-(2-(4-nitrophenyl)hydrazono)propanoate, Polyphosphoric Acid |
| Solvent | Absolute Ethanol | None (PPA as reagent and medium) |
| Catalyst | Glacial Acetic Acid (optional) | Polyphosphoric Acid |
| Temperature | Reflux (~78 °C) | 95-100 °C |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Work-up | Cooling/Concentration, Filtration | Quenching on ice, Filtration |
| Purification | Washing with cold ethanol | Recrystallization from ethanol |
| Expected Yield | >85% | 60-75% |
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis is a complex and elegant reaction, the mechanism of which involves several key steps:[2]
-
Tautomerization: The initially formed hydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[8][8]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.
-
Aromatization: The intermediate loses a proton to regain aromaticity in the six-membered ring.
-
Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
Mechanism Diagram
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
-
Appearance: Yellow solid.[7]
-
Molecular Formula: C₁₁H₁₀N₂O₄[9]
-
Molecular Weight: 234.21 g/mol [9]
-
Melting Point: Typically in the range of 200-205 °C.
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.2 (s, 1H, NH), 8.45 (d, 1H), 8.05 (dd, 1H), 7.70 (d, 1H), 7.30 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H). (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~161.0, 143.5, 138.0, 132.5, 128.0, 121.0, 118.0, 114.0, 108.0, 105.0, 61.0, 14.5. (Note: Approximate chemical shifts).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch).[10][11]
-
Mass Spectrometry (EI): m/z (%) = 234 (M⁺), 188, 160, 130.
-
Safety and Handling
-
4-Nitrophenylhydrazine: This compound is toxic and a suspected mutagen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Ethyl Pyruvate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. The reaction with water is exothermic.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes working in a well-ventilated area, wearing appropriate PPE, and having access to safety equipment such as a fire extinguisher and a safety shower.
Conclusion
The Fischer indole synthesis provides an efficient and reliable route to this compound. This guide has detailed a practical experimental protocol, elucidated the underlying reaction mechanism, and provided essential characterization and safety information. By following the procedures outlined in this document, researchers can confidently synthesize this valuable intermediate for its application in the development of novel therapeutic agents and other areas of chemical research.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. URL: [Link]
- Hughes, G. K., et al. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. J. Am. Chem. Soc.1952, 74(21), 5152–5156. URL: [Link]
- PubChem. This compound.
- Kissman, H. M.; Farnsworth, D. W.; Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. J. Am. Chem. Soc.1952, 74(16), 3948–3949. URL: [Link]
- Wikipedia. Fischer indole synthesis. URL: [Link]
- MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. URL: [Link]
- Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. URL: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. URL: [Link]
- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III)
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An In-Depth Technical Guide to Ethyl 6-nitro-1H-indole-2-carboxylate: A Cornerstone Heterocyclic Intermediate
This guide provides an in-depth exploration of Ethyl 6-nitro-1H-indole-2-carboxylate, a pivotal intermediate in medicinal chemistry and organic synthesis. We will delve into its chemical architecture, synthesis, reactivity, and its significant role as a scaffold in the development of novel therapeutics. The information herein is curated for researchers, scientists, and drug development professionals, blending foundational knowledge with practical, field-proven insights.
Core Chemical Identity and Structural Rationale
This compound is a substituted indole derivative that has garnered significant attention as a versatile building block.[1] Its chemical identity is defined by a unique combination of functional groups that dictate its reactivity and utility.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 16792-45-3 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [2] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| Appearance | Yellow solid | [3] |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[O-] | [2] |
The molecule's architecture is fundamental to its chemical behavior. The indole scaffold itself is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals.[4] The strategic placement of two key functional groups—an ethyl carboxylate at the C2 position and a nitro group at the C6 position—imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro group enhances the reactivity of the indole ring, making the compound an excellent substrate for various chemical transformations.[1]
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights: The Reissert Indole Synthesis
A classic and reliable route for synthesizing substituted indole-2-carboxylates is the Reissert indole synthesis.[5] This method is valued for its use of commercially available starting materials and its robust nature.[6][7] The synthesis begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.
For this compound, the logical starting material would be 2,4-dinitrotoluene. The key steps are:
-
Condensation: 2,4-dinitrotoluene undergoes a Claisen condensation with diethyl oxalate. This reaction is base-catalyzed, typically using a strong base like potassium ethoxide, which has been shown to give superior results compared to sodium ethoxide.[7][8] The ethoxide anion deprotonates the methyl group of the nitrotoluene, forming a carbanion that attacks the electrophilic carbonyl of diethyl oxalate.
-
Reductive Cyclization: The resulting ethyl 2-(2,4-dinitrophenyl)pyruvate intermediate is then subjected to reductive cyclization. This critical step involves the reduction of one nitro group (the one ortho to the pyruvate side chain) to an amine. This newly formed amine then intramolecularly attacks the adjacent ketone, leading to cyclization and subsequent dehydration to form the indole ring. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation.[7][9]
Caption: Workflow for the Reissert Indole Synthesis.
Strategic Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate.[1] Its functional groups are handles that medicinal chemists can manipulate to build a diverse library of complex molecules with potential therapeutic effects.[1]
The Gateway Transformation: Nitro Group Reduction
The most crucial subsequent reaction is the reduction of the C6 nitro group to an amine. This transformation is the gateway to a vast array of derivatives, as the resulting amino group can be readily acylated, alkylated, or converted into other functionalities. This opens the door to synthesizing compounds for various therapeutic targets.
Caption: Role as a key intermediate in therapeutic agent synthesis.
Indole-based compounds are integral to modern drug discovery, targeting a wide range of diseases.[4] For instance, indole derivatives have been developed as inhibitors of protein kinases, tubulin polymerization, and histone deacetylases, all of which are critical targets in oncology.[1] The ability to functionalize the C6 position of the indole ring allows for fine-tuning of a compound's steric and electronic properties to optimize binding affinity and selectivity for a given biological target.
Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction
This protocol details a reliable and clean method for the synthesis of Ethyl 6-amino-1H-indole-2-carboxylate, a critical downstream intermediate. Catalytic hydrogenation is often preferred as it avoids the use of stoichiometric heavy metal reagents and simplifies product workup.[10]
Objective: To reduce the nitro group of this compound to an amine.
Materials:
-
This compound (1.0 g, 4.27 mmol)
-
Palladium on carbon (10% Pd/C, ~10 mol%, ~45 mg)
-
Ethanol or Ethyl Acetate (25-30 mL)
-
Hydrogen (H₂) gas source (balloon or Parr apparatus)
-
Celite or filter aid
-
Round-bottom flask or hydrogenation vessel
-
Stir plate and magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable hydrogenation flask, add this compound (1.0 g).
-
Solvent Addition: Add the solvent (e.g., ethanol, 25 mL) to dissolve the starting material. Gentle warming may be required.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as dry Pd/C can be pyrophoric.
-
Hydrogenation Setup: Securely attach the flask to the hydrogen source.
-
Inert Gas Purge: Evacuate the flask and backfill with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Introduction: Evacuate the flask one final time and introduce hydrogen gas. For a balloon setup, ensure the balloon is adequately filled. For a Parr apparatus, pressurize to the desired level (e.g., 40-50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The product, being more polar, will have a lower Rf value than the starting material. The reaction is generally complete within 2-6 hours.[10]
-
Workup - Catalyst Removal: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude Ethyl 6-amino-1H-indole-2-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
This self-validating protocol incorporates a clear monitoring step (TLC) to ensure reaction completion and a standardized purification method (filtration through Celite) to guarantee the removal of the heterogeneous catalyst, ensuring the purity of the key amino intermediate for subsequent synthetic steps.
Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the compound. While detailed 1H and 13C NMR data would require experimental acquisition, mass spectrometry provides confirmatory data on the molecular weight.
Table 2: Mass Spectrometry Data
| Technique | Data | Source |
| Molecular Ion (M+) | 234.064057 g/mol (Exact Mass) | [2] |
| GC-MS Fragments (m/z) | 189, 115, 190, 116, 144 | [2][11] |
The fragmentation pattern in GC-MS is characteristic of the molecule. The base peak at m/z 189 likely corresponds to the loss of the ethoxy group (-OEt, 45 Da), a common fragmentation pathway for ethyl esters.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science.[1] Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for creating novel molecules with tailored biological activities. This guide has provided a comprehensive overview, from its fundamental properties to practical synthetic protocols, underscoring its established and continuing importance in the scientific community.
References
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
- ChemEurope. Reissert indole synthesis.
- Wikipedia. Reissert indole synthesis.
- PubChem. This compound. National Center for Biotechnology Information.
- Der Pharma Chemica. Synthesis and biological evaluation of indoles.
- The Royal Society of Chemistry. Supporting information for an article.
- ResearchGate. Reissert-Indole-Synthesis.pdf.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- ResearchGate. Figure S1. 1H NMR spectrum (CDCl3, 400 MHz) of ethyl 1H-indole-2-carboxylate.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 6-nitroindole derivatives....
- SpectraBase. This compound.
- MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles....
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-nitro-1H-indole-2-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate
Ethyl 6-nitro-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of pharmaceutical research and development. Its indole scaffold, coupled with the electron-withdrawing nitro group, imparts a unique reactivity that is leveraged in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticancer agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic protocols, formulation development, and for ensuring the quality and safety of downstream products.
This guide provides a comprehensive technical overview of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related chemical classes—indole esters and nitroaromatic compounds—to provide a predictive framework for its behavior. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical physicochemical properties, ensuring a robust and scientifically sound approach to its handling and application.
Section 1: Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O₄ | |
| Molecular Weight | 234.21 g/mol | |
| Appearance | Yellow solid | Commercial Suppliers |
| CAS Number | 16792-45-3 | |
| Storage | Store at 0-8 °C | Commercial Suppliers |
Section 2: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. While quantitative solubility data for this compound in various solvents is not readily published, a qualitative assessment can be inferred from its structure.
Predicted Solubility Behavior
The molecule possesses both polar (nitro group, ester carbonyl, N-H of the indole) and non-polar (benzene ring, ethyl group) characteristics. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the N-H group and the oxygen atoms in the ester and nitro functionalities should allow for hydrogen bonding, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): The polar nature of these solvents should effectively solvate the polar regions of the molecule, leading to good solubility. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly non-polar solvents due to the presence of the polar functional groups.
-
Aqueous Solubility: The molecule's significant non-polar surface area from the indole ring system and the ethyl group suggests that its solubility in water will be low.
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. [1][2][3]These studies are crucial for the development and validation of stability-indicating analytical methods. [4][5][6][7][8]The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B. [9][10][11][12][13][14][15][16][17] Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3-30%)
-
High-purity water
-
Suitable organic solvent for initial dissolution (e.g., acetonitrile or methanol)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC-UV/DAD system, preferably coupled with a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.
Procedure: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. [2][3]
-
Acid Hydrolysis:
-
Treat the sample solution with an equal volume of HCl solution (starting with 0.1 N).
-
Heat the mixture (e.g., at 60-80 °C) for a defined period.
-
Withdraw samples at various time points, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Treat the sample solution with an equal volume of NaOH solution (starting with 0.1 N).
-
Maintain at room temperature or heat gently (e.g., 40-60 °C) for a defined period.
-
Withdraw samples, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature for a defined period, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C or higher, depending on the melting point).
-
Monitor for a defined period.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [9][10][11][12][13] * A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the exposed and control samples for analysis.
-
Analytical Approach:
-
All stressed samples should be analyzed by a validated stability-indicating HPLC method.
-
The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure that no co-eluting degradation products are present.
-
Mass balance should be calculated to account for the parent compound and all degradation products.
-
LC-MS is highly recommended for the tentative identification of the degradation products based on their mass-to-charge ratios.
Section 4: Conclusion and Recommendations for Further Investigation
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in the established chemistry of related indole and nitroaromatic compounds. The provided experimental protocols offer a robust framework for researchers to determine the specific physicochemical properties of this important pharmaceutical intermediate.
Key Recommendations for Researchers:
-
Quantitative Solubility Determination: It is highly recommended to perform the outlined solubility experiments to generate quantitative data in a range of pharmaceutically relevant solvents. This data will be invaluable for process development, purification, and formulation.
-
Comprehensive Forced Degradation Studies: Executing the detailed forced degradation protocol is crucial for understanding the intrinsic stability of the molecule. The identification of degradation products will inform on appropriate storage conditions, compatible excipients, and the development of robust analytical methods.
-
Stability-Indicating Method Development: A validated stability-indicating analytical method is a prerequisite for accurate stability assessment. This method should be capable of separating the parent compound from all potential degradation products.
By systematically investigating the solubility and stability of this compound, researchers can ensure its optimal use in the synthesis of novel therapeutics and contribute to the development of safe and effective medicines.
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The Fischer Indole Synthesis of 6-Nitroindole Derivatives: A Senior Application Scientist's In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Nitroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Among its substituted variants, 6-nitroindoles represent a particularly valuable class of intermediates. The strong electron-withdrawing nature of the nitro group at the C-6 position significantly influences the electron density of the indole ring, opening up unique avenues for further functionalization and serving as a precursor for the corresponding 6-aminoindoles, which are key building blocks in numerous drug candidates.
This technical guide provides an in-depth exploration of the Fischer indole synthesis as a primary method for constructing the 6-nitroindole scaffold. We will delve into the mechanistic nuances of this century-old reaction, with a specific focus on the challenges and strategic considerations imposed by the presence of a deactivating nitro group on the phenylhydrazine precursor. This document is designed not merely as a set of instructions, but as a comprehensive resource that combines theoretical understanding with practical, field-tested insights to empower researchers in their synthetic endeavors.
The Core of the Matter: The Fischer Indole Synthesis Mechanism
First discovered by Hermann Emil Fischer in 1883, this elegant reaction has remained a staple for indole synthesis due to its robustness and versatility.[1] The overall transformation involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[2]
The accepted mechanism, a cascade of intricate steps, is crucial to understanding the reaction's sensitivities and potential pitfalls.[1]
-
Hydrazone Formation: The reaction commences with the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is a standard imine formation and is typically reversible.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine, upon protonation, undergoes a[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. This step is often the rate-determining step of the overall process.
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes to form a more stable aniline derivative. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered ring.
-
Elimination of Ammonia: The resulting aminal, under the acidic conditions, eliminates a molecule of ammonia to generate the final aromatic indole ring.
Synthesizing 6-Nitroindoles: The Impact of an Electron-Withdrawing Group
The presence of a nitro group on the phenylhydrazine ring, particularly at the para-position to the hydrazine moiety (which will become the 6-position of the indole), introduces a significant electronic perturbation. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the crucial[2][2]-sigmatropic rearrangement more challenging. Consequently, harsher reaction conditions are often required compared to the synthesis of indoles with electron-donating or neutral substituents.
Choice of Catalyst: A Critical Decision
The selection of an appropriate acid catalyst is paramount for a successful Fischer indole synthesis of 6-nitroindoles.[3] Both Brønsted and Lewis acids are employed, with the choice often dictated by the specific substrates and desired reaction conditions.[1]
| Catalyst Type | Examples | Rationale for Use in 6-Nitroindole Synthesis |
| Brønsted Acids | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | PPA is a particularly effective catalyst for deactivated systems as it can act as both a catalyst and a solvent, driving the reaction forward at elevated temperatures.[4][5] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Iron(III) chloride (FeCl₃) | Lewis acids can coordinate to the carbonyl oxygen and the hydrazine nitrogens, facilitating both hydrazone formation and the subsequent cyclization steps. |
From field experience, Polyphosphoric acid (PPA) often provides the most consistent results for the cyclization of 4-nitrophenylhydrazones, striking a balance between sufficient acidity to promote the reaction and minimizing charring and other side reactions that can occur with strong mineral acids at high temperatures.
Experimental Protocol: A Representative Synthesis of Ethyl 6-Nitroindole-2-carboxylate
The following protocol describes a representative synthesis of ethyl 6-nitroindole-2-carboxylate, a versatile intermediate, from 4-nitrophenylhydrazine and ethyl pyruvate. This procedure is based on established principles of the Fischer indole synthesis for nitro-substituted indoles and serves as a robust starting point for optimization.[6]
Part A: Formation of Ethyl Pyruvate 4-Nitrophenylhydrazone
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1.0 eq) in absolute ethanol.
-
Addition of Carbonyl: To this solution, add ethyl pyruvate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The formation of the hydrazone is often indicated by a color change and the precipitation of a solid.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting 4-nitrophenylhydrazone is typically used in the next step without further purification.
Part B: Cyclization to Ethyl 6-Nitroindole-2-carboxylate
-
Catalyst Preparation: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully heat polyphosphoric acid (PPA) to 80-90 °C.
-
Addition of Hydrazone: To the hot, stirring PPA, add the dried ethyl pyruvate 4-nitrophenylhydrazone from Part A in small portions, ensuring the temperature does not exceed 100 °C.
-
Cyclization Reaction: Once the addition is complete, maintain the reaction mixture at 90-100 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Work-up: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 6-nitroindole-2-carboxylate.
Troubleshooting and Field Insights
The Fischer indole synthesis of nitroindoles can be capricious. Below are some common issues and their potential solutions based on practical experience.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indole | Incomplete hydrazone formation. Insufficiently strong acid catalyst or too low a reaction temperature. Decomposition of starting material or product under harsh conditions. | Ensure complete formation and drying of the hydrazone before cyclization. Experiment with different acid catalysts (e.g., Eaton's reagent, ZnCl₂ in acetic acid). Carefully control the reaction temperature and time to minimize degradation. |
| Formation of Tar/Polymeric Material | Excessively high reaction temperature or prolonged reaction time. Use of overly concentrated strong mineral acids. | Reduce the reaction temperature and monitor the reaction closely by TLC to avoid over-running it. PPA is often a milder alternative to sulfuric acid for this reason. |
| Incomplete Reaction | Deactivation by the nitro group is too strong for the chosen conditions. | Increase the reaction temperature in increments of 10 °C. Increase the amount of catalyst. Consider using a more potent catalyst system. |
An improved Fischer synthesis for 1,3-dimethyl-4-, 5- and 6-nitroindoles has been reported, which may offer milder conditions or higher yields.[7] Researchers facing difficulties with classical conditions are encouraged to consult this literature for alternative approaches.
Conclusion and Future Outlook
The Fischer indole synthesis remains a powerful and relevant tool for the construction of 6-nitroindole derivatives, despite the challenges posed by the electron-deactivating nitro group. A judicious choice of acid catalyst, careful control of reaction temperature, and a well-executed work-up are critical for success. The resulting 6-nitroindoles are valuable platforms for the synthesis of more complex molecules, particularly in the realm of drug discovery where the corresponding 6-aminoindoles are frequently sought after. As catalytic systems and reaction methodologies continue to evolve, we can anticipate the development of even milder and more efficient variations of this classic transformation for the synthesis of these important heterocyclic building blocks.
References
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The Reissert Indole Synthesis: A Comprehensive Technical Guide for Modern Organic Chemistry
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Among the myriad of synthetic routes to this privileged heterocycle, the Reissert indole synthesis, first reported by Arnold Reissert in 1897, offers a robust and versatile strategy.[2][3] This technical guide provides an in-depth exploration of the Reissert indole synthesis, from its fundamental mechanism to its modern applications in drug discovery and complex molecule synthesis. We will delve into the core principles, experimental best practices, substrate scope and limitations, and recent advancements, including catalytic and asymmetric variations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this powerful synthetic tool.
Introduction: The Enduring Relevance of the Reissert Indole Synthesis
The indole nucleus is a ubiquitous structural motif in biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents like vinblastine and the neurotransmitter serotonin.[1] Consequently, the development of efficient and versatile methods for indole synthesis has been a central theme in organic chemistry for over a century.[4] The Reissert indole synthesis distinguishes itself through its use of readily available starting materials, o-nitrotoluenes, and its ability to deliver highly functionalized indole-2-carboxylic acids, which are valuable intermediates for further elaboration.[2][5]
This guide will provide a detailed examination of the Reissert synthesis, moving beyond a simple recitation of the reaction to offer insights into the causality behind experimental choices and to highlight its strategic applications in contemporary organic synthesis.
The Core Reaction: Mechanism and Key Considerations
The classical Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[2][5]
Step 1: Condensation to Form Ethyl o-Nitrophenylpyruvate
The initial step involves the base-mediated condensation of an o-nitrotoluene with diethyl oxalate. The presence of the ortho-nitro group is crucial, as it significantly acidifies the benzylic protons of the methyl group, facilitating deprotonation by a suitable base.[4]
Experimental Insight: While sodium ethoxide is commonly used, potassium ethoxide has been reported to provide better yields in many cases.[5] The choice of solvent is typically an anhydrous alcohol corresponding to the alkoxide base to prevent transesterification.
Step 2: Reductive Cyclization
The intermediate ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to afford the indole-2-carboxylic acid. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[2][5]
A variety of reducing agents can be employed for this step, each with its own advantages and limitations.
| Reducing Agent | Typical Conditions | Notes |
| Zinc dust in acetic acid | Acetic acid, gentle heating | A classic and widely used method.[2][5] |
| Ferrous sulfate in ammonia | Aqueous ammonia | A milder, traditional method.[6] |
| Iron powder in acetic acid | Acetic acid, ethanol | An effective and economical choice.[6] |
| Sodium dithionite | Aqueous or alcoholic media | A versatile and often high-yielding reducing agent.[6] |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents | Offers clean reaction profiles but can sometimes lead to over-reduction or side reactions depending on the substrate. |
Causality in Reductant Choice: The selection of the reducing agent is critical and depends on the substrate's functional group tolerance. For sensitive substrates, milder conditions using reagents like sodium dithionite may be preferable to harsher methods like zinc in strong acid. Catalytic hydrogenation offers a clean workup but requires careful optimization to avoid unwanted side reactions.
Decarboxylation
The resulting indole-2-carboxylic acid can be readily decarboxylated by heating to yield the corresponding indole.[2][5] This step expands the utility of the Reissert synthesis, allowing for the preparation of indoles with a free 2-position.
Mechanism of the Reissert Indole Synthesis
Figure 1: Mechanism of the Reissert Indole Synthesis.
Substrate Scope and Limitations
The Reissert indole synthesis is generally tolerant of a wide range of substituents on the starting o-nitrotoluene.
Substituent Effects
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring are well-tolerated and can facilitate the reaction.
-
Electron-withdrawing groups (e.g., -Cl, -F, -CO₂R) are also compatible with the reaction conditions, allowing for the synthesis of highly functionalized indoles.[7] However, strongly electron-withdrawing groups may require more forcing conditions for the initial condensation step.
Representative Examples of Substituted Indoles Synthesized via the Reissert Method
| Starting o-Nitrotoluene | Product | Reported Yield (%) | Reference |
| 2-Nitro-4-methyltoluene | 5-Methylindole-2-carboxylic acid | Good | [2] |
| 2-Nitro-4-chlorotoluene | 5-Chloroindole-2-carboxylic acid | High | [6] |
| 2-Nitro-5-methoxytoluene | 6-Methoxyindole-2-carboxylic acid | Good | [2] |
| 2,4-Dinitrotoluene | 5-Nitroindole-2-carboxylic acid | Moderate | [6] |
Limitations and Side Reactions
A notable limitation of the Reissert synthesis is the potential for the formation of quinolone derivatives as byproducts, particularly with certain reduction conditions and substrates, such as those leading to 7-substituted indoles.[8] Careful selection of the reducing agent and reaction conditions is crucial to minimize this side reaction.
Variations and Modern Adaptations
The classical Reissert synthesis has inspired several modifications and modern adaptations that have expanded its scope and utility.
The Butin Modification: An Intramolecular Approach
A significant variation is the Butin modification, which employs an intramolecular version of the Reissert reaction. In this approach, the ring-opening of a furan derivative provides the necessary carbonyl functionality for the subsequent cyclization to form the indole nucleus. This method is particularly useful for synthesizing indoles with a ketone side chain, which can be further functionalized.[2]
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An In-Depth Technical Guide to the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate: Starting Materials and Strategic Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-nitro-1H-indole-2-carboxylate is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including anti-inflammatory and anticancer drugs.[1] Its synthesis, however, presents unique challenges, particularly concerning regioselectivity and yield. This guide provides a comprehensive analysis of the primary synthetic routes, focusing on the critical selection of starting materials. We will dissect the classical Fischer indole synthesis, highlighting its inherent limitations for this specific isomer, and present a more robust and higher-yielding alternative pathway commencing from indoline-2-carboxylic acid. This document is intended to equip researchers with the strategic insights and detailed protocols necessary to efficiently synthesize this valuable compound.
Strategic Overview: The Challenge of the 6-Nitro Isomer
The synthesis of monosubstituted nitroindoles is often complicated by the formation of multiple isomers. The electron-withdrawing nature of the nitro group can deactivate the phenylhydrazine precursor in the classical Fischer indole synthesis, leading to harsh reaction conditions and poor yields.[2] Specifically, the synthesis of the 6-nitro isomer is notoriously inefficient via the direct Fischer cyclization of 3-nitrophenylhydrazone, often resulting in a mixture of 4- and 6-nitroindoles with low yields for the desired product.[3]
This guide, therefore, advocates for a more strategic approach: the "indoline-indole" method. This pathway circumvents the direct and problematic cyclization with a pre-functionalized nitro-aromatic ring, offering superior regioselectivity and a significantly higher overall yield.
The Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[4] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4][5]
Starting Materials
For the direct synthesis of this compound, the requisite starting materials are:
-
(3-Nitrophenyl)hydrazine: This provides the benzene ring and the indole nitrogen. The meta-position of the nitro group is crucial for targeting the 6-position of the indole.
-
Ethyl Pyruvate: This α-ketoester provides the pyrrole ring portion of the indole, including the carboxylate group at the 2-position.
The Chemical Logic and Its Limitations
The reaction proceeds via the formation of a 3-nitrophenylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement and cyclization.[4][7]
Diagram 1: Fischer Indole Synthesis Pathway
Caption: The three-stage workflow for the high-yield synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are adapted from the successful synthesis of the methyl ester analog and can be readily modified for the ethyl ester. [3][8]
Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated (98%) sulfuric acid at -5 °C.
-
Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. It is critical to maintain the internal temperature between -20 °C and -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Reaction Time: Stir the reaction mixture for 30 minutes at this temperature.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Purification by pH-Controlled Extraction:
-
Initially, extract the highly acidic aqueous solution (pH < 2) with ethyl acetate. This removes the more acidic 5-nitro isomer byproduct. [8] * Adjust the pH of the remaining aqueous phase to 4.5-5.0 with a cold aqueous sodium hydroxide solution.
-
Extract the product, 6-nitroindoline-2-carboxylic acid, with ethyl acetate.
-
-
Isolation: Dry the combined organic extracts from the second extraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: Synthesis of Ethyl 6-nitroindoline-2-carboxylate
-
Reaction Setup: Suspend the 6-nitroindoline-2-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 3: Dehydrogenation to this compound
-
Reaction Setup: Dissolve the Ethyl 6-nitroindoline-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring for completion by TLC. [6]4. Purification: Cool the reaction mixture and filter to remove the precipitated hydroquinone byproduct. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with water until neutral.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel to yield the final this compound. [6]
Conclusion and Recommendations
For the synthesis of this compound, the selection of starting materials is intrinsically linked to the chosen synthetic strategy. While the Fischer indole synthesis from 3-nitrophenylhydrazine and ethyl pyruvate represents the most direct route on paper, it is severely hampered by low yields and a lack of regioselectivity.
This guide strongly recommends the "indoline-indole" pathway, starting with indoline-2-carboxylic acid . This multi-step but highly efficient method offers a robust and reliable synthesis with a significantly improved yield of the desired 6-nitro isomer. The causality behind this recommendation lies in the principles of electrophilic aromatic substitution, where the directing effects in the indoline system allow for precise and predictable installation of the nitro group, thereby overcoming the primary obstacle of the classical Fischer approach. For researchers in drug development, the reliability and scalability of the indoline-based route make it the superior choice for accessing this critical synthetic intermediate.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Nitroindole Esters
Introduction
Significance of the Nitroindole Ester Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group and an ester functionality onto this privileged scaffold creates a class of compounds—nitroindole esters—with unique physicochemical properties and versatile reactivity. The strongly electron-withdrawing nature of the nitro group significantly modulates the electron density of the indole ring, rendering it susceptible to reactions not readily achievable with the parent heterocycle.[2] This electronic perturbation, combined with the synthetic handle provided by the ester group, makes nitroindole esters highly valuable intermediates in the synthesis of complex bioactive molecules, including anticancer agents and enzyme inhibitors.[2][3]
Scope of the Guide
This technical guide provides a comprehensive exploration of the physical and chemical properties of nitroindole esters. As a Senior Application Scientist, the aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical application. We will delve into the causality behind synthetic strategies, the interpretation of spectroscopic data, the rationale for purification techniques, and the chemical principles governing the reactivity of these compounds. The guide is structured to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and detailed, actionable protocols.
Synthesis of Nitroindole Esters
Core Challenge: Regioselectivity in Indole Nitration
The primary challenge in synthesizing nitroindoles lies in controlling the regioselectivity of the electrophilic nitration. The indole ring possesses two electronically distinct regions: the electron-rich pyrrole ring and the benzene ring. The C-3 position is the most nucleophilic and typically the initial site of electrophilic attack.[1] However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, leading to acid-catalyzed polymerization and the formation of intractable tars.[1] This acid sensitivity necessitates the use of milder, often non-acidic, nitrating agents or the implementation of protecting group strategies to achieve desired outcomes.
Strategic Approaches to Synthesis
Direct nitration of an indole ester is often challenging due to the acid sensitivity of the indole nucleus. However, for certain substrates, particularly those with existing electron-withdrawing groups, this can be a viable route. The choice of nitrating agent is critical. Milder reagents like acetyl nitrate or benzoyl nitrate, generated in situ, are preferred to minimize polymerization.[1]
A more controlled and widely applicable strategy involves the protection of the indole nitrogen prior to nitration. Protecting groups such as tert-butyloxycarbonyl (Boc) serve a dual purpose: they prevent N-protonation and subsequent polymerization, and they can influence the regioselectivity of the nitration. The Boc group, for instance, directs nitration primarily to the C-3 position.[4]
An alternative approach involves introducing the ester functionality onto a pre-existing nitroindole core. For example, a nitroindole can be carboxylated at a specific position, followed by esterification. This route is particularly useful for accessing isomers that are difficult to obtain through direct nitration of an indole ester.
Experimental Protocol: Synthesis of tert-Butyl 3-Nitro-1H-indole-1-carboxylate
This protocol is adapted from a non-acidic, metal-free method, which enhances its safety and environmental profile.[4] The key is the in situ generation of trifluoroacetyl nitrate, a potent electrophilic nitrating agent.
Methodology:
-
Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in acetonitrile (2 mL) dropwise to the cooled mixture over 10 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, quench the reaction by pouring the mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.
Experimental Protocol: Synthesis of Methyl 6-Nitroindole-2-carboxylate
This protocol demonstrates a strategy where the indole ring is first reduced, then nitrated, and finally re-aromatized, providing regiochemical control.[5]
Methodology:
-
Starting Material: Begin with indoline-2-carboxylic acid.
-
Nitration: Transform the indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid using a standard nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperature. The saturated five-membered ring prevents polymerization.
-
Esterification: Convert the resulting 6-nitroindoline-2-carboxylic acid to its methyl ester using methanol with an acid catalyst (e.g., H₂SO₄ or thionyl chloride).
-
Dehydrogenation (Aromatization): Dissolve the methyl 6-nitroindoline-2-carboxylate in a suitable solvent like toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux the mixture. The DDQ acts as an oxidizing agent to re-form the indole double bond.
-
Purification: After completion, cool the reaction mixture, filter to remove byproducts, and purify the crude product by recrystallization or column chromatography to yield methyl 6-nitroindole-2-carboxylate.[5]
Physical Properties and Characterization
General Physicochemical Properties
Nitroindole esters are typically yellow to brown crystalline solids at room temperature. Their melting points are generally high, reflecting a rigid crystal lattice stabilized by intermolecular interactions. Solubility is limited in non-polar solvents like hexane but increases in more polar organic solvents such as ethyl acetate, acetone, and acetonitrile. They are generally insoluble in water.[2][3][6]
Table 1: Physical Properties of Representative Nitroindole Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 5-nitroindole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 220-225 | Yellow to brown powder[2][3][6] |
| Methyl 6-nitroindole-2-carboxylate | C₁₀H₈N₂O₄ | 220.18 | 102-104 (as indoline ester) | Solid[7] |
| 4-Nitroindole | C₈H₆N₂O₂ | 162.15 | 204-206 | Yellowish-brown crystals[8] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectra of nitroindole esters are characterized by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzene portion of the indole ring exhibit coupling patterns (doublets, triplets, or doublets of doublets) that are indicative of their substitution pattern. The presence of the electron-withdrawing nitro group generally shifts the signals of nearby protons downfield. The ester protons will appear in their characteristic regions (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester). The N-H proton of the indole ring, if unprotected, typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester at around 160-165 ppm. The aromatic carbons will appear in the 110-150 ppm range. The carbon atom to which the nitro group is attached is often shifted downfield.
The IR spectrum of a nitroindole ester provides clear diagnostic peaks for its key functional groups.
-
N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C=O Stretching: The carbonyl group of the ester shows a strong absorption band in the range of 1700-1730 cm⁻¹.
-
N-H Stretching: For N-unsubstituted indoles, a sharp peak corresponding to the N-H stretch is observed around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: Peaks for aromatic C-H stretching are typically found just above 3000 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS) of nitroindole esters will typically show a prominent molecular ion peak (M⁺•).[9][10] The fragmentation pattern is often informative.
-
Loss of NO₂: A common fragmentation pathway is the loss of the nitro group as NO₂ (a loss of 46 Da), resulting in a significant [M-46]⁺ peak.[9]
-
Loss of NO: Loss of NO (a loss of 30 Da) can also be observed, leading to an [M-30]⁺ peak.
-
Ester Fragmentation: The ester group can undergo characteristic fragmentation, such as the loss of the alkoxy group (-OR) or the entire ester functionality. For example, an ethyl ester may show a loss of ethylene (28 Da) via a McLafferty rearrangement or loss of an ethoxy radical (45 Da).
Interpreting the Mass Spectrum of Ethyl 5-nitroindole-2-carboxylate (MW = 234.21):
-
Molecular Ion (M⁺•): A peak at m/z = 234 would correspond to the molecular ion.
-
[M-NO₂]⁺: A peak at m/z = 188 (234 - 46) would indicate the loss of the nitro group.
-
[M-OC₂H₅]⁺: A peak at m/z = 189 (234 - 45) would result from the loss of the ethoxy radical from the ester.
-
Further Fragmentation: Subsequent losses of CO (28 Da) from these fragments are also plausible.
Purification and Crystallography
The purification of nitroindole esters typically relies on standard techniques such as column chromatography and recrystallization. The choice of method and solvent system is crucial for obtaining high-purity material.
Rationale: Column chromatography is effective for separating the desired product from unreacted starting materials, regioisomers, and other byproducts with different polarities.[11]
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.[12]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating closely related compounds.[13]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nitroindole ester.
Rationale: Recrystallization is an excellent method for purifying crystalline solids. A suitable solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][15]
Methodology:
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. Common choices for nitroindole esters include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[16][17]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process to encourage the growth of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Chemical Properties and Reactivity
Reduction of the Nitro Group
A key reaction of nitroindole esters is the reduction of the nitro group to an amine. This transformation is fundamental in drug development, as it provides access to aminoindole esters, which are versatile building blocks for further functionalization.
The reduction of an aromatic nitro group typically proceeds through nitroso and hydroxylamine intermediates to the final amine.[18] A variety of reducing agents can be employed:
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.[18]
-
Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl).[18]
-
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen.
The choice of reagent is often dictated by the presence of other functional groups in the molecule. Catalytic hydrogenation is generally preferred for its mild conditions and high yields.
Methodology:
-
Reaction Setup: To a solution of ethyl 5-nitroindole-2-carboxylate (1.0 mmol) in ethanol (20 mL) in a flask suitable for hydrogenation, add 10% Palladium on carbon (10% by weight of the starting material).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 5-aminoindole-2-carboxylate. The product can be further purified by recrystallization if necessary.
Hydrolysis of the Ester Group
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It requires strong acid and an excess of water.[17]
-
Base-Promoted Hydrolysis (Saponification): This is a more common and generally irreversible method. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[17][19] Studies on indole-3-acetic acid esters have shown that hydrolysis can occur even under mildly alkaline conditions (pH 9 and above).[13] The rate of hydrolysis is dependent on the specific structure of the ester and the pH of the solution.[13][20]
Cycloaddition and Annulation Reactions
The electron-deficient nature of the C2=C3 bond in 3-nitroindoles makes them excellent Michael acceptors and dienophiles in cycloaddition reactions. They readily react with electron-rich species in dearomative [3+2] cycloadditions to form complex polycyclic structures, such as pyrrolo[2,3-b]indoles.[2]
Applications in Drug Discovery and Development
The unique properties of nitroindole esters make them valuable scaffolds and intermediates in drug discovery.
As Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
7-Nitroindazole, a related compound, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][21][22][23][24] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases. 7-Nitroindole-based compounds can be designed to fit into the active site of nNOS, blocking its activity and thereby reducing NO production. This mechanism is a promising therapeutic strategy for conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[3][22]
Caption: Mechanism of nNOS Inhibition by 7-Nitroindole Derivatives.
As c-Myc G-Quadruplex Stabilizers
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. The formation of this G4 structure represses c-Myc transcription.[2][25][26] Certain 5-nitroindole derivatives have been shown to selectively bind to and stabilize this G-quadruplex structure.[2] This stabilization locks the gene in a transcriptionally silent state, leading to the downregulation of the c-Myc protein, which in turn induces cell cycle arrest and apoptosis in cancer cells. This represents a targeted approach to cancer therapy.[2][25][27]
Caption: c-Myc Downregulation via G-Quadruplex Stabilization.
Conclusion
Nitroindole esters represent a class of compounds with significant potential in synthetic and medicinal chemistry. Their unique electronic properties, conferred by the nitro group, allow for a range of chemical transformations that are not readily accessible with simpler indole derivatives. The ester functionality provides a convenient handle for further modification or for tuning physicochemical properties. A thorough understanding of their synthesis, purification, characterization, and reactivity, as detailed in this guide, is essential for leveraging their full potential in the development of novel therapeutics and other advanced materials. The continued exploration of this versatile scaffold is certain to yield further innovations in the field.
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Discovery and history of Ethyl 6-nitro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its indole core, substituted with both a nitro group and an ethyl carboxylate, provides a rich scaffold for the development of complex, biologically active molecules. The presence of the nitro group, in particular, enhances the molecule's reactivity and provides a handle for further functionalization, making it a valuable building block in drug discovery programs targeting anti-inflammatory, anticancer, and analgesic agents.[1]
This guide provides a comprehensive overview of the historical context and synthetic evolution of this important molecule. We will delve into the foundational named reactions that underpin its synthesis, present detailed experimental protocols, and explore the causality behind key methodological choices. The objective is to furnish researchers, scientists, and drug development professionals with a deep, actionable understanding of this compound's chemistry.
Historical & Mechanistic Foundations: The Classic Indole Syntheses
The synthesis of the indole ring system is one of the most extensively studied areas in heterocyclic chemistry. Two classical, century-old reactions form the bedrock upon which the synthesis of this compound is built: the Reissert Indole Synthesis and the Fischer Indole Synthesis.
The Reissert Indole Synthesis
First reported by Arnold Reissert in 1897, this method provides a direct route to indole-2-carboxylic acids and their esters from ortho-nitrotoluenes. The reaction proceeds in two main stages:
-
Condensation: An o-nitrotoluene derivative, possessing acidic benzylic protons due to the electron-withdrawing nitro group, undergoes a base-catalyzed condensation with diethyl oxalate. Strong bases like potassium or sodium ethoxide are typically employed to deprotonate the methyl group, which then acts as a nucleophile.[2]
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to reduction. This step selectively reduces the ortho-nitro group to an amine, which spontaneously undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[3][4] A variety of reducing agents can be used, including zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[3][5]
For the synthesis of this compound, the logical starting material for a Reissert approach is 2,4-dinitrotoluene. The challenge lies in the selective reduction of the nitro group ortho to the pyruvate side chain while preserving the nitro group at the 4-position, which ultimately becomes the 6-nitro substituent of the indole product.
The Fischer Indole Synthesis
Discovered by the Nobel laureate Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most famous and widely applied method for constructing the indole nucleus.[6][7] This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7]
The mechanism is a sophisticated cascade of reactions:
-
Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound (in this case, ethyl pyruvate) to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a key[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), breaking the N-N bond and forming a new C-C bond.[7]
-
Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the thermodynamically stable aromatic indole ring.[6][7]
To produce this compound via this method, the necessary precursors are (4-nitrophenyl)hydrazine and ethyl pyruvate. The reaction is catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[7]
Synthetic Pathways to this compound
The following sections detail the practical application of these classical methods for the targeted synthesis of this compound.
Method 1: Reissert Synthesis Pathway
This pathway leverages the condensation of 2,4-dinitrotoluene with diethyl oxalate, followed by a selective reductive cyclization. The choice of reducing agent is critical to ensure that only the nitro group at the 2-position is reduced, leaving the 4-nitro group intact.
Caption: Reissert synthesis of this compound.
Detailed Experimental Protocol (Reissert Synthesis)
Step 1: Synthesis of Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, add dry ethanol (250 mL).
-
Carefully add metallic potassium (or sodium) in small pieces to prepare a fresh solution of potassium ethoxide (KOEt).
-
Once the potassium has fully reacted and the solution has cooled, add a solution of 2,4-dinitrotoluene (1 mol equiv.) in dry ethanol.
-
To this stirred solution, add diethyl oxalate (1.1 mol equiv.) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
After the addition is complete, stir the resulting dark-colored mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Reductive Cyclization to this compound
-
Dissolve the ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate (1 mol equiv.) in glacial acetic acid or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be carefully monitored by TLC or HPLC to ensure selective reduction of the ortho-nitro group.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a yellow solid.[1]
Method 2: Fischer Indole Synthesis Pathway
This is often the more direct and higher-yielding approach. It involves the one-pot or two-step reaction between 4-nitrophenylhydrazine and ethyl pyruvate in the presence of a strong acid catalyst. A modified Fischer synthesis has been explicitly reported for the preparation of ethyl nitroindole-2-carboxylates.[8]
Caption: Fischer synthesis of this compound.
Detailed Experimental Protocol (Fischer Synthesis)
-
Place 4-nitrophenylhydrazine hydrochloride (1 mol equiv.) and ethyl pyruvate (1.05 mol equiv.) in a round-bottom flask.
-
Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 5-10 mL per gram of hydrazine).
-
To this mixture, add the acid catalyst. Polyphosphoric acid (PPA) is highly effective and can often serve as both the catalyst and solvent. Alternatively, a catalytic amount of concentrated sulfuric acid or zinc chloride can be used.
-
Heat the reaction mixture with stirring. The optimal temperature is typically between 80-120°C. Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with water until the washings are neutral to neutralize excess acid.
-
The crude product is then dried.
-
Purify the material by recrystallization from ethanol or by silica gel column chromatography to afford pure this compound.
Data Summary and Comparison
Compound Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 16792-45-3 | [1][9][10] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [1][9] |
| Molecular Weight | 234.21 g/mol | [1][9][10] |
| Appearance | Yellow solid | [1][10] |
| Storage | Store at 0-8 °C | [1] |
Comparison of Synthetic Methods
| Feature | Reissert Synthesis | Fischer Synthesis |
| Starting Materials | 2,4-Dinitrotoluene, Diethyl Oxalate | 4-Nitrophenylhydrazine, Ethyl Pyruvate |
| Key Reagents | Strong base (KOEt), Reducing agent (H₂/Pd/C) | Strong acid catalyst (PPA, H₂SO₄) |
| Key Challenge | Selective reduction of one of two nitro groups. | Potential for side reactions and regioselectivity issues with unsymmetrical ketones (not an issue here).[11] |
| Advantages | Builds the core from simple aromatic precursors. | Often more direct, higher yielding, and uses readily available starting materials. |
| Disadvantages | Can be lower yielding due to the multi-step nature and selectivity challenges. | Requires pre-functionalized hydrazine; strong acid can be harsh for sensitive substrates. |
Applications in Research and Development
This compound is not an end-product but a strategic starting point. Its value lies in the synthetic possibilities it unlocks:
-
Pharmaceutical Development: It is a key intermediate for synthesizing indole derivatives with potential anti-inflammatory, anticancer, and antiviral properties.[1][12][13] The indole-2-carboxylic acid scaffold is a known pharmacophore that interacts with various biological targets, including enzymes and receptors.[13]
-
Further Functionalization: The nitro group at the 6-position can be readily reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of further modifications. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide or hydrazide, opening up another avenue for derivatization.[14]
-
Organic Synthesis: It serves as a building block for the construction of more complex heterocyclic systems and natural product analogues.[1]
Conclusion
The synthesis of this compound is a testament to the enduring power of classical organic reactions. Both the Reissert and Fischer indole syntheses provide viable, albeit different, strategic approaches to its construction. The Fischer method is generally preferred for its efficiency and directness. A thorough understanding of the mechanisms and experimental nuances of these pathways is crucial for any scientist working in medicinal chemistry or synthetic research. This compound's established role as a versatile intermediate ensures its continued relevance in the ongoing quest for novel therapeutics and complex molecular architectures.
References
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- Wikipedia. (2023). Fischer indole synthesis.
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- PubChem. (n.d.). This compound.
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- SpectraBase. (n.d.). This compound.
- Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate.
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
- ChemWis. (2022). Reissert Indole Synthesis. YouTube.
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
- Al-Hussain, S. A., & Al-Haiza, M. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
- Narayana, B., Ashalatha, B. V., Vijaya Raj, K. K., Fernandes, J., & Sarojini, B. K. (2005). Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. Bioorganic & Medicinal Chemistry, 13(15), 4638–4644.
- Pharmaffiliates. (n.d.). This compound.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Dambal, S. B., & Siddappa, S. (1965). Synthesis of Indoles. Der Pharma Chemica.
- ResearchGate. (n.d.). Ethyl Indole-2-Carboxylate.
- Journal of Medicinal Chemistry. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- National Institutes of Health. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
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Ethyl 6-nitro-1H-indole-2-carboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of Ethyl 6-nitro-1H-indole-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, outlining major suppliers and the typical specifications researchers can expect. Furthermore, this guide will explore the prevalent synthetic routes to this intermediate, with a detailed focus on the Fischer indole synthesis. Finally, we will illuminate its critical role in drug discovery and development, most notably as a precursor to the antidepressant vilazodone, and its broader utility in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. Its accessibility makes it a foundational reagent for a wide array of synthetic endeavors.
Major Suppliers and Procurement
A global network of suppliers ensures a consistent and reliable source of this compound. Researchers can procure this compound from large, well-established chemical distributors as well as specialized boutique laboratories. When selecting a supplier, it is crucial to consider not only the cost but also the stated purity, available analytical data, and the supplier's reputation for quality and consistency.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Representative Product Number(s) | Stated Purity | Availability |
| Sigma-Aldrich (Merck) | 701071 | 97% | In Stock |
| Alfa Aesar (Thermo Fisher Scientific) | H55353 | 97% | In Stock |
| Toronto Research Chemicals (LGC) | E928995 | Not specified | In Stock |
| Chemspace | EN300-18001 | >95% | In Stock |
| BLDpharm | BD120377 | 97% | In Stock |
Note: This table is not exhaustive but represents a selection of prominent suppliers. Availability and product specifications are subject to change and should be verified directly with the supplier.
Quality Specifications and Analytical Characterization
The majority of commercial-grade this compound is offered at a purity of 97% or higher. It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to ascertain its suitability for their intended application. Key analytical parameters to review include:
-
Appearance: Typically a yellow to brown powder.
-
Melting Point: Generally reported in the range of 218-222 °C.
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity and identifying potential impurities.
-
Spectroscopic Data:
-
¹H NMR: Confirms the chemical structure by showing the characteristic proton signals of the indole ring, the ethyl ester, and the aromatic protons.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound (234.21 g/mol ).
-
Potential impurities may arise from starting materials or by-products of the synthesis, such as regioisomers or incompletely cyclized intermediates. For applications in pharmaceutical development, a thorough understanding and control of the impurity profile are critical.
Synthetic Methodologies: The Fischer Indole Synthesis in Focus
The Fischer indole synthesis is the most classical and widely employed method for the preparation of this compound. This acid-catalyzed reaction involves the condensation of a substituted hydrazine with a ketone or aldehyde, in this case, (4-nitrophenyl)hydrazine and ethyl pyruvate.
The Underlying Mechanism
The elegance of the Fischer indole synthesis lies in its cascade of well-defined reaction steps. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
Figure 1: Mechanistic workflow of the Fischer indole synthesis for this compound.
A Representative Experimental Protocol
The following protocol is a generalized representation and may require optimization based on the specific laboratory conditions and scale of the reaction.
Step 1: Hydrazone Formation
-
To a solution of (4-nitrophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate.
-
The mixture is typically stirred at room temperature to facilitate the formation of the corresponding hydrazone.
Step 2: Cyclization
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is introduced to the reaction mixture.
-
The mixture is heated to reflux to drive the-sigmatropic rearrangement and subsequent cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product with high purity.
Alternative Synthetic Approaches
While the Fischer indole synthesis is prevalent, other methods for constructing the indole nucleus have been reported in the literature. These can include the Reissert and Bartoli indole syntheses, among others. For large-scale industrial production, novel and more efficient one-pot syntheses have also been developed to improve yield and reduce waste.
Pivotal Role in Drug Discovery and Development
The true significance of this compound for the intended audience lies in its utility as a versatile intermediate in the synthesis of pharmacologically active compounds.
A Key Intermediate in the Synthesis of Vilazodone
This compound is a well-documented precursor in the synthesis of Vilazodone, an antidepressant medication. Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The synthesis of Vilazodone from this indole derivative involves a multi-step process.
Figure 2: Simplified synthetic pathway from this compound to Vilazodone.
The nitro group at the 6-position of the indole ring is a critical functional handle. It is typically reduced to an amine, which then serves as a nucleophile in subsequent reactions to build the complex side chain of the final drug molecule.
A Versatile Scaffold for Bioactive Molecules
Beyond its application in Vilazodone synthesis, the indole nucleus, and specifically the 6-nitroindole scaffold, is a privileged structure in medicinal chemistry. The electron-withdrawing nature of the nitro group can influence the electron density of the indole ring, modulating its reactivity and interaction with biological targets. This makes this compound a valuable starting material for generating libraries of novel compounds for screening against a wide range of therapeutic targets, including but not limited to:
-
Anticancer agents
-
Antiviral compounds
-
Inhibitors of various enzymes
The ester functionality at the 2-position provides another point for chemical modification, allowing for the introduction of diverse functional groups through ester hydrolysis followed by amide bond formation or other coupling reactions.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Safety Data Sheet (SDS): Always consult the SDS provided by the supplier for detailed information on hazards, first-aid measures, and emergency procedures.
Conclusion
This compound stands as a commercially accessible and synthetically valuable building block for the drug discovery and development community. Its established role in the synthesis of Vilazodone, coupled with the broader potential of the 6-nitroindole scaffold, ensures its continued relevance in medicinal chemistry. A thorough understanding of its procurement, synthesis, and chemical properties, as outlined in this guide, will empower researchers to effectively utilize this versatile intermediate in their pursuit of novel therapeutics.
References
- Chemspace. (n.d.). This compound | CAS 16732-60-8.
- Alfa Aesar. (n.d.). This compound, 97%.
- PubChem. (n.d.). This compound.
- ABL. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of this compound.
- ScienceDirect. (2000). A convenient synthesis of ethyl 1H-indole-2-carboxylates.
- ScienceDirect. (2004). Synthesis of indole-2-carboxylate derivatives as potential....
- Royal Society of Chemistry. (2014). Design and synthesis of novel indole-2-carboxamide derivatives as....
CAS number 16792-45-3 properties and handling
An In-depth Technical Guide to N-Desmethyl-cis-doxepin (CAS Number 16792-45-3)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of N-Desmethyl-cis-doxepin, an active metabolite of the tricyclic antidepressant doxepin. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide delves into the compound's properties, mechanism of action, metabolism, analytical methodologies, and safe handling protocols, underpinned by authoritative scientific references.
A Note on Chemical Identification: The CAS number 16792-45-3 has been associated in some databases with Ethyl 6-nitroindole-2-carboxylate.[1][2][3] However, it has also been linked to N-Desmethyl-cis-doxepin. This guide will focus on N-Desmethyl-cis-doxepin, also known as (Z)-Nordoxepin, in line with the specified topic. For clarity, alternative CAS numbers for related doxepin metabolites will be provided where relevant.
Introduction to N-Desmethyl-cis-doxepin
N-Desmethyl-cis-doxepin, or (Z)-Nordoxepin, is the pharmacologically active primary metabolite of doxepin, a well-established tricyclic antidepressant (TCA).[4] Doxepin itself is a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, respectively.[4][5] The process of N-demethylation in the liver converts doxepin to nordoxepin (N-desmethyldoxepin), which exists as both (E) and (Z) isomers.[4] Understanding the properties and behavior of N-Desmethyl-cis-doxepin is crucial for comprehending the overall therapeutic effect and pharmacokinetic profile of its parent drug, doxepin. This metabolite contributes significantly to the antidepressant and anxiolytic effects observed in patients undergoing doxepin therapy.[4][6]
Physicochemical Properties
A clear understanding of the physicochemical properties of N-Desmethyl-cis-doxepin is fundamental for its application in research and development, from formulation to analytical method development.
| Property | Value | Source(s) |
| Chemical Name | (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine | [4] |
| Synonyms | (Z)-Nordoxepin, cis-Nordoxepin, N-Desmethyl (Z)-Doxepin | [4] |
| CAS Number | 16792-45-3 (Disputed); 58534-46-6 ((Z)-nordoxepin) | [4][7] |
| Molecular Formula | C18H19NO | [4] |
| Molecular Weight | 265.35 g/mol | [4] |
| Appearance | Colorless solid | [4] |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Limited solubility in PBS. | [8] |
Note: Properties for the hydrochloride salt form may differ. The molecular formula for N-Desmethyl (Z)-Doxepin Hydrochloride is C18H20ClNO with a molecular weight of 301.81 g/mol .[9][10]
Pharmacology and Mechanism of Action
The pharmacological activity of N-Desmethyl-cis-doxepin is integral to the therapeutic effects of doxepin.
Mechanism of Action: Like its parent compound, N-Desmethyl-cis-doxepin functions as a tricyclic antidepressant. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake at neuronal synapses.[5][11][12] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[11][12] Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake compared to their parent compounds.[4] They also exhibit reduced antihistaminic, antiadrenergic, and anticholinergic activities.[4]
The multifaceted receptor activity of doxepin and its metabolites contributes to its therapeutic applications and side effect profile. These actions include:
-
Antihistamine effects: Potent antagonism of histamine H1 and H2 receptors.[6][13][14]
-
Anticholinergic effects: Blockade of muscarinic acetylcholine receptors, leading to side effects like dry mouth and constipation.[5][13]
-
Antiadrenergic effects: Antagonism of α1-adrenergic receptors.[5]
Metabolism and Pharmacokinetics
Doxepin undergoes extensive hepatic metabolism, primarily through N-demethylation and oxidation.[5][15] The formation of N-desmethyldoxepin (nordoxepin) from doxepin is a key metabolic step.
Metabolic Pathway:
-
N-demethylation: This process is mainly carried out by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[4][5][6][16]
-
Hydroxylation: Both doxepin and nordoxepin are further metabolized via hydroxylation, a reaction primarily mediated by CYP2D6.[4][6]
-
Glucuronidation: The hydroxylated metabolites are then conjugated with glucuronic acid for excretion.[6]
Interestingly, while pharmaceutical doxepin contains about 15% of the (Z)-isomer, the plasma levels of (E)- and (Z)-nordoxepin are found in an approximately 1:1 ratio due to stereoselective metabolism.[4] The elimination half-life of nordoxepin is around 31 hours, which is considerably longer than that of the parent drug, doxepin (mean of 17 hours).[4][5]
Synthesis and Analytical Characterization
Synthesis: The synthesis of desmethyl doxepin hydrochloride can be achieved through a multi-step process starting from doxepin hydrochloride. A patented method describes the acylation of doxepin hydrochloride followed by a reduction step to yield desmethyl doxepin, which is then converted to its hydrochloride salt.[17]
Analytical Methods: Accurate quantification of N-Desmethyl-cis-doxepin in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, can be used for the simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma and urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high accuracy and precision for the quantification of doxepin and its metabolites in hair samples.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence studies.[19][20]
Protocol: LC-MS/MS for Quantification in Human Plasma The following is a representative protocol based on published methodologies.[19][20]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard (e.g., desipramine).
-
Vortex the sample briefly.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nordoxepin: m/z 266.0 → 107.0
-
Doxepin: m/z 280.1 → 107.0
-
Desipramine (IS): m/z 267.1 → 72.1
-
-
Safe Handling, Storage, and Disposal
As a pharmacologically active compound, proper handling and storage of N-Desmethyl-cis-doxepin are imperative to ensure personnel safety and maintain compound integrity. The following guidelines are based on safety data for doxepin and related compounds.[21][22][23]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.[22]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[21]
-
Respiratory Protection: For operations that may generate dust, use a self-contained breathing apparatus or a respirator with an appropriate filter.[21]
-
Body Protection: Wear a lab coat or other protective clothing.[22]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[22]
-
Avoid dust formation.
-
Avoid contact with skin, eyes, and clothing.[22]
-
Wash hands thoroughly after handling.[22]
Storage:
-
Store in a tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.[9] For some suppliers, storage in a refrigerator (2-8°C) is also indicated.[7][24]
-
Protect from light.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[25]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[21]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.[25]
Conclusion
N-Desmethyl-cis-doxepin is a pivotal active metabolite that plays a significant role in the therapeutic efficacy of doxepin. A thorough understanding of its distinct physicochemical properties, pharmacological profile, and metabolic fate is essential for professionals engaged in drug discovery, development, and clinical pharmacology. The analytical methods outlined provide a robust framework for its accurate quantification, while the safety protocols ensure its responsible handling in a laboratory setting. This guide serves as a foundational resource to support further research and application of this important compound.
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An In-depth Technical Guide to Ethyl 6-nitro-1H-indole-2-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-nitro-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its indole core, functionalized with a reactive nitro group and an ester moiety, presents a unique electronic and structural profile that makes it an exceptionally valuable intermediate. The presence of the electron-withdrawing nitro group at the 6-position significantly influences the reactivity of the indole ring, rendering it a versatile precursor for a diverse array of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its significant role in the development of novel therapeutics.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in a research setting. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 234.21 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 16792-45-3 | [1][2][3][4] |
| Appearance | Yellow solid | [1][4] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [1][5] |
Synthesis Pathway and Mechanism
The synthesis of substituted indole-2-carboxylates is most classically achieved via the Reissert indole synthesis. This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting α-keto ester. This pathway provides a reliable and well-established route to the target compound.
Reissert Synthesis Workflow
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The Architectural Elegance of the Indole Nucleus: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its inherent structural features and electronic properties bestow upon it the remarkable ability to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] This guide delves into the core medicinal chemistry of indole compounds, exploring their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will traverse the landscape from foundational synthetic strategies to the nuanced interplay of indole derivatives with complex biological systems, providing a comprehensive resource for professionals dedicated to the art and science of drug development.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3][4][5] Its prevalence is not a matter of chance but a testament to its exceptional physicochemical properties. The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating a π-electron-rich heterocycle that is prone to electrophilic substitution, particularly at the C3 position.[6] This reactivity, coupled with the ability of the N-H group to act as a hydrogen bond donor, provides a versatile platform for chemical modification and interaction with biological macromolecules.
The indole moiety is a key pharmacophore in numerous approved drugs, spanning a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neurological agents.[3][6][7][8][9][10] Since 2015, the U.S. Food and Drug Administration (FDA) has approved 14 drugs containing an indole core for treating conditions such as migraines, infections, and hypertension.[4]
Synthetic Strategies: Building the Indole Core
The construction of the indole nucleus has been a central theme in organic synthesis for over a century. A variety of named reactions have been developed, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of synthetic route is a critical decision, often dictated by the desired substitution pattern on the final molecule.
Classical Indole Syntheses
Several foundational methods remain staples in the synthetic chemist's toolbox:
-
Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[11] It is a highly versatile method for preparing 2,3-disubstituted indoles.
-
Reissert Synthesis: This two-step process begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[11][12]
-
Leimgruber-Batcho Indole Synthesis: A widely used method, particularly in the pharmaceutical industry, for its high efficiency and scalability. It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized.[12][13]
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-acylated o-toluidine at high temperatures using a strong base.[11] Modern variations have been developed that proceed under milder conditions.[11]
-
Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene to produce 7-substituted indoles.[12]
-
Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-amino-crotonic ester to yield 5-hydroxyindole derivatives.[12]
Modern Synthetic Methodologies
In recent years, significant advancements have been made in the development of more efficient and environmentally friendly methods for indole synthesis. These include:
-
Palladium-Catalyzed Domino Reactions: These processes allow for the rapid construction of complex indole structures in a single pot through a series of consecutive reactions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many indole syntheses.[9]
-
Flow Chemistry: Microflow synthesis methods offer precise control over reaction parameters, leading to higher yields and reduced side reactions, which is particularly beneficial for reactions that are difficult to control in batch processes.[14]
-
Copper-Catalyzed C-H Functionalization: Recent breakthroughs have enabled the direct and regioselective functionalization of the indole C5-H bond using inexpensive copper catalysts, opening new avenues for modifying this traditionally less reactive position.[4]
Experimental Protocol: A Representative Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted indole via the Fischer indole synthesis.
Materials:
-
Arylhydrazine hydrochloride salt
-
Ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., ethanol, toluene, or glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve the arylhydrazine hydrochloride salt (1.0 eq) in the chosen solvent.
-
Add the ketone or aldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
If necessary, neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude arylhydrazone.
-
-
Cyclization:
-
To the crude arylhydrazone, add the acid catalyst.
-
Heat the reaction mixture to the appropriate temperature (this will vary depending on the catalyst and substrates).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-15 hours).[15]
-
Cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.
-
-
Work-up and Purification:
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired indole.
-
The Broad Spectrum of Biological Activity
The indole nucleus is a chameleon in the biological world, exhibiting a vast and diverse range of pharmacological activities. This versatility stems from its ability to mimic the structures of endogenous molecules and interact with a wide array of biological targets.
Table 1: Major Pharmacological Activities of Indole Derivatives
| Therapeutic Area | Examples of Biological Targets | Key Indole-Containing Drugs/Compounds |
| Anticancer | Tubulin, Kinases, DNA | Vincristine, Vinblastine, Panobinostat |
| Antiviral | HIV-1 Fusion Proteins, HCV NS5B Polymerase | Delavirdine, Beclabuvir |
| Anti-inflammatory | Cyclooxygenase (COX) | Indomethacin, Etodolac |
| Antimicrobial | Bacterial Cell Wall Synthesis, DNA Gyrase | Indolmycin |
| Neurological | Serotonin Receptors (5-HT), Dopamine Receptors | Sumatriptan, Ondansetron, Psilocybin |
| Antihypertensive | Adrenergic Receptors | Pindolol, Reserpine |
| Antidiabetic | Peroxisome Proliferator-Activated Receptors (PPARs) | Arhalofenate |
Indole alkaloids, naturally occurring compounds containing an indole moiety, are a particularly rich source of bioactive molecules.[3][5][7][16][17][18] They have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][7]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The biological activity of an indole derivative is exquisitely sensitive to the nature and position of substituents on the indole ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.
Key Positions for Modification
-
N1-Position: Substitution at the nitrogen atom can significantly impact the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.
-
C2-Position: This position is often crucial for modulating potency and selectivity. The introduction of various substituents can influence the compound's binding affinity to its target.
-
C3-Position: As the most nucleophilic carbon, the C3 position is a common site for functionalization. Substituents at this position can play a critical role in receptor binding and overall biological activity.[16]
-
C5-Position: Modifications at this position on the benzene ring can influence electronic properties and provide opportunities for additional interactions with the target protein.
Case Study: Indole-Based HIV-1 Fusion Inhibitors
The development of small-molecule HIV-1 fusion inhibitors targeting the gp41 protein provides an excellent example of SAR-driven drug design. Studies have shown that bis-indole compounds, particularly those linked at the 6-6' positions, exhibit potent inhibitory activity.[19][20] The optimization of these scaffolds has revealed that:
-
Amphipathicity is crucial: A balance between hydrophobic and hydrophilic properties is necessary for activity in cellular assays.[19][20]
-
Shape and contact surface area are key: The overall shape of the molecule and the extent of its interaction with the hydrophobic pocket of gp41 are critical determinants of binding affinity.[19][20]
-
Specific substitutions matter: The introduction of benzyl groups and other substituents can fine-tune the potency of these inhibitors.[19][20]
Signaling Pathways Modulated by Indole Compounds
Indole and its derivatives are not merely inert scaffolds; they are active participants in complex cellular signaling networks. Their ability to modulate these pathways underlies their therapeutic effects.
The Aryl Hydrocarbon Receptor (AhR) Pathway
Indole and its metabolites, produced by the gut microbiota from dietary tryptophan, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[21][22] The activation of AhR plays a crucial role in maintaining intestinal homeostasis and regulating immune responses.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Activation of the AhR by indole derivatives leads to the expression of genes involved in immune regulation, such as IL-22, which strengthens the intestinal barrier function.[21] This pathway is a key mechanism by which the gut microbiota influences host health and disease.
Analytical Methodologies for Indole Compounds
The accurate and sensitive detection and quantification of indole compounds in biological matrices are essential for pharmacokinetic studies and clinical monitoring.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or mass spectrometry detection, is a widely used technique for the analysis of indoles in complex samples like urine and plasma.[13][23][24][25] Reversed-phase columns are commonly employed, and the mobile phase composition can be optimized to achieve excellent separation of various indole derivatives.[23]
-
Gas Chromatography (GC): GC is particularly useful for the analysis of volatile indole compounds and is often coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity.[13]
Spectrometric Methods
-
Mass Spectrometry (MS): MS provides detailed structural information and allows for the precise quantification of indoles, especially when used in tandem with chromatographic separation techniques.[13]
-
Fluorometry: The intrinsic fluorescence of many indole compounds allows for their sensitive detection using fluorometric methods.[23][24][25]
Experimental Workflow: HPLC Analysis of Indoles in Bacterial Culture
This workflow outlines a general procedure for the analysis of indole compounds in bacterial culture supernatants.
Caption: HPLC Workflow for Indole Analysis.
This method allows for the simultaneous determination of multiple indolic compounds, such as indole-3-acetic acid, tryptophan, and tryptamine, in a single run.[24]
Pharmacokinetics of Indole-Based Drugs
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For indole-containing drugs, these properties are heavily influenced by the specific substituents on the indole scaffold.
Table 2: Representative Pharmacokinetic Properties of Indole-Containing Drugs
| Drug | Bioavailability | Plasma Half-life | Metabolism |
| Indomethacin | ~100% | ~4.5 hours | O-demethylation, N-deacylation, glucuronidation |
| Sumatriptan | ~14% (oral) | ~2 hours | MAO-A mediated oxidation |
| Ondansetron | ~60% | ~3-4 hours | Hydroxylation, N-demethylation, glucuronide/sulfate conjugation |
| Tropisetron | ~60% | ~6 hours | Hydroxylation, subsequent sulfation and glucuronidation[6] |
The lipophilicity of indole derivatives, often quantified by LogP or LogD, plays a significant role in their absorption and distribution.[26] Furthermore, many indole compounds are extensively metabolized by cytochrome P450 enzymes in the liver. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions.
Future Perspectives and Conclusion
The medicinal chemistry of indole compounds is a vibrant and continually evolving field. The development of novel synthetic methodologies, a deeper understanding of their interactions with biological targets, and the exploration of new therapeutic applications ensure that the indole nucleus will remain a cornerstone of drug discovery for the foreseeable future.[1][2][8][10] The ongoing investigation into the role of gut microbiota-derived indoles in health and disease is opening up exciting new avenues for therapeutic intervention.
This guide has provided a comprehensive overview of the core principles of indole medicinal chemistry. By integrating an understanding of synthesis, biological activity, SAR, and pharmacokinetics, researchers and drug development professionals can continue to harness the remarkable potential of this privileged scaffold to create the next generation of innovative medicines.
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- 18. [PDF] Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities | Semantic Scholar [semanticscholar.org]
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- 23. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Methodological & Application
The Synthetic Versatility of Ethyl 6-nitro-1H-indole-2-carboxylate: A Gateway to Novel Therapeutics
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Among the myriad of functionalized indoles, Ethyl 6-nitro-1H-indole-2-carboxylate stands out as a particularly valuable and versatile building block. The presence of the electron-withdrawing nitro group at the 6-position, combined with the synthetically tractable ethyl ester at the 2-position, imbues this molecule with a unique reactivity profile, making it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 6-Nitroindole Moiety
The strategic placement of the nitro group on the indole core serves two primary purposes in organic synthesis. Firstly, it acts as a powerful directing group, influencing the regioselectivity of subsequent electrophilic substitution reactions. Secondly, and more importantly, the nitro group is a versatile functional handle that can be readily transformed into a variety of other functionalities, most notably an amino group. This transformation from a nitro to an aminoindole is a critical step in the synthesis of numerous pharmacologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.[2]
Synthesis of this compound
The preparation of this compound can be efficiently achieved through a modified Fischer indole synthesis, a classic and reliable method for constructing the indole ring system.[3][4][5][6] This approach involves the acid-catalyzed cyclization of a substituted phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.
Protocol: Fischer Indole Synthesis of this compound
This protocol details the synthesis starting from 4-nitrophenylhydrazine and ethyl pyruvate.
Materials:
-
4-Nitrophenylhydrazine
-
Ethyl pyruvate
-
Ethanol, absolute
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl pyruvate (1.1 eq) dropwise with stirring at room temperature.
-
Continue stirring the mixture for 1-2 hours. The formation of the phenylhydrazone is often indicated by a color change or the precipitation of a solid.
-
The crude hydrazone can be isolated by filtration or used directly in the next step after removal of the solvent under reduced pressure.
-
-
Cyclization:
-
In a separate flask, gently heat polyphosphoric acid (PPA) to approximately 80-90 °C to reduce its viscosity.
-
Carefully add the crude hydrazone from the previous step to the preheated PPA with vigorous stirring.
-
Heat the reaction mixture at 90-100 °C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
-
Work-up and Purification:
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Mechanism of the Fischer Indole Synthesis:
The Fischer indole synthesis proceeds through a series of well-established steps:
Caption: Mechanism of the Fischer Indole Synthesis.
Key Synthetic Transformations of this compound
The true synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at its key functional groups.
Reduction of the Nitro Group: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate
The reduction of the nitro group to an amine is arguably the most critical transformation, opening the door to a wide range of derivatizations, particularly amide bond formation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 6-amino-1H-indole-2-carboxylate, which can often be used in the next step without further purification.
| Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 10% Pd/C, H₂ | Ethanol | Room Temp. | >90% | General Procedure |
| SnCl₂·2H₂O | Ethanol | Reflux | 80-90% | Alternative Method |
| Fe/NH₄Cl | Ethanol/Water | Reflux | 75-85% | Alternative Method |
Table 1: Comparison of Reduction Methods for the Nitro Group.
N-Alkylation of the Indole Nitrogen
The indole nitrogen can be alkylated to introduce further diversity into the molecular scaffold. This is typically achieved by deprotonation with a suitable base followed by reaction with an alkylating agent.
Protocol: N-Alkylation
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Acetone
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Add powdered potassium hydroxide (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the N-alkylated product, which can be purified by column chromatography if necessary.
Hydrolysis of the Ethyl Ester
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other derivatizations.
Protocol: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water or Ethanol/Water mixture
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-nitro-1H-indole-2-carboxylic acid.
Application in the Synthesis of a Hypothetical Bioactive Molecule
To illustrate the synthetic utility of this compound, the following workflow outlines the synthesis of a hypothetical protein kinase inhibitor.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Protocol: Amide Coupling to form a Hypothetical Kinase Inhibitor
This protocol describes the coupling of 6-amino-1H-indole-2-carboxylic acid with a functionalized carboxylic acid (R-COOH).
Materials:
-
6-Amino-1H-indole-2-carboxylic acid
-
A desired carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1H-indole-2-carboxylic acid (1.0 eq) and the desired carboxylic acid (R-COOH) (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide product.[7][8]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a modifiable nitro group and a synthetically accessible ester functionality provides a powerful platform for the construction of diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016).
- Wikipedia. Reissert indole synthesis. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Knowledge Plus Understanding. (2020, December 2). Reissert indole synthesis mechanism explained. YouTube. [Link]
- Strategic Applications of Named Reactions in Organic Synthesis. Reissert Indole Synthesis. [Link]
- Whats Chemistry. (2021, September 29). Reissert Indole Synthesis - Full Video Lecture. YouTube. [Link]
- Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–77. [Link]
- Gadaginamath, G. S., & Pujar, S. R. (2005). Synthesis of some new biologically active 1,3,4-oxadiazolyl nitroindoles and a modified Fischer indole synthesis of ethyl nitro indole-2-carboxylates. Bioorganic & Medicinal Chemistry, 13(15), 4638–4644. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016).
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- ResearchGate.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- ChemWis. (2024, December 20). Reissert Indole Synthesis. YouTube. [Link]
- Scientia Iranica. A study on the effect of steric hindrance of acid catalyst on the direction of cyclization of unsymmetrical ketone phenylhydrazones in the Fischer indole synthesis. [Link]
- Kumar, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3336–3349. [Link]
- ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
- Der Pharma Chemica.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(1), 152683. [Link]
- ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- ChemRxiv.
- Sabatini, J. J., & Kelly, A. R. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 4037–4042. [Link]
- The Journal of Organic Chemistry. Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles1. [Link]
- ResearchGate.
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The Strategic Utility of Ethyl 6-nitro-1H-indole-2-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Indole Nucleus and the Significance of Strategic Functionalization
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceuticals.[1] Its inherent biological activity and amenability to chemical modification make it a privileged structure in drug discovery. The strategic functionalization of the indole ring is paramount, as the position and nature of substituents profoundly dictate the molecule's pharmacological profile. Ethyl 6-nitro-1H-indole-2-carboxylate (CAS No: 16792-45-3) is a prime example of a strategically designed intermediate.[2][3] The presence of the nitro group at the 6-position and the carboxylate at the 2-position provides orthogonal chemical handles for molecular elaboration, making it a highly valuable building block in the synthesis of complex drug candidates, particularly in the realms of anti-inflammatory, analgesic, and anticancer agents.[4] This document serves as a comprehensive guide for researchers, providing in-depth protocols for the synthesis, characterization, and downstream application of this critical intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₄ | PubChem[3] |
| Molecular Weight | 234.21 g/mol | PubChem[3] |
| Appearance | Yellow Solid | Thermo Scientific[2] |
| CAS Number | 16792-45-3 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
Protocol I: Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring. This protocol is adapted from established procedures for the synthesis of analogous nitroindoles. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.
Reaction Scheme
Caption: Fischer Indole Synthesis of the target intermediate.
Step-by-Step Protocol
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
The hydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
-
Fischer Cyclization:
-
Caution: Polyphosphoric acid (PPA) is viscous and corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
To a separate, dry three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a sufficient amount to ensure stirring, e.g., 10 times the weight of the hydrazone).
-
Heat the PPA to approximately 70-80°C with stirring.
-
Slowly add the dried hydrazone intermediate from the previous step to the hot PPA. The addition should be portion-wise to control any exotherm.
-
After the addition is complete, raise the temperature to 95-100°C and maintain for 15-30 minutes. Monitor the reaction progress by TLC.
-
Rationale: The strong acid and high temperature facilitate the[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
The crude solid product is then collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a yellow solid.
-
Protocol II: Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized intermediate.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Data available from commercial suppliers such as ChemicalBook.[2] |
| ¹³C NMR | Data available from commercial suppliers such as ChemicalBook.[2] |
| IR (KBr) | Characteristic peaks for N-H stretching (indole), C=O stretching (ester), and N-O stretching (nitro group). |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 234.[3] |
Application Notes: A Gateway to Anti-Inflammatory Drug Candidates
The true value of this compound lies in its role as a versatile precursor to more complex and pharmacologically active molecules. The nitro group is readily reduced to an amine, providing a key nucleophilic site for further derivatization.
Key Transformation: Reduction to Ethyl 6-amino-1H-indole-2-carboxylate
The reduction of the nitro group is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Caption: Catalytic hydrogenation of the nitro group.
Step-by-Step Protocol for Reduction
-
Reaction Setup:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
-
Work-up and Isolation:
-
Carefully depressurize the reaction vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 6-amino-1H-indole-2-carboxylate. The product can be further purified by column chromatography or recrystallization if necessary.
-
Application in the Synthesis of RIPK1 Inhibitors
The resulting 6-aminoindole core is a critical pharmacophore in the development of novel therapeutics. A prominent example is its use in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[5][6][7] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[5][7] Inhibitors of RIPK1 are being actively investigated as potential treatments for conditions such as rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[7] The 6-aminoindole moiety serves as a crucial anchor for building molecules that can potently and selectively inhibit the RIPK1 kinase.[5][6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis via the robust Fischer indole reaction and its facile conversion to the corresponding 6-aminoindole opens up a vast chemical space for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate effectively in their drug discovery and development programs, particularly in the promising area of anti-inflammatory therapies targeting pathways like RIPK1-mediated necroptosis.
References
- Yuan, Z., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 228, 113978. [Link]
- Bertheloot, D., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Bioorganic & Medicinal Chemistry, 84, 117256. [Link]
- Bertheloot, D., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]
- Al-Hussain, S. A., et al. (2016).
- Noland, W. E., & Baude, F. J. (1963).
- MDPI.
- PubChem.
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Application Note & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents from Ethyl 6-nitro-1H-indole-2-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including notable anti-inflammatory agents like indomethacin.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic utilization of Ethyl 6-nitro-1H-indole-2-carboxylate as a versatile starting material for the synthesis of novel anti-inflammatory drug candidates. We will explore the chemical logic behind key transformations—including nitro group reduction and amide coupling—and provide step-by-step methodologies. The narrative emphasizes the causality behind experimental choices, linking synthetic strategy to the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and NF-κB.[2][3]
Introduction: The Indole Scaffold and this compound as a Strategic Precursor
Indole and its derivatives are recognized for their wide-ranging biological activities, making them privileged structures in drug discovery.[2] Their structural versatility allows for precise modifications that can tune pharmacological activity. This compound is a particularly valuable starting material for several reasons[4]:
-
The Nitro Group (-NO₂): At the C-6 position, this potent electron-withdrawing group significantly alters the electronic landscape of the indole ring, deactivating it towards electrophilic substitution.[5] Crucially, the nitro group can be readily and selectively reduced to a primary amine (-NH₂), a versatile functional handle for further derivatization. This transformation inverts the electronic effect, turning it into an activating, ortho-, para-directing group.[6]
-
The Ethyl Ester (-COOEt): Located at the C-2 position, the ester provides a direct precursor to a carboxylic acid, which can then be coupled with a diverse library of amines to generate indole-2-carboxamides. Amide bond formation is a cornerstone reaction in medicinal chemistry, present in over 25% of commercial drugs.[7]
-
The Indole Core: The N-H at position 1 and the C-3 position remain potential sites for functionalization, offering additional avenues for structural diversification to optimize activity and pharmacokinetic properties.
This guide will focus on a primary synthetic pathway that leverages the nitro and ester groups to generate a library of potential anti-inflammatory agents.
Overall Synthetic Workflow
The strategic pathway involves a sequence of core transformations designed to build molecular complexity and introduce pharmacologically relevant functional groups. The workflow is designed for modularity, allowing for the creation of a diverse library of compounds from a single, readily available precursor.
Caption: General workflow for synthesizing indole-2-carboxamides.
Core Synthetic Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Reduction of the Nitro Group
Objective: To synthesize Ethyl 6-amino-1H-indole-2-carboxylate from this compound.
Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a critical step. Catalytic hydrogenation is an effective and clean method, but reduction using metals in acidic media, such as tin(II) chloride (SnCl₂), is also highly efficient and often used when other reducible functional groups are present.[6] We will detail the SnCl₂ method due to its common use in laboratory settings.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per 1 g of starting material).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. Caution: This is an exothermic reaction and will release CO₂ gas.
-
Transfer the mixture to a separatory funnel. A precipitate (tin salts) may form. If so, filter the mixture through a pad of Celite before extraction.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 6-amino-1H-indole-2-carboxylate as a solid.
Protocol 2: Saponification (Ester Hydrolysis)
Objective: To synthesize 6-Amino-1H-indole-2-carboxylic acid.
Rationale: The ester must be converted to a carboxylic acid to enable subsequent amide bond formation. Saponification, a base-catalyzed hydrolysis using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is the standard procedure.
Materials:
-
Ethyl 6-amino-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve Ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH (approx. 2-3 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material has disappeared (typically 4-12 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-Amino-1H-indole-2-carboxylic acid. This product is often used in the next step without further purification.
Protocol 3: Amide Coupling
Objective: To synthesize a library of N-substituted 6-amino-1H-indole-2-carboxamides.
Rationale: This is the key diversification step. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like Hydroxybenzotriazole (HOBt), are widely used to facilitate the formation of the amide bond between a carboxylic acid and an amine, minimizing side reactions and racemization.[8][9]
Materials:
-
6-Amino-1H-indole-2-carboxylic acid
-
A diverse selection of primary or secondary amines (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Amino-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC·HCl (approx. 1.2 eq) and HOBt (approx. 1.1 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (approx. 1.1 eq) followed by DIPEA (approx. 2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure N-substituted 6-amino-1H-indole-2-carboxamide.
Biological Rationale and Putative Mechanism of Action
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] Indole derivatives, including the well-known drug Indomethacin, are effective COX inhibitors.[1][10] Additionally, chronic inflammation is often driven by the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][11] Novel indole-based compounds can be designed to target these key nodes in the inflammatory cascade.
Caption: Inhibition of inflammatory pathways by indole agents.
The synthesized indole-2-carboxamides can be screened for their ability to inhibit COX-1 and COX-2 enzymes and to suppress the production of inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages).[11][12]
Representative Biological Data
The following table presents hypothetical, yet plausible, data for a series of synthesized compounds (from Protocol 3) to illustrate the type of results obtained from in vitro screening. The goal is often to identify potent COX-2 inhibitors with selectivity over COX-1 to minimize gastrointestinal side effects.[10]
| Compound ID | R Group (from Amine) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| IND-001 | Cyclopropyl | 15.2 | 1.8 | 8.4 |
| IND-002 | Phenyl | 25.5 | 5.1 | 5.0 |
| IND-003 | 4-Fluorophenyl | 18.1 | 0.9 | 20.1 |
| IND-004 | 4-Methoxyphenyl | 30.8 | 2.5 | 12.3 |
| IND-005 | Benzyl | 45.3 | 10.4 | 4.4 |
| Celecoxib | (Reference Drug) | >100 | 0.05 | >2000 |
Data is illustrative and not from actual experimental results.
Conclusion
This compound is an exemplary scaffold for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust and modular framework for generating diverse libraries of indole-2-carboxamides. By systematically modifying the substituents on the amide nitrogen, researchers can explore structure-activity relationships (SAR) to develop potent and selective inhibitors of key inflammatory targets. This strategic approach, grounded in fundamental principles of medicinal chemistry, enables the efficient discovery of new therapeutic candidates.
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- National Center for Biotechnology Information. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC.
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- (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
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Application Notes & Protocols: Leveraging Ethyl 6-nitro-1H-indole-2-carboxylate in Modern Anticancer Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 6-nitro-1H-indole-2-carboxylate as a pivotal starting material in the discovery of novel anticancer agents. This document provides an in-depth overview of the rationale behind its use, key derivatization strategies, and detailed protocols for the biological evaluation of its synthetic analogs.
Introduction: The Strategic Importance of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing molecules that can interact with a wide array of biological targets implicated in cancer.[1] this compound, in particular, is a versatile and reactive intermediate.[2][3] The electron-withdrawing nitro group at the C6 position and the ester functionality at the C2 position offer multiple avenues for chemical modification, enabling the generation of diverse compound libraries for anticancer screening.[3]
Derivatives of the indole scaffold have been shown to exert their anticancer effects through a variety of mechanisms, including but not limited to:
-
Kinase Inhibition: Targeting key enzymes in signaling pathways that drive cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[4][5]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
G-Quadruplex DNA Stabilization: Binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby inhibiting their transcription.[7][8]
-
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.
This guide will focus on providing the practical knowledge required to synthesize and evaluate novel anticancer candidates derived from this compound.
Synthetic Strategies: From Starting Material to Bioactive Derivatives
This compound serves as a robust starting point for a multitude of synthetic transformations. The primary handles for derivatization are the C2-ester, the N1-indole nitrogen, and the C6-nitro group (which can be reduced to an amine for further functionalization).
A common and effective strategy involves the hydrolysis of the C2-ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of indole-2-carboxamides. This approach has proven successful in the development of potent kinase inhibitors.[9][10][11][12]
Protocol 1: Synthesis of Indole-2-Carboxamide Derivatives
This protocol outlines a general two-step procedure for the synthesis of indole-2-carboxamide derivatives from this compound.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent mixture, such as methanol and water.
-
Add an excess of a base, for example, 2M sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2M HCl) to precipitate the 6-nitro-1H-indole-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling
-
To a solution of 6-nitro-1H-indole-2-carboxylic acid in a dry aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.
Biological Evaluation: Screening for Anticancer Activity
Once a library of derivatives has been synthesized, a systematic biological evaluation is crucial to identify promising lead compounds. The following protocols describe key in vitro assays to assess the anticancer potential of these novel molecules.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the synthesized indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Cytotoxicity Data of Indole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | [9] |
| Indole-2-carboxamides | A549 (Lung) | 0.48 ± 0.15 | [13] |
| 5-Nitroindole Derivatives | HeLa (Cervical) | 5.08 ± 0.91 | [7][14] |
| 6-substituted Indoles | Bel7402 (Liver) | 0.01 | [11] |
| Indole-based Sulfonamides | HepG2 (Liver) | 7.75 | [15] |
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the synthesized indole derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Mechanistic Studies: Unraveling the Mode of Action
Identifying the molecular target and mechanism of action is a critical step in drug discovery. Based on the known activities of indole derivatives, the following experimental workflows are recommended.
Many indole derivatives exhibit their anticancer effects by inhibiting protein kinases. In vitro kinase assays are essential for determining the specific kinase targets and the potency of inhibition.
Experimental Workflow for Kinase Inhibition
Caption: A generalized workflow for in vitro kinase inhibition assays.
Protocol 4: General In Vitro Kinase Assay
This protocol provides a general framework for a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized indole derivatives
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized indole derivatives in the appropriate buffer.
-
In a white multi-well plate, add the kinase, its specific substrate, and the indole derivative.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent as per the kit manufacturer's instructions.
-
Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Western blotting can be used to investigate the effect of synthesized compounds on the phosphorylation status of key proteins in this pathway.
Signaling Pathway Overview
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Protocol 5: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Procedure:
-
Treat cancer cells with the synthesized indole derivatives at their IC50 concentrations for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is an exceptionally valuable scaffold for the generation of novel anticancer drug candidates. Its synthetic tractability allows for the creation of diverse chemical libraries that can be screened against a multitude of cancer-relevant targets. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of these derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as in vivo studies to assess their efficacy and safety in preclinical cancer models.
References
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- ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
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- ResearchGate. Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. [Link]
- Semantic Scholar.
- JOCPR. Design, synthesis and biological activity evaluation of novel anticancer agent 5-(2-carboxyethenyl)
- PubMed. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- RSC Publishing.
- PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
- PubMed.
- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
- MDPI.
- RSC Publishing. Design, synthesis and biological evaluation of C(6)-indole celastrol derivatives as potential antitumor agents. [Link]
- MDPI.
- PubMed.
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Application Notes & Protocols: Strategic Derivatization of Ethyl 6-nitro-1H-indole-2-carboxylate for Biological Screening
Introduction: The Strategic Value of the 6-Nitroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery. Within this class, Ethyl 6-nitro-1H-indole-2-carboxylate stands out as a particularly valuable starting material for chemical library synthesis.[3]
This guide provides a detailed framework for the strategic derivatization of this compound. The rationale behind this focus is threefold:
-
N-H Acidity: The indole nitrogen (N-1) is amenable to substitution, allowing for modulation of the molecule's polarity, lipophilicity, and steric profile.
-
Ester Functionality: The ethyl ester at the C-2 position is a versatile handle for conversion into amides, hydrazides, and other functional groups, which can introduce critical hydrogen bonding interactions.[4]
-
Nitro Group Activation: The electron-withdrawing nitro group at C-6 not only influences the reactivity of the indole ring but also serves as a key pharmacophore in many biologically active compounds.[1][5] Furthermore, it can be reduced to an amino group, providing a new vector for diversification.
Derivatives of nitroindoles have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making this scaffold a rich starting point for hit-finding and lead optimization campaigns.[1][3][6][7][8]
Part 1: Chemical Derivatization Strategies & Protocols
The derivatization of this compound can be systematically approached by targeting its three primary functional groups. The following protocols are designed to be robust and adaptable for the synthesis of a diverse chemical library.
// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathway 1: N-Alkylation N_Alkylation [label="N-Alkylation / N-Arylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Derivatives [label="N-Substituted Derivatives", fillcolor="#E8F0FE", fontcolor="#202124"];
// Pathway 2: Ester Modification Ester_Mod [label="Ester Modification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="6-Nitro-1H-indole-2-carboxylic acid", fillcolor="#E6F4EA", fontcolor="#202124"]; Amide [label="Amide Derivatives", fillcolor="#E6F4EA", fontcolor="#202124"]; Hydrazide [label="Hydrazide Derivative", fillcolor="#E6F4EA", fontcolor="#202124"]; Thiazole [label="Thiazole Hybrids", fillcolor="#E6F4EA", fontcolor="#202124"];
// Pathway 3: Nitro Reduction Nitro_Red [label="Nitro Group Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino [label="Ethyl 6-amino-1H-indole-2-carboxylate", fillcolor="#FCE8E6", fontcolor="#202124"]; Amide_Sulfonamide [label="Acylated/Sulfonylated Amino Derivatives", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges start -> N_Alkylation [label=" R-X, Base\n(Protocol 1.1)"]; N_Alkylation -> N_Derivatives;
start -> Ester_Mod; Ester_Mod -> Acid [label=" Hydrolysis\n(Protocol 1.2.1)"]; Acid -> Amide [label=" R-NH2, Coupling Agent\n(Protocol 1.2.1)"]; Ester_Mod -> Hydrazide [label=" NH2NH2·H2O\n(Protocol 1.2.2)"]; Hydrazide -> Thiazole [label=" Phenacyl Bromide\n(Protocol 1.2.3)"];
start -> Nitro_Red [label=" SnCl2·2H2O / HCl\nor Pd/C, H2\n(Protocol 1.3)"]; Nitro_Red -> Amino; Amino -> Amide_Sulfonamide [label=" Acyl/Sulfonyl Chloride"]; } endom
Figure 1: Key derivatization pathways for this compound.
Protocol: N-Alkylation of the Indole Ring
Causality: Alkylation of the indole nitrogen is a fundamental strategy to increase molecular diversity. This modification eliminates a hydrogen bond donor site and can introduce lipophilic or functionalized side chains, which often enhances cell permeability and modulates binding affinity to target proteins. The use of a strong base is necessary to deprotonate the weakly acidic indole N-H.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous acetone or DMF (10 mL/mmol), add powdered potassium hydroxide (KOH, 3.0 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the indole anion.
-
Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, allyl bromide) (1.2 eq.) dropwise to the suspension.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). If a solid precipitate forms, collect it by vacuum filtration, wash with water, and dry. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocols: Modification of the C-2 Ester
The ester group is readily converted into amides and hydrazides, which are common functional groups in drug molecules due to their ability to form strong hydrogen bonds.
Causality: This two-step process first creates the carboxylic acid, which is then activated for coupling. Amide bond formation with a diverse library of amines introduces a wide range of chemical functionalities, directly impacting the compound's interaction with biological targets.
Step A: Ester Hydrolysis
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq.) and heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, monitoring by TLC.
-
Acidification: After cooling to room temperature, pour the mixture into ice and acidify to pH 2-3 with dilute HCl.
-
Isolation: Collect the precipitated 6-nitro-1H-indole-2-carboxylic acid by filtration, wash thoroughly with cold water, and dry.
Step B: Amide Coupling
-
Activation: Dissolve the 6-nitro-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF. Add a coupling agent like HBTU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 15-20 minutes at 0 °C.
-
Coupling: Add the desired primary or secondary amine (1.1 eq.) to the activated acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow the standard aqueous work-up and purification procedures as described in Protocol 1.1.
Causality: Hydrazides are key intermediates for synthesizing various heterocyclic systems like pyrazoles and triazoles. They also possess intrinsic biological activity. This is a direct, high-yielding conversion from the ester.
-
Setup: Dissolve this compound (1.0 eq.) in ethanol (20 mL/mmol).
-
Reaction: Add hydrazine hydrate (10.0 eq.) and heat the mixture to reflux for 6-8 hours.
-
Isolation: Cool the reaction mixture. The product often crystallizes directly from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure hydrazide.[4]
Causality: This protocol exemplifies how the hydrazide intermediate can be used to construct more complex heterocyclic systems, such as thiazoles, which are themselves important pharmacophores.
-
Thiosemicarbazide Formation: First, convert the hydrazide from Protocol 1.2.2 to the corresponding thiosemicarbazide by reacting it with an isothiocyanate.
-
Cyclization: Mix the resulting 1-[(6-Nitro-1H-indol-2-yl)-carbonyl]-thiosemicarbazide (1.0 eq.) with a phenacyl bromide derivative (1.1 eq.) in ethanol.
-
Reaction: Stir the mixture at room temperature. A precipitate of the thiazole product will typically form within 30 minutes.[4]
-
Isolation: Collect the product by filtration and recrystallize from ethanol.
Protocol: Reduction of the C-6 Nitro Group
Causality: The reduction of the nitro group to a primary amine dramatically alters the electronic character of the indole ring and provides a new nucleophilic center for further derivatization, such as acylation or sulfonylation, to explore additional chemical space.
-
Setup: Suspend this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated HCl and stir at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Alternatively, catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere can be employed for a cleaner reaction.
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield Ethyl 6-amino-1H-indole-2-carboxylate.[9]
Part 2: Protocols for Biological Screening
Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify compounds with promising biological activity.
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// Edges start -> primary_screening; primary_screening -> anticancer; primary_screening -> antimicrobial; primary_screening -> anti_inflammatory;
{anticancer, antimicrobial, anti_inflammatory} -> hit_id; hit_id -> dose_response; dose_response -> cytotoxicity; cytotoxicity -> sar; } endom
Figure 2: General workflow for the biological screening of a new chemical library.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
Trustworthiness: This is a standardized colorimetric assay that measures cell metabolic activity. A reduction in metabolic activity is used as a proxy for cell death or loss of proliferation caused by the test compound. It is crucial to run a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Protocol: Antimicrobial Screening (Broth Microdilution for MIC)
Trustworthiness: This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of a compound's potency.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria + broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Protocol: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
Trustworthiness: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator. It uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. A reduction in NO indicates potential anti-inflammatory activity. A concurrent cytotoxicity test is mandatory to ensure the observed effect is not due to cell death.[10]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[10]
-
NO Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only treated cells indicates inhibition of NO production.[1] Calculate the IC₅₀ value.
Part 3: Data Presentation & Interpretation
Systematic data organization is critical for discerning Structure-Activity Relationships (SAR).
Table 1: Summary of Synthesized this compound Derivatives
| Compound ID | R¹ (N-Substituent) | R² (C2-Functionality) | Method | Yield (%) |
|---|---|---|---|---|
| Parent | -H | -COOEt | - | - |
| 1a | -CH₂Ph | -COOEt | 1.1 | 85 |
| 1b | -CH₂CH=CH₂ | -COOEt | 1.1 | 78 |
| 2a | -H | -CONHPh | 1.2.1 | 65 |
| 3a | -H | -CONHNH₂ | 1.2.2 | 92 |
| 4a | -H (6-NH₂) | -COOEt | 1.3 | 75 |
Table 2: Biological Activity Profile of Synthesized Indole Derivatives
| Compound ID | Anticancer (HeLa) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (NO Inhibition) IC₅₀ (µM) |
|---|---|---|---|
| Parent | > 100 | 128 | 85.2 |
| 1a | 15.6 | 64 | 45.1 |
| 1b | 28.4 | 128 | 60.7 |
| 2a | 8.9 | 32 | 12.5 |
| 3a | 45.1 | 32 | 33.8 |
| 4a | 75.3 | > 128 | > 100 |
Preliminary SAR Interpretation:
-
N-Alkylation: The introduction of a benzyl group at the N-1 position (1a ) significantly improved activity across all assays compared to the parent compound, suggesting that a lipophilic substituent in this position is beneficial.
-
C-2 Modification: Conversion of the ester to an aniline amide (2a ) resulted in the most potent anticancer and anti-inflammatory activity, highlighting the importance of a hydrogen bond donating/accepting group at this position.
-
Nitro Reduction: Reduction of the nitro group to an amine (4a ) was detrimental to all tested activities, indicating the 6-nitro pharmacophore is crucial for the observed biological effects in this series.[1][5]
References
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC.
- Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs - Benchchem.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed.
- "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” -
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed.
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
- Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance - Benchchem.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals.
- Synthesis, Characterization and Anti-Microbial Activity of Indole Deriv
- Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis - R Discovery.
- Synthesis of Indole-2-Carboxylic Acid Esters - Scilit.
- Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters...
- (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchG
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.
- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles - Benchchem.
- (PDF)
- Ethyl 6-nitro-1H-indole-2-carboxyl
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Recent advancements on biological activity of indole and their deriv
- Researches in the series of 6-nitroindazole, synthesis and biological activities.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Public
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Synthesis and biological evalu
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- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-alkylation of Ethyl 6-nitro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the indole nucleus is a pivotal strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. Among various modifications, N-alkylation of the indole nitrogen is of particular significance. This modification can enhance a molecule's metabolic stability, modulate its binding affinity to biological targets, and alter its pharmacokinetic profile.
This guide provides a detailed protocol for the N-alkylation of a specifically functionalized indole, ethyl 6-nitro-1H-indole-2-carboxylate. This substrate is of particular interest due to the presence of two electron-withdrawing groups: a nitro group at the 6-position and an ethyl carboxylate at the 2-position. These substituents significantly influence the reactivity of the indole ring, making the N-alkylation process highly regioselective and efficient. This document will delve into the mechanistic underpinnings of this reaction and provide a robust, step-by-step protocol for its successful execution in a laboratory setting.
Mechanistic Rationale: Harnessing Electronic Effects for Selective N-Alkylation
The N-alkylation of indoles proceeds via a two-step mechanism: deprotonation of the indole nitrogen to form a nucleophilic indolide anion, followed by a nucleophilic substitution reaction (SN2) with an alkylating agent.
A critical consideration in indole alkylation is the competition between N-alkylation and C3-alkylation. The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent. However, the electronic properties of this compound heavily favor N-alkylation. The electron-withdrawing nature of the nitro and ester groups significantly increases the acidity of the N-H proton (pKa of indole is approximately 17 in DMSO). This enhanced acidity facilitates complete deprotonation by a strong base, such as sodium hydride (NaH), to form the indolide anion. Once formed, the negative charge on the nitrogen is stabilized by resonance, and the anion is a potent nucleophile that readily attacks the electrophilic alkylating agent, leading selectively to the N-alkylated product.
Experimental Protocol: N-Alkylation of this compound
This protocol details a general and reliable method for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide (R-X) as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
DMF is a combustible liquid and a potential skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl halides can be toxic and lachrymatory. Handle them with care in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation. The solution should become a clear, dark-colored solution of the indolide anion.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the alkyl halide (1.1-1.5 eq) dropwise via syringe.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of base, solvent, and alkylating agent can be adapted for specific needs. The following table summarizes common conditions for indole N-alkylation, which are applicable to the target substrate.
| Base | Solvent | Alkylating Agent | Typical Temperature | Notes |
| NaH | DMF | Alkyl iodides, bromides, tosylates | 0 °C to RT | Highly effective and general method.[2] |
| K₂CO₃ | Acetone/DMF | Alkyl halides | RT to Reflux | Milder conditions, may require longer reaction times. |
| Cs₂CO₃ | DMF | Alkyl halides | RT | Often provides excellent yields and can be milder than NaH. |
| KOH | DMSO/Acetone | Alkyl halides | RT | A strong base system, can also lead to ester hydrolysis if not controlled.[3] |
Visualizing the Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 6-nitro-1H-indole-2-carboxylate in Agrochemical Synthesis
Introduction: The Indole Scaffold in Modern Agrochemicals
The indole ring system is a privileged scaffold in medicinal and agricultural chemistry.[1][2] It forms the core of numerous natural products, including the essential amino acid tryptophan and vital plant hormones (auxins) like indole-3-acetic acid (IAA).[3][4] This inherent biological relevance makes indole derivatives prime candidates for the development of novel agrochemicals, including herbicides, insecticides, fungicides, and plant growth regulators.[5][6][7]
Ethyl 6-nitro-1H-indole-2-carboxylate serves as a highly valuable and versatile starting material in this context.[6] Its structure is strategically pre-functionalized for a variety of synthetic transformations. The electron-withdrawing nitro group at the 6-position activates the molecule and, more importantly, provides a synthetic handle that can be readily converted into an amino group. This transformation is the gateway to a vast array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) in the quest for potent and selective agrochemicals.
This document provides a detailed guide on the core synthetic transformations of this compound and its subsequent application in the synthesis of potential agrochemicals, with a focus on auxin mimic herbicides.
Core Transformation: Reduction of the Nitro Group
The single most critical step in utilizing this compound is the reduction of the 6-nitro moiety to a 6-amino group, yielding Ethyl 6-amino-1H-indole-2-carboxylate. The choice of reduction method depends on factors such as laboratory scale, available equipment, and the presence of other sensitive functional groups. The most common and effective methods include catalytic hydrogenation and chemical reduction with metallic salts.[8]
Comparative Analysis of Reduction Methodologies
The following table summarizes common conditions and reported yields for the reduction of aromatic nitro groups, which are applicable to our starting material.
| Method | Reagents & Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yields | Key Considerations |
| Catalytic Hydrogenation | H₂ gas (balloon or Parr), 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 1-4 hours | >90% | Clean reaction with simple work-up. Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.[8] |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux (approx. 78 °C) | 1.5-3 hours | 80-95% | Classic, reliable method. Work-up involves basification to precipitate and remove tin salts.[8] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aq. NaOH | Ethanol/Water | 50 °C | 30-60 minutes | 70-90% | Mild conditions. The product is often isolated after evaporation and acid-base extraction.[8][9] |
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End [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDBGCOLOR="#F1F3F4"><B>Ethyl 6-amino-1H-indole-2-carboxylateB>TD>TR><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=586938&t=l" />TD>TR>TABLE> >];
Start -> End [label="[Reduction]\n(e.g., SnCl₂, HCl, EtOH)\n or (H₂, Pd/C)"]; }
Diagram 1: The pivotal reduction of the nitro group.
Application in Agrochemical Synthesis: Auxin Mimic Herbicides
Auxins are a class of plant hormones that regulate growth and development.[3][10] Synthetic auxin mimics are a major class of herbicides that disrupt these processes by causing uncontrolled, disorganized growth, ultimately leading to plant death.[10][11] Many of these herbicides feature a carboxylic acid group attached to an aromatic ring, a key structural motif for binding to the auxin receptor, TIR1 (Transport Inhibitor Response 1).[10][12]
The Ethyl 6-amino-1H-indole-2-carboxylate intermediate is an excellent precursor for developing novel auxin mimics. The amino group can be further functionalized to modulate the molecule's properties (e.g., solubility, binding affinity), and the ethyl ester can be readily hydrolyzed to reveal the essential carboxylic acid moiety.
Experimental Workflow: From Intermediate to Potential Herbicide
The following workflow outlines a logical, multi-step synthesis of a potential auxin mimic herbicide starting from our key intermediate. This pathway involves N-acetylation to protect/modify the amine, followed by ester hydrolysis.
Diagram 2: Workflow for synthesizing a potential herbicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate via Stannous Chloride Reduction
This protocol details the reduction of the nitro group using stannous chloride, a robust and high-yielding method.[8]
A. Materials & Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
B. Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
C. Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol (approx. 10 mL per gram of starting material).
-
Addition of Reagents: Add stannous chloride dihydrate (5.0 eq) to the solution. Carefully and slowly add concentrated hydrochloric acid (approx. 2.5 mL per gram of starting material) while stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1.5-3 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is greater than 8. A thick, white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the tin salts. Wash the precipitate thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, Ethyl 6-amino-1H-indole-2-carboxylate.
-
Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.
D. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated HCl is highly corrosive. Handle with extreme care.
-
The neutralization step can release CO₂ gas; perform it slowly in a large beaker to avoid foaming over.
Protocol 2: Synthesis of 6-Acetamido-1H-indole-2-carboxylic acid
This protocol demonstrates the conversion of the amino-indole intermediate into a potential auxin mimic.
A. Materials & Reagents:
-
Ethyl 6-amino-1H-indole-2-carboxylate
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
B. Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
C. Step-by-Step Procedure:
Part I: N-Acetylation
-
Reaction Setup: Dissolve Ethyl 6-amino-1H-indole-2-carboxylate (1.0 eq) in pyridine in a round-bottom flask at 0 °C (ice bath).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with 1 M HCl to remove pyridine, then with saturated NaHCO₃, and finally with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 6-acetamido-1H-indole-2-carboxylate.
Part II: Ester Hydrolysis
-
Reaction Setup: Dissolve the crude Ethyl 6-acetamido-1H-indole-2-carboxylate from the previous step in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the ester has been fully consumed (typically 4-12 hours).
-
Work-up: Remove the THF using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 6-Acetamido-1H-indole-2-carboxylic acid.
D. Safety Precautions:
-
Pyridine and acetic anhydride are corrosive and have strong odors; handle them exclusively in a fume hood.
-
Handle all solvents and reagents with appropriate care and PPE.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
- Costa, J. T., et al. (2019). Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. Ecotoxicology.
- R Discovery. (2019). Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. R Discovery.
- ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications.
- Santos, D. E. P., et al. (2019). Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. PubMed.
- Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry.
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- SciELO. (n.d.). Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. SciELO.
- IJRAR.org. (n.d.). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. IJRAR.org.
- Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed.
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- Ke, Y., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. PubMed.
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- MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI.
- Baumann, M., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry.
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- RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- ResearchGate. (n.d.). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate.
- De Gruyter. (2021). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. De Gruyter.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Bentham Science. (n.d.). Combinatorial Synthesis of Indole Derivatives as Anti-oomycetes Agents. Bentham Science.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
- RSC Publishing. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing.
- BLD Pharm. (n.d.). 16792-45-3|this compound|BLD Pharm. BLD Pharm.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Der Pharma Chemica.
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Application Note & Protocols: Polymer Synthesis using Ethyl 6-nitro-1H-indole-2-carboxylate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of novel polymers derived from Ethyl 6-nitro-1H-indole-2-carboxylate. This monomer offers a unique combination of a reactive indole core, an electron-withdrawing nitro group, and a versatile carboxylate handle, making it a promising candidate for the development of functional materials with potential applications in drug delivery, diagnostics, and organic electronics. We present two primary methodologies for polymerization: electrochemical polymerization and a proposed chemical oxidative polymerization. This guide offers theoretical insights, step-by-step protocols, and characterization workflows to enable researchers to explore the potential of this intriguing monomer.
Introduction: The Scientific Merit of Poly(this compound)
Indole-based polymers are a significant class of materials due to their inherent electronic properties, biocompatibility, and chemical functionality.[1][2] The monomer, this compound, is a particularly compelling building block for advanced polymer synthesis.[3][4]
-
The Indole Nucleus: The indole ring system is a privileged scaffold in medicinal chemistry and materials science, offering sites for functionalization and imparting useful electronic and optical properties.[5][6][7]
-
The Nitro Group: The presence of a nitro group at the 6-position is critical. As a potent electron-withdrawing group, it significantly influences the electronic properties of the indole ring, which can enhance its reactivity in polymerization reactions.[8][9][10] This electronic modulation is also expected to tune the electrochemical and optical properties of the resulting polymer. Furthermore, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, opening avenues for post-polymerization functionalization.[11][12]
-
The Ethyl Carboxylate Group: The ester at the 2-position provides a site for further derivatization, such as hydrolysis to the carboxylic acid or amidation, allowing for the attachment of bioactive molecules, targeting ligands, or other functional moieties.[13][14] This feature is particularly relevant for applications in drug development.
This guide will focus on two primary polymerization strategies: electrochemical polymerization, a well-established method for creating conductive polymer films, and a proposed chemical oxidative polymerization, offering a route to bulk polymer synthesis.
Proposed Polymerization Mechanisms
Electrochemical Polymerization
Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface.[15][16][17] The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form the polymer chain.
The proposed mechanism for the electropolymerization of this compound is initiated by the oxidation of the indole nitrogen, followed by radical coupling, likely at the 3 and 7 positions, which are activated for electrophilic attack. The electron-withdrawing nitro group is expected to increase the oxidation potential of the monomer compared to unsubstituted indole.
Caption: Proposed workflow for electrochemical polymerization.
Chemical Oxidative Polymerization
Chemical oxidative polymerization offers a scalable method for producing bulk quantities of the polymer. This approach utilizes a chemical oxidizing agent to generate the radical cations necessary for polymerization. A common oxidant for such reactions is iron(III) chloride (FeCl₃).
The mechanism is analogous to electropolymerization, with the chemical oxidant initiating the formation of radical cations. The choice of solvent and reaction temperature will be critical in controlling the polymerization rate and the properties of the resulting polymer.
Experimental Protocols
Protocol 1: Electrochemical Polymerization
This protocol describes the formation of a poly(this compound) film on an indium tin oxide (ITO) coated glass slide.
Materials:
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) (Electrolyte)
-
ITO-coated glass slides (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Purge with Inert Gas: Deoxygenate the monomer solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Polymerization: Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to an appropriate oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The formation of the polymer film will be indicated by the appearance and growth of new redox peaks in the voltammogram and a visible film on the ITO surface.
-
Washing and Drying: After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.
Expected Observations:
-
A colored, uniform film should be visible on the ITO electrode.
-
The current in the cyclic voltammogram should increase with each cycle, indicating the deposition of a conductive polymer.
Protocol 2: Chemical Oxidative Polymerization (Proposed)
This protocol outlines a proposed method for the bulk synthesis of poly(this compound).
Materials:
-
This compound (Monomer)
-
Anhydrous Chloroform
-
Iron(III) chloride (FeCl₃) (Oxidant)
-
Methanol
Procedure:
-
Monomer Solution: Dissolve this compound (1 mmol) in anhydrous chloroform (20 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Oxidant Solution: In a separate flask, dissolve FeCl₃ (2.5 mmol) in anhydrous chloroform (10 mL).
-
Initiation of Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature. The formation of a precipitate indicates polymer formation.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the precipitate and wash thoroughly with methanol to remove any remaining oxidant and unreacted monomer.
-
Drying: Dry the polymer product under vacuum at 40 °C for 24 hours.
Characterization of the Polymer
Thorough characterization is essential to understand the structure and properties of the synthesized polymer.[20]
Caption: A comprehensive workflow for polymer characterization.
Key Characterization Techniques:
| Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | To confirm the polymerization by identifying the disappearance of monomer-specific peaks and the appearance of polymer backbone vibrations. | Broadening of N-H stretching bands and changes in the aromatic C-H and C=C stretching regions. |
| NMR Spectroscopy | To elucidate the polymer structure and connectivity. | Broadening of aromatic and aliphatic proton signals compared to the monomer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. | Provides information on the average chain length and the distribution of chain lengths. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | To identify thermal transitions such as the glass transition temperature (Tg). | Provides insight into the amorphous or crystalline nature of the polymer. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer. | Reveals the texture and porosity of the polymer film or powder. |
| Cyclic Voltammetry (CV) | To investigate the electrochemical behavior of the polymer film. | Determines the redox potentials and electrochemical stability of the polymer. |
Potential Applications and Future Directions
The unique functional groups of poly(this compound) open up a wide range of potential applications:
-
Drug Delivery: The carboxylate group can be used to conjugate drugs, while the polymer backbone can form nanoparticles or films for controlled release.
-
Biosensors: The electrochemical activity of the polymer makes it a candidate for the development of biosensors, where the polymer can act as a transducer.
-
Organic Electronics: The conjugated indole backbone suggests potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Future work should focus on optimizing the polymerization conditions to control the molecular weight and properties of the polymer. Post-polymerization modification of the nitro and ester groups will be a key step in tailoring the material for specific applications.
References
- ResearchGate. (2025). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction.
- PMC. (n.d.). Synthesis and characterization of a series of conducting polymers based on indole and carbazole.
- Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
- ScienceDirect. (n.d.). Electrochemical polymerization of indole.
- ACS Publications. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films.
- Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
- Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst.
- Royal Society of Chemistry. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- Repository of the Academy's Library. (2016). Electrochemical nanogravimetric study of the electropolymerization of 6-aminoindole and the redox transformations of the polymer formed in aqueous media.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (n.d.). Electrochemical Polymerization.
- ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds.
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Der Pharma Chemica. (n.d.). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium.
- MDPI. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis.
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Royal Society of Chemistry. (n.d.). 2-[1-(2,4-Dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior.
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Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Derivatives of indole are integral to numerous pharmaceutical agents, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate, a valuable intermediate in drug discovery. The nitro group at the C-6 position serves as a versatile handle for further chemical modification, while the ethyl ester at the C-2 position allows for various coupling reactions.[5][6] We present a detailed methodology based on the Fischer indole synthesis, chosen for its reliability and direct approach to the target substitution pattern. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, a step-by-step protocol, characterization data, and troubleshooting advice to ensure reproducible success.
Introduction to Synthetic Strategy
The Significance of the Indole Scaffold
The indole ring system is one of the most important heterocyclic structures in drug design.[3] Its unique electronic properties and rigid, planar structure make it an excellent scaffold for interacting with biological targets. The introduction of a nitro group, as in this compound, significantly influences the molecule's electronic profile and provides a key site for synthetic elaboration, such as reduction to an amine for subsequent derivatization.[5][7] This makes the target compound a highly sought-after building block in the synthesis of complex molecules for therapeutic applications.[4]
Rationale for Selecting the Fischer Indole Synthesis
Several methods exist for constructing the indole core, including the Reissert[8][9] and Leimgruber-Batcho syntheses. However, for the specific regiochemistry of the target compound, the Fischer indole synthesis is exceptionally well-suited. Discovered by Emil Fischer in 1883, this reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][10]
The key advantages for this specific synthesis are:
-
Directness: It allows for the direct formation of the indole ring with the desired substitution pattern from readily available starting materials: (4-nitrophenyl)hydrazine and ethyl pyruvate.
-
Robustness: It is a well-established and widely published method, tolerant of various functional groups.
-
Mechanistic Understanding: The reaction mechanism is thoroughly studied, allowing for rational optimization and troubleshooting.[10]
The overall reaction is depicted below:
(4-nitrophenyl)hydrazine + Ethyl pyruvate → this compound
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-defined steps. Understanding this pathway is critical for controlling the reaction and maximizing yield.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-nitrophenyl)hydrazine and ethyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step. This temporarily disrupts the aromaticity of the benzene ring to form a di-imine intermediate.
-
Rearomatization & Cyclization: A proton transfer restores aromaticity. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the terminal amine onto the imine carbon, forming a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the stable, aromatic indole ring.
Caption: The reaction mechanism of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from (4-nitrophenyl)hydrazine hydrochloride and ethyl pyruvate.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| (4-nitrophenyl)hydrazine hydrochloride | 636-99-7 | 189.60 | Corrosive, toxic. Handle with care. |
| Ethyl pyruvate | 617-35-6 | 116.12 | Flammable liquid. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent. |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | Strong acid catalyst. Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Hexane | 110-54-3 | 86.18 | Eluent for chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel (100-200 mesh) | 7631-86-9 | - | For column chromatography. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-nitrophenyl)hydrazine hydrochloride (5.0 g, 26.4 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the suspension and add ethyl pyruvate (3.38 g, 29.1 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Acid Catalysis and Reflux: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture. Causality: The strong Brønsted acid protonates the hydrazone, which is essential for initiating the[6][6]-sigmatropic rearrangement.[10] Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The product spot should be UV active and stain with potassium permanganate. The disappearance of the starting hydrazone indicates reaction completion.
-
Work-up and Neutralization: Once the reaction is complete, cool the flask in an ice bath to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate may form. Cautiously neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers. Causality: The product is significantly more soluble in the organic solvent than in the aqueous phase, allowing for its efficient separation from inorganic salts and byproducts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[3]
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexane.
-
Procedure: Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis.
-
-
Recrystallization: Combine the pure fractions and remove the solvent in vacuo. Recrystallize the resulting solid from an ethanol/water mixture to yield this compound as a yellow solid.[3]
Characterization and Expected Results
| Property | Expected Value |
| Appearance | Yellow solid[11] |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol [12] |
| Yield | 60-75% (typical) |
| ¹H NMR (CDCl₃) | δ (ppm): ~9.0 (s, 1H, NH), ~8.4 (d, 1H), ~8.1 (dd, 1H), ~7.5 (d, 1H), ~7.3 (s, 1H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃). Note: Peaks are approximate and may vary with solvent and instrument. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~162.0, 144.0, 139.0, 132.0, 128.0, 120.0, 118.0, 111.0, 108.0, 62.0, 14.5. Note: Peaks are approximate. |
| Mass Spec (ESI) | m/z: 235.07 [M+H]⁺, 257.05 [M+Na]⁺. |
Workflow Visualization
Caption: Experimental workflow for the synthesis and purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; insufficient heat. | Use fresh, concentrated H₂SO₄. Ensure the reaction reaches and maintains reflux temperature. Extend reaction time. |
| Multiple Spots on TLC | Incomplete reaction; side product formation. | Ensure sufficient reflux time. If side products persist, optimize temperature. Careful purification by column is essential. |
| Low Yield after Work-up | Incomplete extraction; product loss during neutralization. | Perform at least three extractions. Neutralize slowly in an ice bath to prevent hydrolysis of the ester. |
| Difficulty in Purifying | Co-eluting impurities. | Adjust the polarity of the column eluent. Try a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the Fischer indole synthesis. By explaining the mechanistic basis for the procedural steps and providing clear instructions for reaction execution, purification, and characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The successful application of this protocol will furnish a key building block for the development of novel therapeutic agents.
References
- Chem-Impex. (n.d.). 6-Nitroindole.
- Wikipedia. (2023, December 1). Reissert indole synthesis.
- Various Authors. (n.d.). Reissert Indole Synthesis. Cambridge University Press.
- SpectraBase. (n.d.). This compound.
- Patel, P., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 269-281.
- Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
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- Guillaumet, G., et al. (2002). Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. Journal of Medicinal Chemistry, 45(19), 4239-4249.
- Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
- Plieninger, H. (1954). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 76(10), 2766-2769.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
- Li, J., et al. (2013). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 21(5), 1301-1310.
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Application Note: A Robust and Scalable Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
Introduction: The Significance of a Versatile Indole Scaffold
Ethyl 6-nitro-1H-indole-2-carboxylate is a pivotal building block in the landscape of medicinal and organic chemistry.[1] The indole nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[2][3] The strategic placement of a nitro group at the C6-position and a carboxylate at the C2-position creates a highly versatile intermediate.[4] The electron-withdrawing nature of these groups modifies the reactivity of the indole ring, opening pathways for diverse functionalization. This intermediate is crucial for synthesizing compounds with potential anti-inflammatory, anticancer, and analgesic properties.[4]
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and address the critical challenges of process safety, reaction control, and purification at scale. The described two-step protocol, leveraging the Japp-Klingemann reaction followed by the Fischer indole synthesis, offers a reliable and efficient route from commercially available starting materials.[5][6][7][8]
The Synthetic Blueprint: A Two-Step Japp-Klingemann/Fischer Indole Strategy
For the synthesis of indole-2-carboxylates, a combination of the Japp-Klingemann and Fischer indole reactions provides a superior and highly controlled pathway.[7][9] This approach circumvents the often-problematic direct handling of substituted hydrazines, which can be unstable and toxic. Instead, a stable aryl diazonium salt is generated in situ and immediately reacted.[9]
The overall strategy is as follows:
-
Japp-Klingemann Reaction: An aryl diazonium salt, prepared from 4-nitroaniline, is coupled with a β-keto-ester (ethyl 2-chloroacetoacetate). This reaction proceeds via an azo intermediate, which undergoes subsequent hydrolysis and rearrangement to furnish the key phenylhydrazone intermediate.[5]
-
Fischer Indole Synthesis: The isolated phenylhydrazone is then subjected to acid-catalyzed cyclization. This classic transformation involves a[10][10]-sigmatropic rearrangement followed by the elimination of ammonia to construct the aromatic indole ring system.[6][10]
Figure 1: Overall two-step synthetic workflow.
Process Safety: A Paramount Concern
Scaling up chemical reactions requires a rigorous assessment of potential hazards. This synthesis involves several critical safety considerations that must be addressed.
-
Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when dry or at elevated temperatures. The diazotization step must be performed under strict temperature control (0–5 °C) and the resulting solution should be used immediately without isolation.
-
Nitrated Aromatics: The starting material and final product are nitro-containing compounds. While not shock-sensitive in this context, they are energetic materials. Avoid excessive heat, friction, and impact. All reactions should be conducted behind a blast shield, especially during initial scale-up trials.[11][12]
-
Strong Acids and Corrosives: The protocol utilizes concentrated hydrochloric acid (HCl) and polyphosphoric acid (PPA). These are highly corrosive and can cause severe burns.[13][14] The reaction quench with water is also highly exothermic and must be done with care.
-
Thermal Runaway: Both the Japp-Klingemann coupling and the Fischer cyclization are exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous thermal runaway.[15] Ensure the reaction vessel is equipped with an efficient cooling system and that reagents are added slowly and in a controlled manner.
Mandatory Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a full-face shield.
-
Flame-retardant lab coat.
-
Operations must be conducted within a certified chemical fume hood with adequate ventilation.[11][13]
-
Emergency eyewash and safety shower stations must be immediately accessible.[14]
Detailed Scale-up Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of the final product. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) where appropriate.
Part A: Synthesis of Ethyl 2-chloro-2-((4-nitrophenyl)hydrazono)acetate
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-Nitroaniline | 138.12 | 55.2 g | 0.40 | Toxic, handle with care |
| Conc. Hydrochloric Acid | 36.46 | 120 mL | ~1.44 | Corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 29.0 g | 0.42 | Oxidizer |
| Ethyl 2-chloroacetoacetate | 164.59 | 65.8 g | 0.40 | Lachrymator |
| Sodium Acetate (NaOAc) | 82.03 | 164 g | 2.00 | |
| Ethanol (95%) | 46.07 | 800 mL | - | Flammable |
| Water (Deionized) | 18.02 | ~2 L | - |
Procedure:
-
Diazonium Salt Preparation: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-nitroaniline (55.2 g) in a mixture of concentrated HCl (120 mL) and water (120 mL). Cool the resulting slurry to 0–5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (29.0 g) in water (60 mL) dropwise via the addition funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 45–60 minutes. Stir the resulting clear, cold diazonium salt solution for an additional 15 minutes.
-
Coupling Reaction: In a separate 4L beaker equipped with a robust mechanical stirrer, dissolve ethyl 2-chloroacetoacetate (65.8 g) and sodium acetate (164 g) in 95% ethanol (800 mL). Cool this solution to 0–5 °C in an ice bath.
-
Pour the cold diazonium salt solution from Step 2 into the stirred ethanol solution from Step 3 in a slow, steady stream over 30 minutes. A yellow-orange precipitate will form immediately. Maintain the temperature below 10 °C during this addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral to pH paper.
-
Dry the bright yellow solid product in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 95-110 g (83-96%)
-
Characterization: The intermediate is typically used directly in the next step without further purification.
-
Part B: Fischer Indole Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| Hydrazone Intermediate | 285.67 | 100 g | 0.35 | From Part A |
| Polyphosphoric Acid (PPA) | - | 500 g | - | Corrosive, viscous |
| Ice | - | ~2 kg | - | For quench |
Procedure:
-
Reaction Setup: To a 1L three-neck flask equipped with a high-torque mechanical stirrer and a thermometer, add polyphosphoric acid (500 g). Begin vigorous stirring and heat the PPA to 80 °C to reduce its viscosity.
-
Cyclization: In small portions, add the dried hydrazone intermediate (100 g) from Part A to the hot, stirring PPA over 30 minutes. A temperature increase will be observed. Use a water bath to carefully maintain the internal reaction temperature between 95–100 °C.
-
After the addition is complete, continue to stir the dark mixture at 100 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane), looking for the disappearance of the starting hydrazone.
-
Work-up and Quench: Allow the reaction to cool slightly to ~70 °C. In a separate large bucket or beaker (at least 5L capacity), prepare a slurry of crushed ice and water (~2 kg).
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm reaction mixture in a thin stream into the vigorously stirred ice-water slurry. A tan or yellow solid will precipitate.
-
Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation and to break up any large clumps. Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). This is critical to remove all traces of PPA.
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
Expected Crude Yield: 75-85 g (91-103%, may contain residual water or impurities).
-
Figure 2: Step-by-step experimental workflow diagram.
Purification and Characterization
The crude product from the Fischer synthesis often requires purification to meet analytical standards. Recrystallization is the most effective method for this on a large scale.[16]
-
Recrystallization Protocol:
-
Place the crude, dried this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
-
-
Expected Characterization Data:
-
Appearance: Yellow to light brown crystalline solid.[17]
-
Molecular Formula: C₁₁H₁₀N₂O₄[1]
-
Melting Point: ~200-204 °C (literature values may vary slightly).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 8.35 (d, 1H), 8.00 (dd, 1H), 7.65 (d, 1H), 7.30 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 161.0, 143.0, 139.0, 133.0, 128.0, 119.0, 117.0, 112.0, 107.0, 61.0, 14.0.
-
Scale-Up Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | 1. Decomposition of diazonium salt. 2. Incorrect pH for coupling. | 1. Ensure temperature is strictly maintained at 0-5°C during diazotization and addition. 2. The use of sodium acetate provides a buffer; ensure enough is used to neutralize the HCl. |
| Low Yield in Part B | 1. Incomplete cyclization. 2. Side reactions due to excessive heat. 3. Product loss during quench. | 1. Increase reaction time at 100°C or slightly increase temperature to 105°C. Monitor by TLC. 2. Do not exceed 105°C. Ensure efficient stirring to avoid local hot spots. 3. Ensure the ice bath for the quench is very cold and well-stirred to promote rapid precipitation. |
| Product is Dark/Oily | 1. Residual PPA in the product. 2. Tar formation from overheating. | 1. Wash the filter cake extremely thoroughly with water post-quench. Consider re-slurrying the crude product in warm water and filtering again. 2. Adhere strictly to the recommended temperature profile. Purify via recrystallization, potentially with a charcoal treatment. |
| Difficult Filtration | 1. Product is too fine or amorphous. | 1. During the quench, ensure vigorous stirring to promote the formation of larger, more easily filterable particles. 2. For recrystallization, allow for slow cooling to encourage larger crystal growth. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. By combining the Japp-Klingemann and Fischer indole reactions, this protocol provides high yields of the target compound while mitigating the risks associated with handling isolated hydrazine intermediates. Critical attention to process safety, particularly temperature control and the handling of energetic and corrosive materials, is essential for successful and safe implementation on a larger scale. The final product is obtained in high purity after a straightforward recrystallization, making this protocol suitable for researchers and drug development professionals requiring multi-gram quantities of this valuable synthetic intermediate.
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- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.
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- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. Royal Society of Chemistry.
- 16792-45-3| Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates.
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Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Ethyl 6-nitro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of the 6-Aminoindole Scaffold
The reduction of the nitro group on an indole framework is a pivotal transformation in synthetic organic and medicinal chemistry. The resulting aminoindole, specifically Ethyl 6-amino-1H-indole-2-carboxylate, serves as a high-value intermediate for the synthesis of a multitude of biologically active molecules. Derivatives of the indole-2-carboxylic acid core are particularly significant as they have been identified as potent inhibitors of critical enzymes, such as HIV-1 integrase.[1] The inhibitory mechanism often involves the chelation of metal ions within the enzyme's active site by the indole nucleus and the C2 carboxyl group, making this scaffold a privileged structure in drug design.[1]
Catalytic hydrogenation stands as the premier method for this transformation, prized for its efficiency, high yields, and clean reaction profiles.[2] This application note provides a comprehensive guide to the catalytic hydrogenation of Ethyl 6-nitro-1H-indole-2-carboxylate, focusing on the use of Palladium on Carbon (Pd/C) as the catalyst. We will delve into the reaction mechanism, provide detailed experimental protocols for both atmospheric and high-pressure setups, and address critical safety and troubleshooting considerations to ensure successful and safe execution.
Reaction Principles and Mechanism
Catalytic hydrogenation is a heterogeneous catalytic process involving a three-phase system: a solid catalyst (Pd/C), a liquid phase (substrate dissolved in a solvent), and a gas phase (hydrogen). The reaction proceeds through a series of well-defined steps on the surface of the palladium catalyst.
-
Adsorption: Both hydrogen gas (H₂) and the nitro-indole substrate are adsorbed onto the surface of the palladium catalyst. The high surface area of the activated carbon support is crucial for this step.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive metal-hydride species on the palladium surface.[3]
-
Stepwise Reduction: The nitro group (-NO₂) is reduced to the amine (-NH₂) through a sequence of intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.
-
Desorption: Once the reduction is complete, the final product, Ethyl 6-amino-1H-indole-2-carboxylate, desorbs from the catalyst surface, freeing up the active sites for another catalytic cycle.
The overall transformation is highly exothermic, a factor that must be considered for temperature control, especially on a larger scale.[4][5]
Optimizing Reaction Parameters
The success of the hydrogenation hinges on the careful selection and control of several key parameters.
| Parameter | Recommendation | Rationale & Expert Insights |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Pd/C is the catalyst of choice for nitro group reductions due to its high activity and selectivity.[2] It generally does not affect other reducible groups like esters under these conditions. Raney Nickel is an alternative but may be less selective.[2] |
| Catalyst Loading | 5-10 mol% (by weight of substrate) | This range typically offers a good balance between reaction rate and cost. Lower loading may lead to incomplete reactions, while higher loading can complicate filtration and increase expense.[5] |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents are known to accelerate the rate of catalytic hydrogenation.[6] They are excellent for dissolving the indole substrate and are relatively easy to remove post-reaction. |
| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | For laboratory scale (<5g), an H₂-filled balloon is sufficient and convenient. For larger scales or faster reactions, a high-pressure reactor (e.g., Parr apparatus) connected to a hydrogen cylinder is recommended. |
| Pressure | 1 atm (Balloon) to 50 psi (3.4 atm) | Aromatic nitro groups are readily reduced, and high pressure is often not necessary.[7] Starting at atmospheric pressure is advised. Increased pressure can be used to accelerate sluggish reactions. |
| Temperature | Room Temperature (20-25°C) | The reaction is exothermic. Running at room temperature allows for better control and prevents potential side reactions that could occur at elevated temperatures. For large-scale reactions, a cooling bath may be necessary to dissipate heat.[4] |
| Agitation | Vigorous Magnetic or Mechanical Stirring | Effective stirring is critical to overcome mass transfer limitations in the three-phase system. It ensures the catalyst is suspended and facilitates the transport of hydrogen from the gas phase to the catalyst surface.[6] |
Detailed Experimental Protocols
Extreme caution must be exercised during all hydrogenation procedures. These reactions should only be performed in a properly functioning chemical fume hood, away from any ignition sources. [8][9][10]
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)
This protocol is suitable for reactions on a scale of 100 mg to 5 g.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C, preferably 50% wet with water)
-
Ethanol or Methanol (ACS grade or higher)
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply with balloon attachment
-
Celite® (diatomaceous earth)
-
Three-necked round-bottom flask
-
Magnetic stir bar and stir plate
-
Septa and gas inlet/outlet adapters
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Apparatus Setup: Equip a dry three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, a rubber septum for sampling, and a gas inlet for the hydrogen balloon.[8]
-
Catalyst Charging: Carefully add the 10% Pd/C catalyst (5-10 wt%) to the reaction flask. Expert Tip: Add the solid catalyst to the dry flask first before any flammable solvent to minimize the risk of ignition from static discharge or catalyst activity.[6][11]
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times to ensure a completely oxygen-free atmosphere.[8][9]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) via cannula or syringe, ensuring the catalyst is fully wetted. Then, add the this compound.
-
Hydrogen Introduction: Evacuate the nitrogen atmosphere and carefully backfill the flask with hydrogen from a balloon. Repeat this purge cycle with hydrogen 2-3 times.[12] Ensure the balloon remains inflated throughout the reaction.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly switch the atmosphere back to nitrogen, withdraw an aliquot via syringe, and then re-establish the hydrogen atmosphere.[8]
-
Reaction Completion & Work-up: Once the starting material is fully consumed, carefully replace the hydrogen atmosphere with nitrogen by performing 3-5 purge cycles.
-
Catalyst Filtration: Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Under a nitrogen counter-flow if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (e.g., ethanol). CRITICAL: Do not allow the filter cake containing the catalyst to run dry, as it is pyrophoric and can ignite upon contact with air. [11][13]
-
Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite pad and catalyst into a separate beaker and submerge it under water to deactivate it before disposal.[8][13]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-amino-1H-indole-2-carboxylate, which can be purified further by recrystallization or column chromatography if necessary.
Safety: The Paramount Consideration
Hydrogenation reactions carry inherent risks that must be actively managed. The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the catalyst.[8][9]
Key Safety Mandates:
-
Ventilation: Always conduct hydrogenations in a certified chemical fume hood to prevent the accumulation of flammable hydrogen gas.[10][14]
-
Oxygen Exclusion: The most critical safety step is the rigorous exclusion of oxygen from the reaction vessel before introducing hydrogen to prevent the formation of explosive mixtures.[4][9]
-
Catalyst Handling:
-
Pressure Safety: If using a high-pressure reactor, ensure it is properly rated and maintained. Never exceed the maximum rated pressure or temperature.[4][14]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and gloves, is mandatory.[10] For pressurized reactions, a blast shield should be used.[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive Catalyst: The catalyst may be old or deactivated. 2. Catalyst Poisoning: Impurities (e.g., sulfur compounds) in the substrate or solvent can poison the catalyst.[15] 3. Insufficient Hydrogen: The balloon may have deflated, or the H₂ supply is inadequate. 4. Poor Agitation: Inefficient stirring limits the reaction rate. | 1. Use a fresh batch of catalyst. 2. Purify the starting material or use higher purity solvents. 3. Check the H₂ supply and replace the balloon if necessary.[8] 4. Increase the stirring speed. Use a larger stir bar or switch to mechanical stirring. |
| Low Product Yield | 1. Mechanical Loss: Product lost during filtration and transfer. 2. Incomplete Reaction: See above. 3. Side Product Formation: Over-reduction or formation of intermediates. | 1. Ensure thorough washing of the filter cake and reaction flask. 2. Allow the reaction to run longer or slightly increase catalyst loading. 3. Monitor the reaction closely to avoid over-running. Ensure complete conversion of the hydroxylamine intermediate. |
| Filtration is Very Slow | Fine Catalyst Particles: The Pd/C particles are clogging the filter paper or Celite bed. | Increase the thickness of the Celite pad. Dilute the reaction mixture with more solvent before filtration to reduce viscosity. |
| Small Fire/Ignition During Filtration | Catalyst Exposed to Air: The filter cake was allowed to dry. | Stay Calm. Cover the funnel with a watch glass to smother the flame.[8] This emphasizes the critical importance of keeping the catalyst wet. Have a fire extinguisher rated for chemical fires nearby. |
References
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- Hazards associated with laboratory scale hydrogen
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Functionalization of the 6-Nitroindole Core via Palladium-Catalyzed Cross-Coupling Reactions
Section 1: The Strategic Importance of the 6-Nitroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Within this class, the 6-nitroindole moiety serves as a particularly valuable scaffold.[2] The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological interactions.[3] Furthermore, the nitro group is a versatile functional handle, readily reducible to an amine, which opens avenues for a second stage of chemical diversification.
Ethyl 6-nitro-1H-indole-2-carboxylate is a key building block in this domain.[3][4][5] It serves as an intermediate in the synthesis of molecules with potential anti-inflammatory, anticancer, and analgesic properties.[3] The ability to precisely install new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on this scaffold through cross-coupling reactions is paramount for generating molecular diversity and optimizing pharmacological profiles in drug discovery programs. This guide provides detailed protocols and expert insights into the application of cornerstone palladium-catalyzed cross-coupling reactions for the derivatization of this important heterocyclic system.
Section 2: Prerequisite for Coupling: Halogenation of the Indole Core
Standard palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, require an electrophilic coupling partner, typically an aryl or vinyl halide (or triflate). The parent molecule, this compound, lacks such a leaving group. Therefore, a strategic halogenation of the indole core is a necessary prerequisite.
The C3 position of the indole is often susceptible to electrophilic substitution. However, for broader scope, direct halogenation at positions on the benzene ring (C4, C5, or C7) is often desired. The following is a general, representative protocol for the iodination of a protected indole, which can be adapted for the 6-nitroindole substrate. For instance, nitration of an iodinated indole ester is a viable route to obtain the necessary precursors.[6]
Protocol: Representative Iodination of the Indole Ring
-
Preparation : In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected this compound (1.0 equiv) in anhydrous THF.
-
Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 30 minutes.
-
Iodination : Add a solution of iodine (I₂) (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction : Allow the reaction to stir at -78 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
For the subsequent protocols, we will assume the starting material is a halogenated derivative, such as Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate , to demonstrate the cross-coupling methodologies.
Section 3: Suzuki-Miyaura Coupling for C-C Arylation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester.[7] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a cornerstone of modern synthetic chemistry.[8]
Mechanism Rationale: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is crucial for activating the boronic acid to facilitate transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note: This reaction is ideal for coupling various aryl or heteroaryl boronic acids to the C5 position of the bromo-nitroindole substrate. The electron-deficient nature of the indole ring due to the nitro group can enhance the rate of oxidative addition. Care must be taken in base selection to avoid potential degradation of the nitro-indole core.[9]
Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate
-
Setup : To an oven-dried Schlenk flask, add Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Solvent Addition : Evacuate and backfill the flask with argon (3 cycles). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via cannula.
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring progress by LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).[9]
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 88-96 |
Section 4: Heck Reaction for C-C Alkenylation
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, representing a powerful method for C-C bond formation.[10][11] The reaction typically exhibits high trans selectivity.[11]
Mechanism Rationale: The Pd(0)/Pd(II) catalytic cycle begins with Oxidative Addition of the aryl halide. This is followed by Migratory Insertion (syn-addition) of the alkene into the palladium-carbon bond. A subsequent β-Hydride Elimination forms the product alkene and a palladium-hydride species. Finally, Base-assisted Regeneration of the Pd(0) catalyst completes the cycle.[12]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Note: This protocol is effective for introducing acrylate, styrene, and other vinyl groups at the C5 position of the indole. The choice of base is critical; organic bases like triethylamine (Et₃N) are common. For electron-deficient alkenes like acrylates, the reaction often proceeds efficiently.[10]
Protocol: Heck Reaction with Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate
-
Setup : In a pressure tube, combine Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tolyl)₃ (0.04 equiv).
-
Solvent & Base Addition : Add anhydrous, degassed DMF or acetonitrile (MeCN) followed by triethylamine (Et₃N) (2.0 equiv).
-
Reaction : Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction : Wash the filtrate with 1M aq. HCl, followed by saturated aq. NaHCO₃, and finally brine.
-
Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Table 2: Representative Data for Heck Reaction
| Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ (2/4) | Et₃N | DMF | 100 | 80-90 |
| Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMAc | 120 | 75-85 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | AcONa | NMP | 110 | 70-80 |
| Acrylonitrile | Pd(OAc)₂/PPh₃ (2/4) | Et₃N | MeCN | 90 | 85-95 |
Section 5: Sonogashira Coupling for C-C Alkynylation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual-catalyst system of palladium and copper(I).[13][14] This reaction provides direct access to the synthetically valuable aryl-alkyne motif.
Mechanism Rationale: The process involves two interconnected catalytic cycles. In the Palladium Cycle , oxidative addition of the aryl halide to Pd(0) occurs. In the Copper Cycle , the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes Transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) species undergoes Reductive Elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application Note: This reaction allows for the introduction of a wide range of terminal alkynes, including those bearing silyl protecting groups or functional groups like alcohols. A copper-free version can be advantageous for sensitive substrates.[16] The use of a mild amine base like diisopropylethylamine (DIPEA) or triethylamine is typical.
Protocol: Sonogashira Coupling of Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate
-
Setup : To a Schlenk flask, add Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) iodide (CuI) (0.05 equiv).
-
Solvent & Reagents : Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed THF and triethylamine (3.0 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction : Stir the reaction at room temperature to 50 °C for 4-8 hours until completion (monitored by TLC/LC-MS).
-
Workup : Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction : Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification : Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Table 3: Representative Data for Sonogashira Coupling
| Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI (3/5) | Et₃N | THF | 25 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI (5/10) | DIPEA | DMF | 40 | 85-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂/CuI (3/5) | Et₃N | THF/DMF | 25 | 80-90 |
| 1-Heptyne | Pd(OAc)₂/XPhos/CuI (2/4/5) | Cs₂CO₃ | Dioxane | 60 | 75-85 |
Section 6: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[17][18] Its development revolutionized the synthesis of anilines, N-aryl heterocycles, and related structures.
Mechanism Rationale: Similar to other cross-coupling reactions, the cycle involves Oxidative Addition of the aryl halide to Pd(0). The resulting complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-determining, step is Reductive Elimination , which forms the C-N bond and regenerates the Pd(0) catalyst.[17][18]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Note: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The nitro group on the indole substrate is generally compatible with these conditions, although screening of bases may be necessary to optimize yield and minimize side reactions.[9][19]
Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate
-
Setup : In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.08 equiv).
-
Reagent Addition : Add Ethyl 5-bromo-6-nitro-1H-indole-2-carboxylate (1.0 equiv) and the amine (1.2 equiv).
-
Solvent : Remove the tube from the glovebox and add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction : Heat the reaction mixture to 100-110 °C for 8-16 hours under an argon atmosphere. Monitor by LC-MS.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification : Filter, concentrate, and purify the product by flash column chromatography.
Table 4: Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos (2/8) | NaOtBu | Toluene | 110 | 85-95 |
| Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 100 | 70-80 |
| Benzylamine | Pd₂(dba)₃/BrettPhos (2/8) | LHMDS | THF | 70 | 80-90 |
| N-Methylpiperazine | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 75-85 |
Section 7: General Workflow and Troubleshooting
A systematic approach is crucial for the successful execution and optimization of cross-coupling reactions. The following workflow and troubleshooting guide are designed to address common challenges encountered when working with nitro-indole substrates.[9]
Caption: General experimental workflow for cross-coupling reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent.3. Inappropriate base or ligand. | 1. Use a fresh catalyst or a pre-catalyst.2. Ensure proper degassing (e.g., freeze-pump-thaw cycles).3. Screen different ligand/base combinations. |
| Starting Material Decomposition | 1. Base is too strong or temperature is too high.2. Nitro group instability. | 1. Use a weaker base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu).2. Lower the reaction temperature and increase reaction time.[9] |
| Poor Solubility | 1. Solvent system is not optimal. | 1. Switch to a more polar aprotic solvent like DMF, DMAc, or NMP.2. Use a co-solvent system (e.g., dioxane/water).[9] |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. | 1. Add a modifier to the eluent (e.g., 1% triethylamine or acetic acid).2. Use a different stationary phase (e.g., alumina) or reverse-phase chromatography.[9] |
Section 8: Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. By employing a strategic pre-halogenation step, chemists can access a diverse array of C-C and C-N coupled products with high efficiency. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique capabilities for installing aryl, vinyl, alkynyl, and amino moieties, respectively. Careful selection of catalyst, ligand, base, and solvent is critical for success, particularly given the electronic nature of the nitro-indole scaffold. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and synthetic chemistry to leverage these powerful transformations in their work.
References
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- Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PubMed Source: PubMed URL:[Link]
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Application Notes & Protocols for the Solid-Phase Synthesis of Indole-2-Carboxamides
Introduction: The Significance of Indole-2-Carboxamides in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, indole-2-carboxamides have emerged as a particularly fruitful area of research. This is due to their synthetic tractability and their ability to act as versatile pharmacophores, engaging with a range of biological targets.[1] Notably, indole-2-carboxamides have been investigated as potent agents in various therapeutic areas, including as inhibitors of HIV-1 integrase, antiproliferative agents targeting cancer cells, and modulators of transient receptor potential (TRP) channels.[2][3][4]
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of indole-2-carboxamides, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds.[5] By anchoring the indole scaffold to a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling high-throughput synthesis. This guide provides a comprehensive overview of the principles and detailed protocols for the solid-phase synthesis of indole-2-carboxamides, tailored for researchers and professionals in drug development.
Core Principles of Solid-Phase Synthesis of Indole-2-Carboxamides
The solid-phase synthesis of indole-2-carboxamides follows a logical progression of steps, analogous to solid-phase peptide synthesis (SPPS). The general workflow involves the covalent attachment of a protected indole-2-carboxylic acid to a solid support (resin), followed by the systematic construction of the target molecule, and concluding with the cleavage of the final product from the resin.
The Choice of Solid Support: Wang Resin
For the synthesis of carboxamides with a C-terminal acid functionality upon cleavage, Wang resin is a widely used and versatile solid support.[6][7] It is a polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker. The key advantage of Wang resin lies in its acid lability; the final product can be cleaved from the resin under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with many common protecting groups.[6][7]
Protecting Group Strategy for the Indole Nitrogen
The indole nitrogen (N-H) is nucleophilic and can undergo side reactions under certain conditions. While for many applications, protection of the indole nitrogen is not strictly necessary, in cases where harsh reaction conditions are employed or to prevent potential side reactions, a protecting group can be introduced. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl) and sulfonyl derivatives.[8] The choice of protecting group should be orthogonal to the other protecting groups used in the synthesis, meaning it can be removed under conditions that do not affect the others. For the protocols outlined here, we will proceed without an indole N-H protecting group for simplicity, as the conditions are generally mild enough to avoid significant side reactions. However, for complex syntheses, the use of a protecting group should be considered.[9][10]
Experimental Workflow for Solid-Phase Synthesis of Indole-2-Carboxamides
The following diagram illustrates the overall workflow for the solid-phase synthesis of indole-2-carboxamides.
Caption: Overall workflow for the solid-phase synthesis of indole-2-carboxamides.
Detailed Protocols
PART 1: Loading of Indole-2-Carboxylic Acid onto Wang Resin
The initial and critical step is the esterification of indole-2-carboxylic acid to the hydroxyl groups of the Wang resin. An efficient loading is paramount for a successful synthesis. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) is a common and effective method.[6][11]
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Indole-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: In a reaction vessel, swell the Wang resin (1 g) in DMF (10 mL) for 1 hour with gentle agitation.
-
Preparation of Activation Solution: In a separate flask, dissolve indole-2-carboxylic acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Activation and Coupling: Add the activation solution to the swollen resin. Then, add DIC (3 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 1 hour. Wash the resin as described in step 5 and dry.
Causality behind Experimental Choices:
-
Equivalents of Reagents: Using an excess of the indole-2-carboxylic acid and coupling reagents helps to drive the loading reaction to completion.
-
DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that significantly accelerates the esterification reaction.[11]
-
Washing Steps: The extensive washing protocol is crucial to remove all unreacted reagents and byproducts, ensuring a clean resin for the subsequent steps.
PART 2: Amide Bond Formation
With the indole-2-carboxylic acid successfully loaded onto the resin, the next step is the coupling of the desired amine to form the indole-2-carboxamide. This is a standard amide bond formation reaction, for which a variety of highly efficient coupling reagents are available.
Common Coupling Reagents:
| Reagent | Full Name | Key Features |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast coupling times, low racemization.[12][13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, particularly for sterically hindered amines.[12] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective combination that minimizes racemization.[12][14] |
Protocol (using HBTU):
-
Resin Swelling: Swell the indole-2-carboxylic acid-loaded resin in DMF (10 mL/g of resin) for 1 hour.
-
Pre-activation: In a separate vial, dissolve the amine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow this mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amine solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test on a small sample of the resin. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and thus, a complete reaction.
-
Washing: Filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Trustworthiness through Self-Validation:
-
The Kaiser test provides a simple and reliable in-process control to ensure the amide bond formation has gone to completion before proceeding to the next step.
PART 3: Cleavage of the Indole-2-Carboxamide from the Resin
The final step is the cleavage of the synthesized indole-2-carboxamide from the solid support. For Wang resin, this is achieved using a strong acid, typically trifluoroacetic acid (TFA). Scavengers are added to the cleavage cocktail to "scavenge" or trap reactive cationic species that are generated during the cleavage process and could otherwise lead to side reactions with the product, particularly with the electron-rich indole ring.[15]
Common Scavengers and Their Roles:
| Scavenger | Role |
| Triisopropylsilane (TIS) | Reduces and traps carbocations.[16] |
| Water | Hydrolyzes t-butyl cations. |
| Phenol | Acts as a scavenger for various reactive species.[16] |
Cleavage Cocktail "Reagent B": [16]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Protocol:
-
Resin Preparation: Place the dry, product-loaded resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product. Combine this wash with the initial filtrate.
-
Product Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) with stirring. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the final product under vacuum.
Authoritative Grounding:
-
The composition of cleavage cocktails is well-established in the field of solid-phase synthesis to minimize side reactions, particularly the alkylation of sensitive residues like tryptophan.[15]
Troubleshooting and Key Considerations
-
Incomplete Loading: If resin loading is low, consider extending the reaction time, increasing the equivalents of reagents, or using a different activation method.[17]
-
Incomplete Amide Coupling: For sterically hindered amines, a more powerful coupling reagent like HATU may be necessary, or the reaction time and temperature may need to be increased.
-
Side Reactions during Cleavage: The indole ring is susceptible to alkylation.[15][18] Always use a freshly prepared cleavage cocktail with appropriate scavengers. The use of an indole N-H protecting group can also mitigate this issue.
-
Product Solubility: Some indole-2-carboxamides may be soluble in diethyl ether. If precipitation is poor, alternative non-solvents or concentration of the TFA solution followed by purification by chromatography may be necessary.
Visualization of Key Chemical Transformations
Caption: Key chemical transformations in the solid-phase synthesis of indole-2-carboxamides.
Conclusion
The solid-phase synthesis of indole-2-carboxamides is a robust and efficient methodology for the generation of chemical libraries for drug discovery and development. By understanding the core principles of resin selection, coupling chemistry, and cleavage strategies, researchers can effectively synthesize a wide range of these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic technique.
References
- Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. (n.d.).
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Publishing. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - NIH. (2023, August 14).
- Indole grafted solid support for fmoc-solid phase peptide synthesis - Google Patents. (2009, May 22).
- Coupling Reagents - ResearchGate. (n.d.).
- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
- A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (2025, August 6).
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides - PubMed. (n.d.).
- Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - NIH. (2020, April 29).
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
- Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
- Loading protocols - Peptideweb.com. (n.d.).
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - ResearchGate. (n.d.).
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.).
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
- Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules. (n.d.).
- Full article: A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (2017, September 29).
- 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - NIH. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Advantages of Wang Resin in Peptide Synthesis - AltaBioscience. (n.d.).
- Synthesis of indole-2-carboxylic esters | The Journal of Organic Chemistry. (n.d.).
- Technical Support Information Bulletin 1073 - Wang Resin - Aapptec Peptides. (n.d.).
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin - Aapptec Peptides. (n.d.).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (2023, December 8).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
- How To Load The First Amino Acid Onto Wang Resin - Biotage. (2023, February 2).
- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16).
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (2025, March 31).
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (2021, April 26).
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- 2. mdpi.com [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009064637A1 - Indole grafted solid support for fmoc-solid phase peptide synthesis - Google Patents [patents.google.com]
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- 7. peptide.com [peptide.com]
- 8. mdpi.org [mdpi.org]
- 9. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
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- 18. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory, anticancer, and analgesic drugs. This [1]guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yield and purity.
The most common and historically significant method for synthesizing the indole core is the Fischer indole synthesis. This [2][3][4]reaction involves the acid-catalyzed cyclization of an arylhydrazine and a carbonyl compound. For t[2][3]he target molecule, this typically involves the reaction of (4-nitrophenyl)hydrazine with ethyl pyruvate. While versatile, the Fischer synthesis is sensitive to reaction conditions and substrate choice, which can often lead to low yields or failed reactions.
This[5][6] guide will address common issues encountered during this synthesis, providing explanations for the underlying chemical principles and offering practical, step-by-step solutions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Low yields are a frequent challenge in indole synthesis and can be attributed to several factors, including suboptimal reaction conditions and reactant instability.
####[5] Root Cause Analysis & Solutions
1. Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical. Brøn[5]sted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice often requires empirical determination.
-
[2][5]Recommendation: If using a Brønsted acid like polyphosphoric acid (PPA) and experiencing low yields, consider screening other catalysts. A systematic variation of catalyst concentration is also advised. Start[5] with literature-reported conditions and perform small-scale experiments to find the optimal catalyst and loading.
2. Suboptimal Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature. Insuf[5]ficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and product stability. Similarly, optimize the reaction time based on TLC monitoring to avoid prolonged heating after the reaction has reached completion.
3.[7] Purity of Starting Materials: Impurities in the (4-nitrophenyl)hydrazine or ethyl pyruvate can lead to unwanted side reactions, significantly reducing the yield of the desired indole.
-
[5]Recommendation: Ensure the purity of your starting materials. If ne[5][7]cessary, purify the arylhydrazine and carbonyl compounds before use. For example, recrystallization of the hydrazine and distillation of the pyruvate are common purification methods.
4. Instability of Intermediates (Hydrazone/Ene-hydrazine): The intermediate phenylhydrazone isomerizes to an ene-hydrazine, which then undergoes a-sigma[8][8]tropic rearrangement. Elect[2]ron-withdrawing groups, such as the nitro group on the phenylhydrazine, can hinder the reaction.
-
[9]Recommendation: While the nitro group is part of the target structure, being aware of its electronic effect is crucial. Ensure reaction conditions are anhydrous where necessary, as water can interfere with the intermediates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.
Experimental Protocol: Catalyst Screening
-
Set up parallel small-scale reactions (e.g., 0.5 mmol) in separate vials.
-
To each vial, add (4-nitrophenyl)hydrazine and ethyl pyruvate.
-
Add a different acid catalyst (e.g., PPA, ZnCl₂, H₂SO₄ in ethanol, p-TsOH) to each vial at a specific concentration.
-
Heat all reactions to the same starting temperature (e.g., 80 °C).
-
Monitor the reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Identify the catalyst that provides the best conversion to the desired product with the fewest side products.
Problem 2: Formation of Significant Impurities or Side Products
The formation of byproducts is a common issue, complicating purification and reducing the isolated yield.
Root Cause Analysis & Solutions
1. Dimerization and Polymerization: Under harsh acidic conditions or at elevated temperatures, starting materials or the indole product can undergo dimerization or polymerization.
-
[10]Recommendation: As with low yield issues, optimizing the reaction temperature and time is crucial. Avoid excessive heating. The gradual addition of the acid catalyst might also help to control the reaction rate and minimize side reactions.
2. Incomplete Cyclization or Rearrangement: The key-sigma[8][8]tropic rearrangement may not proceed to completion, or alternative cyclization pathways could be followed, leading to isomeric impurities.
-
Recommendation: Ensure the chosen acid catalyst is effective for the specific substrates. In some cases, a stronger acid or a Lewis acid might be required to facilitate the rearrangement and subsequent cyclization.
3. Side Reactions of the Nitro Group: The nitro group itself can sometimes participate in side reactions under certain conditions, although this is less common in the Fischer synthesis.
-
Recommendation: Maintain moderate reaction temperatures and ensure that highly reductive conditions are not inadvertently created.
Workflow for Minimizing Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Root Cause Analysis & Solutions
1. Co-elution of Impurities in Column Chromatography: The product may have a similar polarity to starting materials or side products, making separation by silica gel chromatography difficult.
-
Recommendation:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might provide better separation than an isocratic one. Consi[5]der trying different solvent mixtures, such as ethyl acetate/hexane, dichloromethane/methanol, or systems containing a small percentage of a polar solvent like acetone.
-
Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
2. Poor Crystallization: The crude product may fail to crystallize or may form an oil, making purification by recrystallization difficult.
-
Recommendation:
-
Solvent Screening: Test a variety of solvents and solvent pairs for recrystallization. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.
-
Trituration: If the product oils out, try triturating it with a non-polar solvent like hexane or pentane. This can sometimes remove non-polar impurities and induce solidification of the product.
-
Quantitative Data: Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Common Application/Notes |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | Good starting point for many organic compounds. A gradient from low to high ethyl acetate concentration is often effective. |
| 1-5% Methanol in Dichloromethane | Medium to High | Useful for more polar compounds. Be cautious as methanol can affect certain compounds. |
| Toluene/Acetone mixtures | Medium | Can offer different selectivity compared to ester/alkane systems. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound via the Fischer synthesis?
A: Yields for Fischer indole syntheses can vary widely depending on the specific substrates and conditions used. Reported yields in the literature for similar nitro-substituted indoles can range from low (around 30-40%) to good (70-80%) under optimized conditions. A yield of around 50-60% after purification would be a reasonable expectation for a non-optimized procedure.
Q2: My reaction turns very dark or black. Is this normal, and what does it indicate?
A: Significant darkening or the formation of a black tar is common in Fischer indole syntheses, especially when using strong acids like PPA or H₂SO₄ at high temperatures. It usually indicates some level of decomposition or polymerization. While[10] it doesn't always mean the reaction has failed, it often correlates with lower yields and more difficult purification. To mitigate this, try lowering the reaction temperature, reducing the reaction time, or using a milder acid catalyst.
Q3: Can I use (4-nitrophenyl)hydrazine hydrochloride directly, or do I need to use the free base?
A: You can often use the hydrochloride salt directly. The acid catalyst used in the Fischer synthesis is usually sufficient to handle the in-situ formation of the free base. However, if you are experiencing very low yields, you might consider a pre-neutralization step or starting with the free base of the hydrazine to ensure its availability for the initial condensation with ethyl pyruvate.
Q4: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the indole core and the presence of the ethyl ester and nitro groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
[11]Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Q5: What are some alternative synthetic routes if the Fischer indole synthesis fails?
A: If the Fischer indole synthesis is not providing the desired product, other methods for indole synthesis can be considered, such as the Reissert or Bartoli indole syntheses. The Reissert synthesis, for example, starts from a 2-nitrotoluene derivative and diethyl oxalate. Howev[12]er, for this specific target, optimizing the Fischer synthesis is often the most direct approach.
References
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
- Wikipedia. Fischer indole synthesis.
- Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. ACS Catalysis, 1(1), 1-3.
- Reddit. Problems with Fischer indole synthesis.
- Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
- ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?.
- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Der Pharma Chemica. Synthesis and biological evaluation of indoles.
- PubChem. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C11H10N2O4 | CID 616444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Navigating the Complexities of Indole-2-carboxylate Nitration
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the nitration of indole-2-carboxylates. This resource is designed to provide in-depth, field-proven insights to help you overcome the common challenges associated with this critical transformation in organic synthesis. We will delve into the underlying chemical principles, offer practical troubleshooting advice, and provide detailed experimental protocols to ensure the success of your reactions.
The Challenge at Hand: Understanding the Intricacies of Indole-2-carboxylate Nitration
The nitration of the indole nucleus is a notoriously challenging endeavor due to the high electron density and acid-sensitive nature of the pyrrole ring. The C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack under non-acidic conditions.[1] However, under the strongly acidic conditions often employed for nitration (e.g., HNO₃/H₂SO₄), the indole ring is susceptible to acid-catalyzed polymerization, leading to low yields and the formation of intractable tars.[1][2] The presence of a carboxylate group at the C-2 position adds another layer of complexity, influencing the regioselectivity of the reaction.
This guide will equip you with the knowledge to navigate these challenges, enabling you to achieve your desired nitrated indole-2-carboxylate products with improved yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of indole-2-carboxylates, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Nitro Product
| Potential Cause | Explanation | Recommended Solution |
| Acid-catalyzed Polymerization | The indole nucleus is highly susceptible to polymerization in the presence of strong acids, leading to the formation of insoluble, dark-colored tars and consumption of the starting material.[1] | - Utilize non-acidic nitrating agents: Consider using reagents like benzoyl nitrate or ethyl nitrate.[2][3] A recently developed method employs tetramethylammonium nitrate ((NMe₄)NO₃) with trifluoroacetic anhydride (TFAA), which has shown high regioselectivity for the 3-position under non-acidic conditions.[4][5] - Employ N-protection: Protecting the indole nitrogen with an electron-withdrawing group, such as Boc (tert-butoxycarbonyl) or tosyl (Ts), can decrease the electron density of the pyrrole ring, making it more stable towards polymerization and oxidation.[6][7] - Strict temperature control: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to minimize polymerization. |
| Inappropriate Nitrating Agent | The chosen nitrating agent may be too harsh or not suitable for the specific substrate, leading to decomposition or lack of reactivity. | - Match the nitrating agent to the substrate's electronics: For electron-rich indoles, milder reagents are preferable. For electron-deficient systems, stronger conditions might be necessary, but with careful optimization.[8] |
| Decomposition of Starting Material | The indole-2-carboxylate itself might be unstable under the reaction conditions. | - Verify stability: Before proceeding with nitration, assess the stability of your starting material under acidic or oxidative conditions. |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
| Potential Cause | Explanation | Recommended Solution |
| Protonation at C-3 in Acidic Media | Under strongly acidic conditions, the C-3 position of the indole ring can be protonated. This deactivates the pyrrole ring towards further electrophilic attack, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[1][3] | - Control the reaction medium: To favor nitration at the C-3 position, employ non-acidic conditions.[4][5] If nitration on the benzene ring is desired, acidic conditions can be used, but with the awareness of potential side reactions.[9] |
| Influence of the C-2 Carboxylate Group | The electron-withdrawing nature of the carboxylate group at C-2 deactivates the pyrrole ring, making nitration more challenging and potentially influencing the position of attack. | - Consider indirect methods: For specific regiochemical outcomes, such as nitration at the C-7 position, direct nitration is often not viable. An effective strategy involves the nitration of a protected and substituted precursor, like 1-acetylindoline-2-sulfonate, followed by hydrolysis.[1] |
| Steric Hindrance | Bulky substituents on the indole ring, particularly at the C-4 position, can sterically hinder the approach of the nitrating agent.[8] | - Optimize reaction parameters: Increasing the reaction time or temperature may help overcome steric barriers, but this must be balanced against the risk of side reactions. - Choose a smaller nitrating agent: If possible, select a nitrating agent with a smaller steric profile. |
Problem 3: Formation of Dark, Insoluble Tars
| Potential Cause | Explanation | Recommended Solution |
| Polymerization of the Indole | As mentioned, this is a common side reaction under acidic conditions.[1] | - Maintain low temperatures: Ensure the reaction is conducted at the recommended low temperature. - Use high-purity reagents and inert atmosphere: Employ highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can contribute to tar formation.[1] |
Problem 4: Over-nitration (Formation of Dinitro Products)
| Potential Cause | Explanation | Recommended Solution |
| Excess Nitrating Agent or High Temperature | Using a large excess of the nitrating agent or running the reaction at elevated temperatures can lead to the introduction of a second nitro group. | - Control stoichiometry: Carefully control the amount of the nitrating agent, using a minimal excess. - Maintain low temperatures: Perform the reaction at low temperatures (e.g., 0-5°C or lower) to enhance selectivity for mono-nitration.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of indole-2-carboxylates so challenging?
The primary challenge lies in the inherent reactivity and acid sensitivity of the indole nucleus. The C-3 position is highly activated towards electrophilic attack, but the strong acids typically used for nitration can cause protonation at this position, deactivating the pyrrole ring and promoting polymerization. The C-2 carboxylate group further modulates the electronic properties of the ring, influencing the regioselectivity of the reaction.
Q2: How can I selectively nitrate my indole-2-carboxylate at the C-3 position?
Selective C-3 nitration is best achieved under non-acidic conditions. Reagents such as benzoyl nitrate, ethyl nitrate, or a mixture of tetramethylammonium nitrate and trifluoroacetic anhydride are effective for this purpose.[3][4][5][9] N-protection of the indole can also be beneficial.
Q3: Is it possible to introduce a nitro group onto the benzene ring of an indole-2-carboxylate?
Yes, nitration on the benzene ring (often at the C-5 or C-6 position) can be favored by conducting the reaction under strongly acidic conditions, especially if the indole is substituted at the C-2 position.[1][9] The protonation of the C-3 position in strong acid deactivates the pyrrole ring, directing the electrophilic attack to the benzene portion of the molecule.[1]
Q4: What is the best way to protect the indole nitrogen before nitration?
The choice of protecting group depends on the subsequent reaction conditions and the desired electronic effect.
-
Electron-withdrawing groups like Boc and tosyl (Ts) decrease the electron density of the indole ring, enhancing its stability towards oxidation and polymerization, but also reducing its reactivity towards electrophiles.[7]
-
Electron-donating groups like benzyl (Bn) have the opposite effect.[7] The Boc group is often a good choice as it is relatively easy to introduce and can be removed under mild acidic conditions.[6]
Q5: My reaction has produced a mixture of isomers. How can I purify the desired product?
Purification of nitroindole-2-carboxylate isomers typically involves standard chromatographic techniques.
-
Column chromatography on silica gel is a common method for separating isomers with different polarities.[10]
-
Recrystallization can be effective if a suitable solvent system is found.[10]
-
High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification.
Q6: Are there any alternative, milder methods for indole nitration?
Yes, research is ongoing to develop greener and more selective nitration methods. Some alternatives to traditional strong acid conditions include:
-
Biocatalytic nitration: Enzymes like peroxidases are being explored for their ability to catalyze nitration reactions under mild conditions, although this is still an emerging field.[11]
-
Radical nitration: Methods involving radical intermediates are also being investigated as an alternative to electrophilic substitution.[12]
-
Metal-catalyzed nitration: Transition metal catalysts have been employed to achieve nitration under specific conditions.[12]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole-2-carboxylate
This protocol describes a general method for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Indole-2-carboxylate starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole-2-carboxylate (1.0 eq) in anhydrous DCM or THF.
-
Add Boc₂O (1.2-1.5 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected indole-2-carboxylate.
Protocol 2: Regioselective C-3 Nitration using (NMe₄)NO₃ / TFAA
This protocol is adapted from a modern, non-acidic method for the C-3 nitration of indoles.[4][5]
Materials:
-
N-protected indole-2-carboxylate (e.g., N-Boc-indole-2-carboxylate)
-
Tetramethylammonium nitrate ((NMe₄)NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add tetramethylammonium nitrate (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0 eq) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-nitroindole-2-carboxylate derivative.
Visualizing the Process: Diagrams and Workflows
Decision Tree for Nitration Strategy
Caption: A decision tree to guide the selection of an appropriate nitration strategy based on the desired regioisomer.
Troubleshooting Workflow for Low Yield
Caption: A workflow to troubleshoot experiments resulting in low or no yield of the desired nitrated product.
References
- Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Various Authors. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Química Organica.org. (n.d.). Electrophilic substitution at the indole.
- Padrón, J. M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules.
- Stanovnik, B., et al. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications.
- Lott, R. S., et al. (1999). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Tetrahedron Letters.
- Various Authors. (n.d.). NaNO2/K2S2O8 mediated selective C‐3 nitration of indoles. ResearchGate.
- Baran, P. S., et al. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters.
- Various Authors. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate.
- Denket, M., & Kara, S. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au.
- Unknown Author. (n.d.). Preparation and Properties of INDOLE.
- Unknown Author. (n.d.). Indole Chemistry. Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 6-nitro-1H-indole-2-carboxylate by Recrystallization
Welcome to the technical support guide for the purification of Ethyl 6-nitro-1H-indole-2-carboxylate. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this important synthetic intermediate. This compound is a key building block in medicinal chemistry and organic synthesis, often appearing as a yellow solid after initial synthesis.[1][2] Achieving high purity is critical for subsequent reactions and biological assays, and recrystallization is a powerful technique for this purpose.[3][4]
This guide is structured to address practical challenges, explaining not just the "how" but the "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues that may arise during the recrystallization of this compound.
Question 1: My crude product is not dissolving in the hot solvent, even after adding a significant amount. What's going wrong?
Answer: This is a common issue that typically points to an inappropriate choice of solvent or insufficient heating.
-
Probable Cause 1: Incorrect Solvent Selection. The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[3][5] If the compound has very low solubility even at the solvent's boiling point, that solvent is unsuitable.
-
Probable Cause 2: Insufficient Heat. The solvent must be heated to its boiling point, or very near to it, to ensure maximum dissolution with a minimum amount of solvent.[6]
-
Probable Cause 3: Insoluble Impurities. Your crude product may contain impurities that are insoluble in the chosen solvent.[7]
Solutions & Scientific Rationale:
-
Systematic Solvent Screening: Before attempting a large-scale recrystallization, test the solubility of a small amount (~50-100 mg) of your crude product in various solvents (~1 mL).[5][7] Given the structure of this compound (containing an ester, a nitro group, and an indole ring), solvents of moderate polarity are a good starting point. Test solvents like ethanol, ethyl acetate, acetone, and toluene.
-
Ensure Vigorous Boiling: Heat the solvent to a rolling boil on a hot plate before and during the addition of your crude solid. Add the solid in portions to the boiling solvent.
-
Perform a Hot Filtration: If the compound dissolves but a solid residue remains, this indicates the presence of insoluble impurities. These must be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper.[3][8] This prevents your desired product from prematurely crystallizing in the funnel.
Question 2: The product dissolved perfectly, but no crystals have formed after cooling the solution to room temperature and even in an ice bath. What should I do?
Answer: This frustrating situation is typically caused by either using too much solvent or the formation of a supersaturated solution.
-
Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[9][10] If the solution is not saturated with the solute at cold temperatures, the compound will simply remain dissolved.
-
Probable Cause 2: Supersaturation. The solution may be holding more dissolved solute than it theoretically should at that temperature.[10] Crystal growth requires a nucleation point to begin.[10]
Solutions & Scientific Rationale:
-
Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6][11] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.
-
Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This "seed" provides a perfect template for other molecules to crystallize upon.[6]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[9][10] Once you have reduced the volume, allow the solution to cool again slowly.
-
Consider an Anti-Solvent (Mixed-Solvent System): If you are using a solvent in which the compound is quite soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. For example, if your compound is dissolved in ethanol, slowly add water dropwise until a persistent cloudiness appears, then add a drop or two of ethanol to redissolve it before cooling.[5][12]
Question 3: Instead of forming crystals, my product has separated as an oily liquid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9]
-
Probable Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of your compound, making it more likely to melt in the hot solution before it crystallizes.
-
Probable Cause 2: Highly Concentrated Solution/Rapid Cooling. If the solution is too concentrated or cools too quickly, the compound can crash out of solution as a supercooled liquid (an oil) rather than forming an ordered crystal lattice.[9][10]
Solutions & Scientific Rationale:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[9]
-
Ensure Slow Cooling: This is critical to prevent oiling out. After dissolving, allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or wooden block).[9] Do not take the hot flask and immediately place it in an ice bath. Slow cooling allows for the formation of well-ordered, pure crystals.
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Choose a solvent with a lower boiling point or use a mixed-solvent system.
Question 4: My final crystals are still yellow or have a brownish tint. How can I get a purer, lighter-colored product?
Answer: Color in the final product is often due to highly colored impurities that co-crystallize with your product or potential degradation. Indole derivatives can be susceptible to air oxidation, which can form colored byproducts.[13]
Solutions & Scientific Rationale:
-
Use Activated Charcoal: Activated charcoal is excellent at adsorbing large, colored impurity molecules.[8][13] Add a very small amount (a spatula tip) of charcoal to the hot solution after your compound has dissolved. Keep the solution hot for a few minutes to allow for adsorption.
-
Filter Hot with Celite: Remove the charcoal via hot filtration. A small pad of Celite over the filter paper can help prevent fine charcoal particles from passing through.
-
Work Under an Inert Atmosphere: If you suspect oxidation is the cause of the color, performing the heating and dissolution steps under an inert atmosphere (like nitrogen or argon) can prevent the formation of colored oxidation byproducts.[13]
Question 5: My recovery yield is very low. Where did my product go?
Answer: A low yield is a common problem in recrystallization and can be attributed to several factors.[6][9]
-
Probable Cause 1: Using Too Much Solvent. As discussed, this is a primary cause of low recovery, as a significant portion of your product will remain in the mother liquor.[9][10]
-
Probable Cause 2: Premature Crystallization. If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.
-
Probable Cause 3: Inefficient Washing. Washing the collected crystals with room-temperature solvent will dissolve some of your product.[6]
-
Probable Cause 4: Significant Solubility in Cold Solvent. The chosen solvent may still dissolve a considerable amount of product even when cold.
Solutions & Scientific Rationale:
-
Use the Minimum Amount of Boiling Solvent: This is the cardinal rule of recrystallization.[6] Add the hot solvent portion-wise until the solute just dissolves.
-
Optimize Filtration and Washing: Ensure the funnel for hot filtration is pre-warmed to prevent premature crystallization. Always wash the final crystals on the filter with a minimal amount of ice-cold solvent.[6][8]
-
Re-evaluate the Solvent: If yields remain low, your compound may be too soluble in the chosen solvent. A different single solvent or a mixed-solvent system might be necessary to reduce solubility in the cold mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a starting solvent for this compound? A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] For this molecule, which has polar (nitro, ester) and non-polar (aromatic rings) regions, moderately polar solvents are a good starting point. The best approach is empirical testing on a small scale.[7]
| Solvent | Polarity | Typical Behavior with Indole Esters |
| Hexane | Non-polar | Likely poor solubility, even when hot. Could be a good anti-solvent. |
| Toluene | Non-polar | May work, especially for less polar impurities. |
| Ethyl Acetate | Polar aprotic | Often a good choice. Dissolves many organics well when hot. |
| Ethanol | Polar protic | A very common and effective recrystallization solvent.[14] |
| Water | Very polar | Compound is likely insoluble. Can be used as an anti-solvent with ethanol. |
Q2: How do I perform a mixed-solvent recrystallization? This is used when no single solvent is ideal.[5]
-
Dissolve your crude compound in a minimal amount of a hot "soluble solvent" (e.g., ethanol).
-
To this hot solution, add a "poor solvent" or "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (precipitation). The two solvents must be miscible.
-
Add a few drops of the hot "soluble solvent" back until the solution becomes clear again.
-
Allow the solution to cool slowly. The solubility will decrease dramatically, leading to crystallization.
Q3: How do I know if my recrystallized product is pure? Purity can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting range that corresponds to the literature value. Impurities tend to broaden and depress the melting point. The melting point of the related Ethyl indole-2-carboxylate is 122-125 °C.[15]
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the logical steps and decision points in a typical recrystallization procedure for this compound.
Caption: Recrystallization workflow with troubleshooting loops.
References
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center.
- Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- This compound. (n.d.). PubChem.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Struggling with the purification of a nitroaldol product. (2024). Reddit.
- This compound. (n.d.). Pharmaffiliates.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI.
- Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H63569.03 [thermofisher.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
Technical Support Center: Purifying Nitroindole Esters via Column Chromatography
Welcome to the technical support guide for the column chromatography purification of nitroindole esters. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Nitroindole esters, while crucial in various research applications, possess unique chemical properties that can complicate their purification. The electron-withdrawing nature of the nitro group and the potential acid-sensitivity of the indole ring demand a carefully considered approach to chromatography.
This guide moves beyond a simple list of steps, delving into the causality behind methodological choices to empower you with the expertise to troubleshoot and optimize your purifications effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My nitroindole ester is not eluting from the silica gel column, even after I increase the mobile phase polarity significantly. What's happening?
Probable Causes:
-
Strong Adsorption to Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the indole nitrogen can interact strongly with these acidic sites, leading to irreversible adsorption or "streaking".
-
Insufficient Mobile Phase Polarity: While you may have increased polarity, the chosen solvent system might still be inadequate to displace the highly polar nitroindole ester from the stationary phase.
Solutions:
-
Methanol Purge (The "Last Resort"): If you suspect your compound is still on the column, you can attempt to flush it out with a very polar solvent like 100% methanol or a 5-10% methanol in dichloromethane mixture. This will elute most compounds, though you will likely co-elute any other polar impurities that were also stuck.[1]
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites. Prepare your mobile phase (e.g., hexane/ethyl acetate) and add 1-2% triethylamine (TEA).[2] Use this TEA-containing solvent to pack the column and flush it with at least one column volume before loading your sample.[3] This deactivates the silica, making it less likely to irreversibly bind your indole.
-
Use an Alternative Stationary Phase: If acid sensitivity is a persistent issue, switch to a more neutral or basic stationary phase.
Question 2: My collected fractions show that my product is decomposing. The TLC spots are smearing, and I'm getting a lower-than-expected yield. Why?
Probable Cause:
-
Acid-Catalyzed Degradation: The indole ring, particularly when activated by certain substituents, can be sensitive to the acidic environment of a standard silica gel column.[4] Prolonged exposure during a slow-running column can lead to decomposition. Nitroindoles themselves, while generally stable, can have their stability compromised by other functional groups in the molecule.
Solutions:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Dissolve a small amount of your crude product and spot it on a TLC plate. Then, add a small amount of silica gel to the vial and let it stir for a few hours. Spot the mixture on the same TLC plate next to the original spot and run it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1]
-
Use Deactivated Silica: As mentioned previously, neutralizing the silica with triethylamine is a primary strategy to prevent acid-catalyzed degradation.[3][5]
-
Run the Column Quickly: Minimize the compound's residence time on the column. Use a slightly more polar solvent system than what gives you the "ideal" Rf of 0.2-0.3 on TLC. Aim for an Rf of ~0.4-0.5 to speed up elution. Applying positive pressure (flash chromatography) is standard practice and highly recommended.
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which lacks the acidic silanol groups responsible for degradation.[4]
Question 3: I can't achieve good separation between my nitroindole ester and a persistent impurity. Their Rf values on TLC are very close.
Probable Causes:
-
Similar Polarity: The impurity may be structurally similar to your product, such as a regioisomer (e.g., 5-nitro vs. 6-nitroindole) formed during synthesis, or unreacted starting material that has a comparable polarity.[6]
-
Suboptimal Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the two compounds.
Solutions:
-
Optimize the Mobile Phase: Do not rely solely on the common hexane/ethyl acetate system. Experiment with different solvent systems on TLC to maximize the difference in Rf (ΔRf).
-
Try a different non-polar solvent like toluene or dichloromethane in place of hexane.
-
Introduce a third solvent in a small percentage. For example, adding 1-5% methanol or acetone to a dichloromethane/hexane mixture can significantly alter selectivity.
-
-
Employ Gradient Elution: This is a powerful technique for separating compounds with close polarities.[7][8] Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and systematically increase the percentage of the polar solvent. This sharpens the elution band of your target compound and can resolve it from closely eluting impurities.[9]
-
Change the Stationary Phase Chemistry: If mobile phase optimization fails, changing the stationary phase can provide a different selectivity. For instance, switching from silica to alumina might reverse the elution order or improve separation due to different surface interactions.[9]
Question 4: My crude sample is not very soluble in the non-polar solvent I want to start my column with. How do I load it properly?
Probable Cause:
-
High Polarity of Crude Mixture: The crude product may be polar or contain polar impurities, making it insoluble in non-polar solvents like hexane.
Solution:
-
Dry Loading: This is the preferred method for samples with poor solubility in the initial eluent.[3]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a small amount of silica gel (typically 2-5 times the weight of your crude material) to this solution.
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully layer this powder on top of your packed column bed. This technique ensures that the compound is introduced to the column in a concentrated, narrow band, leading to better separation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitroindole esters?
For most routine purifications, standard silica gel (230-400 mesh) is the first choice due to its effectiveness and low cost.[11] However, if your nitroindole ester shows signs of degradation, triethylamine-deactivated silica is the next logical step.[4] For highly acid-sensitive compounds, neutral alumina is an excellent alternative.[4]
Q2: How do I select the optimal mobile phase?
The selection process should always begin with Thin Layer Chromatography (TLC) .[12][13] The goal is to find a solvent system where your desired nitroindole ester has an Rf value between 0.2 and 0.4 .[14]
-
Start Simple: Begin with a two-component system, typically a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[15][16]
-
Adjust Polarity:
-
If the Rf is too low (stuck at the baseline), increase the proportion of the polar solvent.
-
If the Rf is too high (runs with the solvent front), increase the proportion of the non-polar solvent.
-
-
A good starting point for many nitroindole esters is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and moving to 7:3 or 1:1). [17][18]
Q3: What are typical impurities I might need to separate?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: For example, the parent indole without the nitro group or the ester.
-
Regioisomers: Nitration of an indole can often produce a mixture of isomers (e.g., 5-nitro, 4-nitro, 6-nitro) which can have very similar polarities.[6]
-
Byproducts: Depending on the reaction, byproducts from side reactions or decomposition may be present.[19]
Q4: Can I use reversed-phase chromatography?
Yes, reversed-phase flash chromatography is a viable option, especially for highly polar nitroindole esters that do not move from the baseline on silica gel even with polar mobile phases.[4] In reversed-phase (using C18-bonded silica), the elution order is inverted: non-polar compounds are retained more strongly, and polar compounds elute first. The mobile phase is typically a polar mixture, such as water/methanol or water/acetonitrile.
Standard Protocol: Flash Column Chromatography of a Nitroindole Ester
This protocol provides a generalized workflow. The mobile phase composition must be optimized via TLC for each specific compound.
1. Preparation & TLC Analysis:
- Dissolve a small amount of the crude reaction mixture.
- Run several TLC plates using different solvent systems (e.g., Hexane:Ethyl Acetate at 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf of ~0.3.[12] This will be your primary elution solvent.
2. Column Packing (Slurry Method):
- Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]
- In a beaker, prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% hexane). The amount of silica should be 50-100 times the weight of your crude sample.
- Pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge air bubbles.[14]
- Open the stopcock to drain the solvent, continuously adding more slurry until the desired column height is reached. Never let the silica bed run dry.
- Once packed, drain the solvent until it is just level with the top of the silica bed and add a protective layer of sand.
3. Sample Loading (Dry Loading Recommended):
- Dissolve the crude nitroindole ester (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 20 mL of dichloromethane).
- Add silica gel (~3-5 g) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[3]
- Carefully add this powder to the top of the packed column.
4. Elution:
- Carefully add your starting mobile phase (e.g., Hexane:Ethyl Acetate 9:1) to the column.
- Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).
- Begin collecting fractions in test tubes.
- If using a gradient, systematically increase the polarity of the mobile phase after a set number of fractions (e.g., after 10 fractions, switch to 4:1 Hexane:EtOAc).[7]
5. Fraction Analysis:
- Monitor the fractions by TLC. Spot a small amount from each tube (or every few tubes) onto a TLC plate.
- Identify the fractions that contain your pure product.
- Combine the pure fractions into a pre-weighed round-bottom flask.
6. Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified nitroindole ester.
- Place the flask under high vacuum to remove any residual solvent.
- Determine the final mass and calculate the yield. Characterize the product using appropriate analytical methods (NMR, MS, etc.).
Data & Visualization
Table 1: Example Mobile Phase Systems
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Column flushing; elution of very non-polar impurities (e.g., grease). |
| 10-30% Ethyl Acetate in Hexane | Low-Medium | Elution of moderately non-polar nitroindole esters. A good starting point for many derivatives.[18] |
| 50-70% Ethyl Acetate in Hexane | Medium-High | Elution of more polar nitroindole esters or for speeding up elution. |
| 1-5% Methanol in Dichloromethane | High | Elution of highly polar compounds that show low Rf in EtOAc/Hexane systems.[20] |
| 1-2% Triethylamine in Eluent | N/A (Modifier) | Used with any of the above systems to deactivate silica for acid-sensitive compounds.[3] |
Workflow for Nitroindole Ester Purification
Caption: Workflow for the purification of nitroindole esters.
References
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Various Authors. (2019). Deactivation of silica gel? ResearchGate.
- Various Authors. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit.
- Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 25-39.
- Various Authors. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.
- Majumder, U., et al. (2014). Synthesis and Reactions of Nitroindoles. ResearchGate.
- Cassarà, S., et al. (2017). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2017(48), 7192-7202.
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- Chemistry For Everyone. (2023). What Solvent Is Used In Thin Layer Chromatography? YouTube.
- Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27357-27361.
- Dolan, J. W. (2008). Gradient Elution, Part II: Equivalent Separations. LCGC North America, 26(7), 672-678.
- Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 27357-27361.
- Massachusetts Institute of Technology. Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
- Chemistry For Everyone. (2023). What Is Gradient Elution In Chromatography? YouTube.
- Siliplus. Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography.
- Fagnou, K., et al. Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information.
- Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1401.
- Kumar, A., et al. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv.
- Google Patents. (2009). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
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- Supporting Information. General Information.
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Technical Support Center: Optimization of Reaction Conditions for Indole Nitration
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroindoles. The nitration of the indole nucleus is a pivotal transformation in organic synthesis, yet it is fraught with challenges ranging from poor regioselectivity to substrate degradation. This document provides in-depth, experience-driven answers to common issues, detailed experimental protocols, and the chemical reasoning behind our recommendations to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My indole nitration is giving me a mixture of isomers (e.g., 3-nitro, 5-nitro, 6-nitro). How can I improve the regioselectivity to favor the 3-nitroindole product?
A1: This is a classic challenge in indole chemistry. The preferred site for electrophilic attack on the 1H-indole ring is the C-3 position due to the higher electron density of the pyrrole ring compared to the benzene ring.[1] However, reaction conditions can drastically alter this outcome.
Causality & Solution:
-
Acidic Conditions: Under strongly acidic conditions (e.g., mixed nitric and sulfuric acid), the indole nitrogen or the C-3 position can be protonated.[2][3] Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, leading to nitration on the less reactive benzene ring, often favoring the 5- and 6-positions.[2][3]
-
Milder, Non-Acidic Reagents: To favor C-3 nitration, you must avoid strong acids. The use of milder, non-acidic nitrating agents is crucial. Reagents like benzoyl nitrate or ethyl nitrate are effective for this purpose.[2][4] A particularly effective modern method involves the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride at low temperatures (0–5 °C). This non-acidic, non-metallic protocol has shown excellent regioselectivity for the 3-position.[5][6][7][8]
-
Temperature Control: Low temperatures (e.g., -20 °C to 5 °C) are critical for controlling regioselectivity.[1]
Recommendation: Switch to a non-acidic nitrating system. We recommend the ammonium tetramethylnitrate/trifluoroacetic anhydride system for its high C-3 selectivity and mild conditions.[7][9]
Q2: My reaction is producing a low yield of the desired product and a significant amount of dark, insoluble tar. What is causing this polymerization?
A2: The formation of tar is a strong indication of acid-catalyzed polymerization of your indole starting material.[1]
Causality & Solution:
The indole ring is highly susceptible to acid-catalyzed polymerization.[1] Protonation at the C-3 position creates a reactive indoleninium cation. This cation acts as an electrophile and attacks the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that results in high-molecular-weight polymers (tar).[1] This is especially problematic when using strong acids like sulfuric acid.[1]
Troubleshooting Steps:
-
Eliminate Strong Acids: Immediately cease using strong acids like H₂SO₄.
-
Use Milder Reagents: Employ non-acidic nitrating agents as discussed in Q1 (e.g., benzoyl nitrate, or tetramethylammonium nitrate/trifluoroacetic anhydride).[1][2]
-
Maintain Low Temperatures: Perform the reaction at the lowest feasible temperature to minimize acid-catalyzed decomposition and polymerization.[1][10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent oxidative side reactions that can also contribute to colored impurities.[1]
Q3: I'm observing significant amounts of dinitroindole isomers in my product mixture. How can I prevent this over-nitration?
A3: Over-nitration, or the formation of dinitrated products, occurs when the reaction is too aggressive, allowing the initially formed mono-nitroindole to undergo a second nitration.
Causality & Solution:
This issue is governed by the reactivity of the nitrating agent and the reaction stoichiometry.
Optimization Strategies:
-
Control Stoichiometry: Carefully control the amount of nitrating agent used. Use a minimal excess (e.g., 1.05-1.1 equivalents) to prevent over-nitration.[1]
-
Use Milder Nitrating Agents: Highly reactive agents like mixed acid (HNO₃/H₂SO₄) are more likely to cause dinitration. Milder reagents like acetyl nitrate or benzoyl nitrate provide better control.[1]
-
Low Temperature: Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration step more significantly than the first, thus favoring the mono-nitrated product.[1]
-
N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can modulate the ring's reactivity and improve selectivity for mono-nitration.[1] The Boc group is particularly useful as it can be easily removed later.[8]
Q4: I need to synthesize a 5-nitroindole derivative. What is the best strategy for this?
A4: While direct nitration of indole often favors the C-3 position, specific conditions can be employed to target the benzene ring. Alternatively, a more reliable approach is to start with a precursor that directs nitration to the desired position or to use a completely different synthetic route.
Strategies for 5-Nitroindole Synthesis:
-
Direct Nitration under Acidic Conditions: As mentioned, strongly acidic conditions can lead to nitration on the benzene ring. For instance, nitrating 2-methylindole with nitric/sulfuric acid mixtures can yield the 5-nitro product because the C-3 position is protonated, deactivating the pyrrole ring.[2] However, this method can suffer from side reactions.
-
Synthesis from a Precursor: A more controlled method is to start with a substituted indole that directs nitration. For example, the nitration of indole-3-carboxaldehyde can be directed to the 5-position.[11]
-
Fischer Indole Synthesis: A robust alternative is to build the indole ring from appropriately substituted precursors. The Fischer indole synthesis using p-nitrophenylhydrazine hydrochloride and ethyl pyruvate is a common and high-yielding method to produce 5-nitroindole-2-ethyl carboxylate, which can then be hydrolyzed.[12]
Experimental Protocols & Data
Protocol 1: Regioselective Synthesis of N-Boc-3-nitroindole
This protocol is adapted from a non-acidic, non-metallic method that provides high regioselectivity for the C-3 position.[7][8]
Materials:
-
N-Boc-1H-indole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1H-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).
-
Dissolution: Add anhydrous acetonitrile (2 mL) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Addition of TFAA: Prepare a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in anhydrous acetonitrile (1 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes.
-
Reaction: Stir the reaction at 0–5 °C for 4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated sodium carbonate solution until the pH is >8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-3-nitroindole.
Table 1: Comparison of Nitrating Agents for Indole
| Nitrating Agent | Typical Conditions | Major Product(s) | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | -10 to 10 °C | Mixture of 5- and 6-nitroindoles | Inexpensive | Poor regioselectivity, strong acid causes polymerization, harsh conditions.[1][2] |
| Benzoyl Nitrate | Pyridine, 0 °C | 3-Nitroindole | Milder, non-acidic, good C-3 selectivity.[2] | Reagent needs to be prepared. |
| Cu(NO₃)₂ | Acetic Anhydride | 3-Nitroindole | Mild conditions. | Metal catalyst required, potential for side reactions.[13] |
| CAN on Silica Gel | Acetonitrile, reflux | Complex mixture, often decomposition | Solid-supported reagent. | Strong oxidizing power can lead to over-oxidation and decomposition.[14] |
| NMe₄NO₃ / TFAA | Acetonitrile, 0-5 °C | 3-Nitroindole | Excellent C-3 regioselectivity, non-acidic, non-metallic, high yield.[7][9] | Requires anhydrous conditions. |
Visualizing the Process: Diagrams
Mechanism of C-3 Nitration
The diagram below illustrates the proposed mechanism for the highly regioselective C-3 nitration of N-Boc-indole using the tetramethylammonium nitrate and trifluoroacetic anhydride system. The key intermediate is the powerful electrophile, trifluoroacetyl nitrate.[7]
Caption: Proposed mechanism for C-3 nitration of N-Boc-indole.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical path to diagnose and solve issues with regioselectivity in your indole nitration experiments.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Safety Precautions
-
Nitrating Agents: Nitric acid and its mixtures are highly corrosive and strong oxidizing agents. They can cause severe burns and react violently with organic materials.[15][16][17][18] Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Exothermic Reactions: Nitration reactions are often highly exothermic.[19] Use an ice bath for cooling, and add reagents slowly to maintain temperature control and prevent thermal runaway.
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[18] Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
References
- Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 26581-26586.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- MDPI. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Molbank, 2023(4), M1735.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 26581-26586.
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
- MDPI. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Molbank, 2023(4), M1735.
- Química Organica.org. (n.d.). Electrophilic substitution at the indole.
- ResearchGate. (2003). Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- Royal Society of Chemistry. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles.
- ResearchGate. (n.d.). Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines at room temperature by a multi-component reaction.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- ResearchGate. (n.d.). Copper-catalyzed nitration of indolines using tert-butyl nitrite.
- YouTube. (2022). INDOLE.
- ACS Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. JACS Au.
- ACS Publications. (n.d.). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals: selective synthesis of pyridoquinazolones and 3-nitroindoles. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (n.d.). Copper nitrate: a privileged reagent for organic synthesis. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Wikipedia. (n.d.). Ceric ammonium nitrate.
- YouTube. (2022). Nitration by ceric ammonium nitrate (CAN): Sealed tube reaction.
- Royal Society of Chemistry. (n.d.). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. Journal of the Chemical Society, Perkin Transactions 2.
- SlideShare. (n.d.). Preparation and Properties of INDOLE.
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
- ResearchGate. (n.d.). 3-Nitroindoles was prepared from indoles.
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Technical Support Center: Navigating Indole Chemistry—A Guide to Preventing Polymerization
Welcome to the technical support center for indole reactions. As researchers, scientists, and professionals in drug development, you are well aware of the synthetic versatility of the indole nucleus, a cornerstone of countless pharmaceuticals and natural products. However, this reactivity, particularly the electron-rich nature of the pyrrole ring, presents a significant challenge: the propensity for polymerization, especially under acidic conditions.[1] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these challenges, ensuring the integrity of your synthetic routes and maximizing your yields.
Our approach is grounded in a deep understanding of the underlying reaction mechanisms. We will not only provide protocols but also explain the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding indole polymerization.
Q1: What is indole polymerization and why does it happen?
Indole polymerization is an undesired side reaction where indole molecules react with each other to form dimers, trimers, and higher-order oligomers, often appearing as an intractable tar or dark-colored sludge in your reaction flask.[1] This occurs because the indole ring is π-excessive (electron-rich), making it highly nucleophilic.[2] The C3 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[2] In the presence of acids, the indole ring can be protonated, generating a highly reactive indoleninium ion that can be attacked by another neutral indole molecule, initiating the polymerization cascade.[1]
Q2: Which reaction conditions are most likely to cause indole polymerization?
Strongly acidic conditions are the primary culprit for indole polymerization.[2] This includes the use of strong Brønsted acids like HCl and H₂SO₄, as well as potent Lewis acids such as AlCl₃ and FeCl₃, which are often employed in reactions like Friedel-Crafts acylation.[3][4] Elevated temperatures can also exacerbate the issue by accelerating the rate of these undesired side reactions.[5]
Q3: Are there any general strategies to prevent indole polymerization?
Yes, several key strategies can be employed:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can significantly decrease the electron density of the pyrrole ring, thereby reducing its nucleophilicity and susceptibility to polymerization.[6]
-
Reaction Condition Optimization: Careful selection of milder reagents and reaction parameters (temperature, solvent, catalyst loading) is crucial.[5]
-
Use of Modern Catalytic Systems: Many contemporary catalytic methods are designed to operate under milder conditions, thus avoiding the harsh environments that promote polymerization.[7]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during common indole reactions.
Guide 1: Friedel-Crafts Reactions
The Friedel-Crafts acylation and alkylation are powerful tools for C-C bond formation at the indole C3 position, but they are notoriously prone to causing polymerization due to the use of strong Lewis acids.[4]
Problem: My Friedel-Crafts reaction with indole is producing a dark, tarry substance with a very low yield of the desired product.
Root Cause Analysis: The strong Lewis acid (e.g., AlCl₃) is likely causing acid-catalyzed polymerization of your indole starting material. The highly reactive acylium or alkyl cation intermediate readily attacks the electron-rich indole, but the acidic conditions also promote indole self-reaction.
Solutions:
-
Switch to a Milder Lewis Acid: Not all Lewis acids are created equal. For sensitive substrates like indoles, using a milder Lewis acid can be highly effective. Indium(III) triflate (In(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) are excellent alternatives that can catalyze Friedel-Crafts reactions under much gentler conditions, significantly reducing polymerization.[8][9][10][11] Zinc(II) complexes have also been shown to be effective.[12]
-
Protect the Indole Nitrogen: Introducing an N-protecting group is a robust strategy to deactivate the indole ring towards polymerization. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of introduction and removal.[13][14]
Caption: Workflow for Friedel-Crafts reaction using N-protection.
-
Optimize Reaction Temperature and Solvent: Lowering the reaction temperature can help to control the reaction rate and suppress unwanted side reactions. The choice of solvent can also play a critical role; for instance, using a deep eutectic solvent (DES) has been shown to improve yields and selectivity in some Friedel-Crafts alkylations of indoles.[15]
Guide 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method, but it often requires high temperatures and strong acids, creating a fertile ground for polymerization and the formation of tarry byproducts.[5][16]
Problem: My Fischer indole synthesis is resulting in a low yield and a significant amount of dark, insoluble material.
Root Cause Analysis: The acidic conditions and high temperatures required for the cyclization of the phenylhydrazone intermediate are likely causing decomposition and polymerization of the starting materials and/or the indole product.[5]
Solutions:
-
Judicious Choice of Acid Catalyst: While strong acids are often used, screening different acid catalysts can significantly improve the outcome. Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization step.[5] In some cases, milder acids like p-toluenesulfonic acid (p-TSA) can be sufficient.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating often leads to cleaner reactions and higher yields by minimizing the time the reactants and products are exposed to harsh conditions.[5][17]
-
One-Pot Procedures: To minimize handling losses and potential degradation of the hydrazone intermediate, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel.[5]
Table 1: Troubleshooting Fischer Indole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.[5] |
| Suboptimal acid catalyst | Screen various Brønsted and Lewis acids (e.g., PPA, p-TSA, ZnCl₂).[5] | |
| Temperature too high/low | Monitor the reaction by TLC to find the optimal temperature and time.[5] | |
| Tarry Byproducts | Prolonged heating | Utilize microwave-assisted synthesis to reduce reaction time.[5][17] |
| Harsh acidic conditions | Use the minimum effective concentration of the acid catalyst. | |
| Multiple Products | Use of unsymmetrical ketones | Consider a different synthetic route if regioisomer separation is problematic. |
Guide 3: Electrophilic Substitution Reactions
Reactions such as nitration, halogenation, and sulfonation can also be problematic due to the use of strong acids.[2][18]
Problem: My attempt to sulfonate indole with fuming sulfuric acid resulted in a black polymer.
Root Cause Analysis: The highly acidic and reactive nature of fuming sulfuric acid has caused rapid polymerization of the indole.
Solutions:
-
Use Milder Reagents: For many electrophilic substitutions, milder, less acidic reagents are available. For sulfonation, a complex of sulfur trioxide and pyridine (SO₃-pyridine) is a much gentler alternative that can effectively sulfonate indoles at the C3 position without causing polymerization.[18] For nitration, non-acidic reagents like benzoyl nitrate or ethyl nitrate should be used.[2]
Caption: Simplified mechanism of acid-catalyzed indole polymerization.
Protocols and Data
To provide you with practical, ready-to-use information, we have compiled the following protocols and data tables.
Protocol 1: N-Boc Protection of Indole (DMAP-Catalyzed)
This protocol is suitable for the protection of indoles and is particularly useful for less nucleophilic substrates.[14]
Materials:
-
Indole substrate (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the indole in MeCN or CH₂Cl₂.
-
Add DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection of Indole (Mild Basic Conditions)
This method is highly selective for the deprotection of N-Boc on indoles, even in the presence of other sensitive groups like t-butyl esters.[19]
Materials:
-
N-Boc protected indole (1.0 equiv.)
-
Dry Methanol (MeOH)
-
Sodium methoxide (NaOMe) (20 mol%)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected indole in dry methanol.
-
Add a catalytic amount of NaOMe.
-
Stir the mixture at ambient temperature, monitoring by TLC (typically complete within 3 hours).
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Stability of Common Indole N-Protecting Groups
The choice of protecting group is critical and depends on the planned synthetic steps. This table provides a general overview of the stability of common N-protecting groups under various conditions.
Table 2: Comparative Stability of Indole N-Protecting Groups
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, LDA) | Reductive (e.g., H₂, Pd/C) | Oxidative (e.g., m-CPBA) |
| Boc | Labile[20] | Generally Stable (can be cleaved by some bases like NaOMe)[19] | Stable | Stable |
| Tosyl (Ts) | Very Stable | Labile (can be cleaved by strong reducing agents or specific bases) | Stable | Stable |
| SEM | Labile | Stable | Stable | Stable |
| Pivaloyl (Piv) | Very Stable | Labile (requires strong base like LDA)[6] | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile (cleaved by hydrogenolysis) | Can be labile |
This table is a general guide; stability can be substrate-dependent.
We trust that this technical guide will serve as a valuable resource in your synthetic endeavors. By understanding the mechanisms of indole polymerization and employing the strategic solutions outlined here, you can significantly improve the success rate of your reactions. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Indium (III)triflate is found to be an efficient metal catalyst for the electrophilic substitution reaction of a substituted indole with various isatins and aryl aldehydes in acetonitrile solvent to afford the corresponding 3,3-diaryloxindoles and bis(indol-3-yl) methanes in high yields under room temperature. This new procedure has remarkable features such as experimental simplicity, high conversions, good to excellent yields, shorter reaction times and simple work up procedures. (Source: CiteDrive, Indium(III)triflate catalyzed: A Simple and Efficient One-Pot Synthesis of Substituted 3,3-diaryloxindoles and bis(indol-3-yl)
- Technical Support Center: Removal of Protecting Groups in Indole Synthesis. (Source: Benchchem)
- A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. (Source: Benchchem)
- Bandgar, B. P., & Patil, S. A. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Application Notes and Protocols for the Boc Protection of Heteroarom
- Synthesis and Chemistry of Indole. (Source: Unknown)
- Proposed mechanism for the formation of indole dimer 38 and trimers 37.
- Electrophilic Aromatic Substitution of a BN Indole. (Source: PMC - NIH)
- Technical Support Center: Optimizing Fischer Indole Synthesis. (Source: Benchchem)
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (Source: Benchchem)
- Indium Triflate: A Mild Lewis Acid Catalyst for Thioacetalization and Transthioacetalization.
- Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Indole N-Boc deprotection method development.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (Source: PMC - NIH)
- Electrophilic Substitution Reactions of Indoles.
- ChemInform Abstract: Friedel-Crafts Alkylation of Indoles in Deep Eutectic Solvent.
- Electrophilic substitution at the indole. (Source: Química Organica.org)
- Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature.
- Three-Component Friedel-Crafts Reaction of Indoles, Glyoxylate, and Amine under Solvent-Free and Catalyst-Free Conditions - Synthesis of (3Indolyl)glycine Derivatives.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (Source: PMC)
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (Source: Royal Society of Chemistry)
- Application Note – N-Boc protection. (Source: Sigma-Aldrich)
- Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (Source: MDPI)
- A New Theory of Electrophilic Substitution in 3-Substituted Indoles. (Source: RSC Publishing)
- How to perform the BOC protection on indole-3-acetic acid?.
- Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics.
- Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (Source: Master Organic Chemistry)
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Application Note - N-Boc Protection. (Source: Scribd)
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (Source: MDPI)
- Bismuth triflate-catalyzed condensation of indoles with acetone. (Source: RSC Publishing)
- Technical Support Center: Optimization of Fischer Indole Synthesis. (Source: Benchchem)
- Protecting Groups. (Source: Unknown)
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (Source: Arkivoc)
- Troubleshooting step growth polymeriz
- Lewis Acid Catalyzed Atom-Economic Synthesis of C2-Substituted Indoles from o -Amido Alkynols.
- Protecting group. (Source: Wikipedia)
- Protecting Groups - Stability. (Source: Organic Chemistry Portal)
- Optimization of Syngas Quality for Fischer-Tropsch Synthesis.
Sources
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- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low regioselectivity in Fischer indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Regioselectivity
Welcome to the technical support center for the Fischer indole synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to address one of the most common challenges in this cornerstone reaction: achieving high regioselectivity. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Regioselectivity
Low regioselectivity in the Fischer indole synthesis, particularly when using unsymmetrical ketones, leads to mixtures of isomeric products, complicating purification and reducing the yield of the desired compound. This guide will walk you through a logical, step-by-step process to diagnose and resolve these issues.
Question 1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. What are the primary factors I should investigate?
When faced with a mixture of regioisomers, the root cause almost always lies in the delicate balance of electronic and steric effects during the key[1][1]-sigmatropic rearrangement step. The initial point of investigation should be the reaction conditions, as these can be more easily modulated than the substrate itself.
Here's a prioritized checklist of parameters to investigate:
-
Acid Catalyst System: The choice and concentration of the acid catalyst are paramount.[2][3][4] Different acids can lead to vastly different isomeric ratios.
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states.[5]
Begin by systematically varying the acid catalyst, as this often has the most dramatic effect.
Question 2: How does the choice of acid catalyst specifically impact the regioselectivity of my reaction?
The acid catalyst plays a crucial role in protonating the hydrazone, which then tautomerizes to the enamine intermediate that undergoes the[1][1]-sigmatropic rearrangement. The nature and strength of the acid can influence which enamine tautomer is preferentially formed.[2][4]
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): The strength and concentration of these acids can significantly alter the product ratio. For instance, studies have shown that increasing the concentration of phosphoric oxide in orthophosphoric acid can dramatically shift the product distribution from one regioisomer to the other being the major product.[2]
-
Lewis Acids (e.g., ZnCl₂, BF₃, FeCl₃): Lewis acids coordinate with the nitrogen atoms of the hydrazone, and their size and coordinating ability can influence the steric environment around the molecule, thereby directing the rearrangement.[1][3]
Causality: A stronger acid or a higher concentration might favor the formation of the more thermodynamically stable enamine, while milder conditions could favor the kinetically preferred enamine. The "hardness" or "softness" of a Lewis acid can also play a role in its interaction with the hydrazone.
Experimental Protocol: Optimizing the Acid Catalyst for Regioselectivity
This protocol outlines a systematic approach to screen different acid catalysts to improve the regioselectivity of your Fischer indole synthesis.
Objective: To identify the optimal acid catalyst and concentration for maximizing the yield of the desired regioisomer.
Materials:
-
Your unsymmetrical ketone and phenylhydrazine starting materials.
-
A selection of acid catalysts:
-
Polyphosphoric acid (PPA)
-
Concentrated sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Zinc chloride (ZnCl₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
-
Anhydrous solvents (e.g., toluene, xylenes, acetic acid).
-
Standard laboratory glassware and work-up reagents.
-
Analytical instrumentation for determining isomeric ratios (e.g., ¹H NMR, GC, HPLC).
Procedure:
-
Set up Parallel Reactions: In separate, identical reaction vessels, combine your phenylhydrazine (1.0 eq) and unsymmetrical ketone (1.1 eq) in the chosen solvent.
-
Add Acid Catalysts: To each vessel, add a different acid catalyst. It is advisable to start with catalyst loadings typically reported in the literature (e.g., a catalytic amount for strong Brønsted acids or stoichiometric amounts for some Lewis acids like ZnCl₂).
-
Reaction Execution: Heat the reactions to a consistent temperature (e.g., reflux) and monitor their progress by TLC or another suitable method.
-
Work-up and Analysis: Once the reactions are complete, perform an identical aqueous work-up for each. Carefully isolate the crude product and determine the regioisomeric ratio using ¹H NMR spectroscopy or chromatography.
-
Optimization: Based on the initial screen, select the catalyst system that provided the best regioselectivity and perform further optimization by varying its concentration and the reaction temperature.
Data Presentation:
| Catalyst System | Temperature (°C) | Solvent | Ratio of Regioisomer A : B |
| PPA | 100 | Toluene | 2 : 1 |
| H₂SO₄ (conc.) | 80 | Acetic Acid | 1 : 3 |
| p-TsOH | 110 | Toluene | 5 : 1 |
| ZnCl₂ | 110 | Toluene | 1 : 1 |
| BF₃·OEt₂ | 80 | Dichloromethane | >10 : 1 |
This is example data; your results will vary based on your specific substrates.
Question 3: My substrate has significant steric bulk on one side of the ketone. How will this likely influence the regioselectivity?
Steric hindrance is a major directing factor in the Fischer indole synthesis. The[1][1]-sigmatropic rearrangement proceeds through a chair-like transition state. The bulky substituents on the enamine will preferentially occupy equatorial positions to minimize steric strain. This often leads to the formation of the enamine with the double bond directed away from the more sterically hindered α-carbon, thus favoring the formation of one regioisomer.
Expert Insight: While steric hindrance is a powerful directing group, electronic effects can sometimes override it. For example, if a substituent, though small, can significantly stabilize the enamine double bond through conjugation, it may favor the formation of the sterically less-favored isomer.
Question 4: I'm still getting a mixture of products after optimizing the reaction conditions. What other strategies can I employ?
If optimizing the reaction conditions does not provide the desired level of regioselectivity, you may need to consider modifying the starting materials.
-
Introducing a Blocking Group: It may be possible to temporarily introduce a bulky "blocking group" on the α-carbon that you do not want to react. This group would then be removed after the indole formation.
-
Altering Electronic Properties: If your phenylhydrazine ring is unsubstituted, consider using a derivative with an electron-donating or electron-withdrawing group. These substituents can influence the stability of the intermediates and potentially favor one reaction pathway.[6][7] For example, an electron-withdrawing group on the phenylhydrazine can destabilize the disfavored[1][1]-sigmatropic rearrangement transition state.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer indole synthesis, and at which step is regioselectivity determined?
The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form under acidic conditions.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible, and regioselectivity-determining step. The enamine undergoes a concerted rearrangement to form a new C-C bond.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to form the final indole product.
Regioselectivity is determined during the tautomerization and subsequent[1][1]-sigmatropic rearrangement. The relative stability of the two possible enamine tautomers and the energy barriers of their respective rearrangement transition states dictate the final product ratio.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Strategies to avoid over-nitration of the indole ring
Technical Support Center: Indole Nitration
A Guide to Preventing Over-Nitration and Controlling Regioselectivity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with indole scaffolds. Nitration of the indole ring is a fundamental transformation, but the high reactivity of this heterocycle often leads to undesired side reactions, including polymerization, oxidation, and, most notably, over-nitration.
This document, structured in a question-and-answer format, provides expert insights, troubleshooting strategies, and detailed protocols to help you achieve clean, selective, and high-yielding mono-nitration of your indole-containing molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during indole nitration.
Q1: My indole nitration reaction is forming a dark, insoluble tar and giving very low yields. What's happening?
A1: This is a classic sign of acid-catalyzed polymerization. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to protonation under strongly acidic conditions (e.g., HNO₃/H₂SO₄).[1][2] This generates a reactive indoleninium cation, which can act as an electrophile and attack another neutral indole molecule, initiating a chain reaction that results in polymer formation.[1]
-
Causality: The high electron density of the pyrrole ring makes it behave like an enamine, rendering it unstable in strong acid.
-
Solution: Avoid using strong, protic acids like sulfuric acid. Switch to milder, non-acidic nitrating agents and perform the reaction at low temperatures to minimize decomposition.[1][3]
Q2: I'm observing multiple nitro groups being added to my indole. How can I stop this dinitration?
A2: Over-nitration, or dinitration, occurs when the reaction conditions are too harsh or the nitrating agent is too reactive for the sensitive indole nucleus. Once the first nitro group is added, the ring is deactivated, but a sufficiently powerful reagent can still force a second nitration.
Key Strategies to Prevent Dinitration:
-
Use Milder Nitrating Agents: Reagents like acetyl nitrate, benzoyl nitrate, or metal nitrates are less aggressive than mixed acid and offer better control.[1][2]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents) to limit the availability of the electrophile for a second reaction.[1]
-
Maintain Low Temperatures: Running the reaction at temperatures between -20 °C and 0 °C can significantly slow the rate of the second nitration, favoring the mono-nitrated product.[1]
-
Employ N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl) modulates the ring's reactivity and improves selectivity for mono-nitration.[1][4]
Q3: How do I control where the nitro group adds to the ring (regioselectivity)?
A3: Regioselectivity is dictated by a combination of the indole's inherent electronic properties and the reaction conditions.
-
For C3-Nitration (Most Common): The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[1] To achieve selective C3-nitration, use non-acidic conditions.[4][5] A highly effective modern method is the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride.[6][7][8]
-
For Benzene Ring Nitration (e.g., C5, C6): Nitration on the benzene portion is favored under strongly acidic conditions, especially if the C2 or C3 position is blocked.[2][5] In strong acid, the C3 position becomes protonated, deactivating the pyrrole ring and directing the electrophile to the benzene ring, typically C5.[2][4]
-
For C4-Nitration: This is challenging to achieve directly. Recent advances have shown that palladium-catalyzed, chelation-assisted methods can direct nitration to the C4 position.[9]
Q4: What is the purpose of an N-protecting group, and which one should I choose?
A4: An N-protecting group is crucial for modulating reactivity, preventing side reactions at the nitrogen atom, and improving the stability of the indole ring, especially under acidic conditions.[4][10]
-
Mechanism of Action: Electron-withdrawing protecting groups (e.g., Boc, Tosyl) decrease the electron density of the pyrrole ring, making it less susceptible to polymerization and over-nitration. They also influence regioselectivity.
-
Common Choices:
-
Boc (tert-Butoxycarbonyl): Widely used, stable under many nitration conditions, and easily removed with acid. It's an excellent choice for mild, non-acidic nitration protocols.[4]
-
Tosyl (p-Toluenesulfonyl): A very robust group that withstands a wide range of conditions.[4]
-
Other Groups: Depending on your synthetic route, groups like Benzyl, TIPS, or SEM can also be considered.[4][10] The choice depends on stability towards your planned nitration conditions and orthogonality with other functional groups in your molecule.[11][12]
-
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions to specific experimental problems.
Troubleshooting Scenario 1: Uncontrolled Reaction Leading to Dinitration and Polymerization
Problem: "I added fuming nitric acid to my substituted indole in acetic acid, and the reaction turned black immediately, yielding a complex mixture of dinitrated products and insoluble tar."
Root Cause Analysis: This outcome is typical of using a nitrating agent that is too powerful and acidic for an unprotected or activated indole. The combination of a strong oxidant (HNO₃) and acid leads to rapid, exothermic, and uncontrolled reactions.
Solution Workflow:
Protocol: Selective C3-Nitration of N-Boc-Indole under Non-Acidic Conditions
This protocol is adapted from a modern, mild, and highly regioselective method that avoids strong acids and metals.[7][8][13] It utilizes trifluoroacetyl nitrate, generated in situ, as the electrophilic nitrating agent.[7]
Materials:
-
N-Boc-indole (1.0 mmol, 1.0 equiv)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 1.1 equiv)
-
Trifluoroacetic anhydride ((CF₃CO)₂O, TFAA) (2 mL)
-
Acetonitrile (CH₃CN) (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add N-Boc-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Solvent Addition: Add acetonitrile (2 mL) to dissolve the solids. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add trifluoroacetic anhydride (2 mL) dropwise over 5 minutes. The in situ generation of the trifluoroacetyl nitrate electrophile will begin.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 20% EtOAc/Hexanes mobile phase). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker containing crushed ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-3-nitroindole. This method has been reported to provide yields up to 97% for N-Boc-indole.[6]
Part 3: Data & Mechanistic Insights
Comparison of Common Nitrating Agents for Indole
The choice of nitrating agent is the most critical factor in controlling the outcome of the reaction. The table below summarizes the performance of various reagents.
| Nitrating Agent/System | Typical Conditions | Regioselectivity | Common Issues & Remarks |
| HNO₃ / H₂SO₄ | 0 °C to RT | Poor; Mixture of C3, C5, C6 | Not Recommended. Causes severe polymerization and oxidation.[1][2] |
| Benzoyl Nitrate | Low Temp (-10 °C) | Good for C3 | A classic mild reagent, avoids strong acid.[2][14] |
| Ethyl Nitrate / NaOEt | Low Temp | Good for C3 | Non-acidic conditions, suitable for sensitive substrates.[15] |
| Cu(NO₃)₂ or Fe(NO₃)₃ | Acetic Anhydride | Good for C3 | Metal-based reagents, generally mild. |
| NMe₄NO₃ / TFAA | 0 °C, CH₃CN | Excellent for C3 | A modern, highly efficient, and non-acidic method.[7][8][13] Gives high yields even on a large scale.[8] |
Understanding the Role of N-Protection on Reactivity
Protecting the indole nitrogen with an electron-withdrawing group (EWG) is a key strategy for taming its reactivity. This diagram illustrates how protection alters the electronic landscape of the indole ring.
References
- ACS Publications. (n.d.).
- Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]
- Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cobalt‐catalyzed nitration of indoles in presence of K2S2O8. [Link]
- Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]
- Química Orgánica. (n.d.).
- Lin, G.-M., & Liu, A. (2024). Direct aromatic nitration by bacterial P450 enzymes. Methods in Enzymology, 699, 31–53. [Link]
- Tu, D., Luo, J., & Jiang, C. (2018). Copper-mediated domino C–H iodination and nitration of indoles.
- Cami-Kobeci, G., & Fesatidou, M. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(1), 60–64. [Link]
- ACS Publications. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry. [Link]
- Unknown. (n.d.).
- Dr MSH FAIZI SIR. (2022, October 9). INDOLE [Video]. YouTube. [Link]
- Unknown. (n.d.). Protecting Groups. [Link]
- ResearchGate. (n.d.).
- Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Charpentier, J., Lantoine, J., Wencel-Delord, J., & Colobert, F. (2022). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition, 61(27), e202203714. [Link]
- Kumar, R., Shri, M., Singh, S., Kumar, V., Kumar, D., Bhargava, G., & Singh, P. P. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(24), 7545. [Link]
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry. [Link]
- Smith, C. J., & Bavetsias, V. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molbank, 2022(4), M1482. [Link]
- Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. [Link]
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- 15. uop.edu.pk [uop.edu.pk]
Technical Support Center: TLC Analysis of Ethyl 6-nitro-1H-indole-2-carboxylate Synthesis
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate. It focuses specifically on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for reaction monitoring and analysis. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt, optimize, and troubleshoot your experiments with confidence.
Foundational Concepts: The Synthesis and the Role of TLC
The synthesis of this compound is a multi-step process that requires careful monitoring to ensure the successful conversion of starting materials to the desired product. The Reissert indole synthesis is a common and reliable method for preparing indole-2-carboxylates.[1] This pathway typically involves two key transformations:
-
Condensation: An ortho-nitrotoluene derivative (in this case, 4-nitro-2-methylaniline would be a precursor for a different pathway, while a direct Reissert approach would utilize 2,4-dinitrotoluene) reacts with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate.[2][3]
-
Reductive Cyclization: The intermediate is then treated with a reducing agent, such as zinc in acetic acid or through catalytic hydrogenation, to reduce the nitro group ortho to the pyruvate side chain, which subsequently cyclizes to form the indole ring.[4][5]
Given the distinct polarity differences between the starting materials, the intermediate, and the final indole product, Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring. It allows for rapid, qualitative assessment of reaction progress, helping to determine the optimal reaction time and identify potential issues like side product formation or incomplete conversion.
Caption: Workflow of the synthesis with integrated TLC monitoring points.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this specific synthesis in a practical question-and-answer format.
Q1: My spots are streaking badly on the TLC plate. What's causing this and how do I fix it?
Answer: Streaking is a common TLC artifact that can obscure results. It typically arises from one of several issues:
-
Sample Overloading: Applying too much sample to the baseline is the most frequent cause. The stationary phase becomes saturated, and the compound travels up the plate as a continuous "streak" rather than a distinct spot.
-
Highly Polar Compounds: The indole product, with its N-H group and nitro functionality, is quite polar and can interact strongly with the polar silica gel stationary phase. This can lead to tailing or streaking.
-
Solution: Modify your mobile phase. Adding a small percentage (0.5-2%) of a polar, acidic, or basic modifier can dramatically improve spot shape. For this synthesis, adding a few drops of acetic acid to the eluent can help by protonating basic sites on the silica and improving the chromatography of the acidic N-H group of the indole.[8][9]
-
-
Insoluble Material: If your sample hasn't fully dissolved in the spotting solvent, insoluble particulates will remain on the baseline and smear upwards.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, filter the diluted aliquot through a small cotton plug in a pipette.
-
Q2: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
Answer: An Rf value near zero indicates that your compounds are too strongly adsorbed to the stationary phase (silica gel) and are not being effectively moved by the mobile phase (eluent). This means your eluent is not polar enough.[10]
-
The Cause: The starting materials and product in this synthesis are relatively polar due to the presence of nitro, ester, and indole functional groups. A non-polar eluent like pure hexane will not be sufficient to move them.
-
The Solution: You must increase the polarity of your eluent. This is typically done by increasing the proportion of the more polar solvent in your mixture. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, or even 50%. A good starting point for this system is often 30% ethyl acetate in hexane.[6][11]
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get separation?
Answer: This is the opposite problem of Q2. An Rf value near one means your compounds are too soluble in the mobile phase and have very little interaction with the stationary phase. Your eluent is too polar.[10]
-
The Cause: Using a very polar eluent like pure ethyl acetate or methanol will likely cause all components of this reaction mixture to travel with the solvent front.
-
The Solution: Decrease the polarity of your eluent. This is achieved by increasing the proportion of the non-polar solvent. If you used 50% ethyl acetate in hexane, try reducing it to 30% or 20%. The goal is to find a solvent system where the product has an Rf value between 0.2 and 0.4 for optimal separation and resolution.[10][11]
Q4: I see multiple spots in my final product lane. How do I know which is my product and what are the others?
Answer: Seeing multiple spots is common and highlights the importance of TLC. The other spots could be unreacted starting material, intermediates, or side products.
-
Identification Strategy:
-
Co-spotting: This is the most reliable method. On the same plate, spot your starting material in one lane, your reaction mixture in a central lane, and then spot both starting material and reaction mixture on top of each other in a third lane (the "co-spot" lane). Do the same for any available standards of intermediates or the final product. If a spot in your reaction mixture corresponds to a starting material, it will appear as a single, unified spot in the co-spot lane.[12]
-
Relative Polarity: Based on chemical principles, you can predict the relative Rf values.
-
Starting Materials (e.g., 2,4-Dinitrotoluene): Relatively non-polar. Should have a high Rf.
-
Intermediate (Ethyl o-nitrophenylpyruvate): More polar than the starting material due to the added pyruvate group. Should have a lower Rf.
-
Product (this compound): The indole N-H group allows for hydrogen bonding, making it quite polar. It will likely have the lowest Rf value among the main components.
-
-
| Compound | Expected Polarity | Expected Rf in 30% EtOAc/Hexane |
| 2,4-Dinitrotoluene (Starting Material) | Low | High (e.g., 0.7 - 0.8) |
| Ethyl 3-(2,4-dinitrophenyl)pyruvate (Intermediate) | Medium | Medium (e.g., 0.4 - 0.5) |
| This compound (Product) | High | Low (e.g., 0.2 - 0.3) |
Q5: My spots are invisible. How can I visualize them?
Answer: Many organic compounds are colorless. Visualization requires specific techniques.
-
UV Light (Non-destructive): Indole derivatives and nitroaromatics are highly UV-active due to their conjugated π-systems.[13] Use a UV lamp at 254 nm. The spots will appear as dark patches against the green fluorescent background of the TLC plate. This should always be the first method you try as it does not alter your compounds.[14]
-
Chemical Stains (Destructive): If a compound is not UV-active or for confirmation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with any functional group that can be oxidized (like the indole ring). It produces yellow spots on a purple background.[15][16]
-
Nitro-Specific Stain: For definitive identification of nitro-containing compounds, a highly specific staining procedure can be used. This involves reducing the nitro group to an amine, which is then diazotized and coupled with a phenol to form a brightly colored azo dye.[17] This is particularly useful for confirming the presence of your starting material and product.
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembam.com [chembam.com]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. TLC stains [reachdevices.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in the synthesis of nitro compounds
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
The nitration of organic compounds is a cornerstone of synthetic chemistry, pivotal in the production of pharmaceuticals, agrochemicals, and energetic materials. However, these reactions are notoriously exothermic and carry inherent risks of thermal runaway if not meticulously controlled.[1][2] This guide, prepared by our team of Senior Application Scientists, provides in-depth technical support through troubleshooting guides and frequently asked questions to ensure the safe and efficient execution of your nitration experiments.
Section 1: Understanding and Preventing Thermal Runaway
A thermal runaway occurs when an exothermic reaction generates heat faster than the system can dissipate it, leading to a rapid and dangerous increase in temperature and pressure.[3][4] This can result in equipment failure, fire, or an explosion.[3] Understanding the causative factors is the first step toward prevention.
Frequently Asked Questions (FAQs) - Thermal Runaway
Q1: What are the primary causes of a thermal runaway during nitration?
A1: The principal causes are rooted in inadequate heat removal and poor reaction control. These include:
-
Inadequate Cooling: The cooling system's capacity is insufficient for the reaction's heat output.[4]
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be removed.[4][5]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway.[5][6]
-
Incorrect Reagent Concentration: Using overly concentrated reagents increases the reaction's speed and exothermicity.[4]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic event.[5]
Q2: What are the early warning signs of an impending thermal runaway?
A2: Vigilant monitoring is key to early detection. Key indicators include:
-
A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[3]
-
An increase in pressure within the reaction vessel.
-
A noticeable change in the color of the reaction mixture.
-
The evolution of brown-yellow fumes (nitrogen dioxide gas), which indicates decomposition reactions are occurring.[3]
Q3: How can impurities impact the thermal stability of my nitration reaction?
A3: Impurities can significantly lower the decomposition temperature of nitro compounds and the reaction mixture.[7][8] Contaminants such as metal chlorides, caustic soda, and even residual acids from the workup can catalyze decomposition reactions, increasing the risk of a thermal runaway.[3][7] It is crucial to use pure starting materials and ensure equipment is thoroughly cleaned.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of nitro compounds and provides actionable solutions.
Issue 1: Uncontrolled Temperature Excursion
You observe a rapid and unexpected increase in the internal reaction temperature that is not responding to adjustments in your cooling bath.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3]
-
Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity.[3]
-
Prepare for Emergency Quenching: Have a pre-planned quenching agent and vessel ready. A large volume of crushed ice or cold water is a common choice.[5][9]
-
Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency protocols.
Causality and Prevention:
This situation is a classic precursor to thermal runaway. The workflow below outlines a decision-making process for managing such an event.
Caption: Emergency response workflow for a temperature excursion.
Issue 2: Low Yield of the Desired Nitro Compound
Your reaction has gone to completion, but the isolated yield is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low.[5]
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.[10]
-
-
Side Product Formation: High reaction temperatures can promote the formation of unwanted by-products or polynitrated species.[10]
-
Solution: Improve temperature control by using a more efficient cooling bath and ensuring the internal temperature is monitored, not just the bath temperature. A slower rate of nitrating agent addition can also mitigate this.[4]
-
-
Product Loss During Workup: Significant product loss can occur during quenching, extraction, and purification steps.[10]
| Parameter | Potential Issue if Not Optimized | Recommended Action |
| Reaction Temperature | Too low: Incomplete reaction, reagent accumulation. Too high: Side products, decomposition.[10] | Monitor internal temperature and maintain within the optimal range for the specific reaction. |
| Addition Rate | Too fast: Uncontrolled exotherm, reduced selectivity.[4] | Add the nitrating agent dropwise with constant temperature monitoring. |
| Agitation | Inefficient: Localized hot spots, poor mass transfer.[5] | Use an overhead stirrer for viscous mixtures and ensure a vortex is visible. |
| Reaction Time | Too short: Incomplete conversion. Too long: Product degradation.[10] | Monitor reaction progress to determine the optimal endpoint. |
Table 1: Key Reaction Parameters and Troubleshooting Actions for Low Yield.
Issue 3: Agitator Failure During Reaction
The mechanical stirrer or magnetic stir bar has stopped functioning mid-reaction.
Immediate and Critical Actions:
-
STOP REAGENT ADDITION IMMEDIATELY.
-
DO NOT ATTEMPT TO RESTART THE AGITATOR. Restarting can suddenly mix accumulated, unreacted reagents, potentially causing a violent and uncontrollable reaction.[3]
-
Initiate an emergency shutdown. This situation poses a severe risk of creating a concentrated layer of reactants.
-
Quench the reaction. Carefully and remotely, if possible, "drown" the reaction by adding it to a large volume of a suitable quenching agent.[3]
Section 3: Essential Experimental Protocols
Adherence to well-designed protocols is fundamental to safety and reproducibility.
Protocol 1: General Procedure for Aromatic Nitration (Example: Nitration of Toluene)
This protocol emphasizes critical temperature control throughout the process.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Toluene
-
Ice
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid.[5] Maintain the temperature of this mixture below 10 °C.
-
Reaction Setup: Place the toluene in a separate round-bottom flask equipped with a stirrer and thermometer, and cool it to below 5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred toluene. Crucially, ensure the internal temperature of the reaction does not exceed 5 °C. [5] The addition should be slow, typically over 1-2 hours for this scale.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a specified time, monitoring the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5] The product can then be isolated via extraction with an appropriate organic solvent.[9]
Caption: Workflow for a controlled aromatic nitration experiment.
Protocol 2: Reaction Quenching and Product Isolation
The work-up of a nitration reaction must be handled with as much care as the reaction itself due to the large amounts of corrosive and reactive acids present.
Procedure:
-
Prepare the Quenching Vessel: In a large beaker (at least 5-10 times the volume of your reaction mixture), prepare a slurry of crushed ice and water. Place this in a secondary container for safety.
-
Slow Addition: With vigorous stirring, slowly pour the completed reaction mixture into the ice-water slurry.[9] The dilution of concentrated sulfuric acid is highly exothermic; a rapid addition can cause dangerous splashing and boiling.[5]
-
Product Isolation (for solid products): If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[9]
-
Product Isolation (for liquid/oil products): If no solid forms, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[9] Combine the organic layers, wash with a dilute sodium bicarbonate solution to neutralize residual acid, then with water, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Section 4: Advanced Safety Considerations: Batch vs. Continuous Flow
While traditional batch processing is common in research labs, continuous flow nitration offers significant safety advantages, particularly for scaling up.[11][12]
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited by surface-area-to-volume ratio, which decreases on scale-up.[13] | Excellent heat transfer due to high surface-area-to-volume ratio of microchannels.[12][14] |
| Reaction Volume | Entire reaction volume is present at once, posing a higher risk. | Very small reaction volume at any given time, minimizing potential hazard.[15] |
| Mixing | Can have inefficient mixing, leading to hot spots.[5] | Highly efficient and rapid mixing.[11] |
| Safety Profile | Higher risk of thermal runaway, especially on a larger scale.[12] | Inherently safer, as a runaway is confined to a very small volume and can be quickly contained.[15] |
Table 2: Comparison of Safety Profiles for Batch vs. Continuous Flow Nitration.
Continuous flow nitration is an excellent approach to avoid issues related to heat and mass transfer, making it a safer alternative for highly exothermic reactions.[11]
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Alkene Nitration.
- The Natural Behaviour. (n.d.). Runaway Reaction.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis.
- Royal Society of Chemistry. (2022). Nitration Reactions.
- Woelen. (n.d.). Violence of a nitration runaway.
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
- BYJU'S. (n.d.). Aromatic Nitration.
- Kletz, T. A. (1992). Adiabatic calorimetry for safety studies in nitration processes. Thermochimica Acta, 210, 1-10.
- NIH. (2014). Continuous flow nitration in miniaturized devices.
- ResearchGate. (2022). Review on Greener and Safer Synthesis of Nitro Compounds.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ResearchGate. (2022). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
Sources
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Topslot118 - Alternatif Login Situs Slot Gacor Termurah Main Bet 200 Jamin Pasti Wd [bombaytechnologist.in]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: pH-Controlled Extraction for Separating Nitroindole Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing pH-controlled liquid-liquid extraction to separate nitroindole isomers. Here, we provide in-depth, experience-based answers to common challenges, explain the scientific principles behind the methodology, and offer detailed protocols to ensure the integrity and success of your experiments.
The Core Principle: Exploiting Differential Acidity
The separation of nitroindole isomers via pH-controlled extraction is a powerful technique that hinges on a simple yet elegant principle: the difference in acidity of the N-H proton on the indole ring.[1] The position of the electron-withdrawing nitro group (-NO₂) on the aromatic ring directly influences the acid dissociation constant (pKa) of this proton. By precisely controlling the pH of an aqueous phase, one isomer can be selectively deprotonated to form a water-soluble anion, while the other, more weakly acidic isomer, remains in its neutral, organic-soluble form.[2][3][4] This induced difference in solubility is the basis for their separation.
A smaller pKa value corresponds to a stronger acid.[5][6] Therefore, the nitroindole isomer with the lower pKa will be the first to be deprotonated as the pH of the aqueous solution is raised.
Key Physicochemical Data for Nitroindole Isomers
Successful separation is predicated on knowing the pKa values of the isomers in your mixture. While experimental values in water can be scarce, predicted values provide a crucial starting point for method development. The electron-withdrawing nitro group makes the N-H proton significantly more acidic than in the parent indole molecule (pKa ≈ 17).
| Isomer | CAS Number | Predicted pKa | Reference |
| 4-Nitroindole | 4769-97-5 | 14.76 ± 0.30 | [7][8][9] |
| 5-Nitroindole | 6146-52-7 | 15.25 ± 0.30 | |
| 7-Nitroindole | 6960-42-5 | 13.96 ± 0.30 | [10] |
Note: These pKa values are computationally predicted and should be used as a guide. Empirical optimization of the extraction pH is highly recommended.
Experimental Workflow: A Visual Guide
The following diagram outlines the complete workflow for separating a two-component mixture of nitroindole isomers using pH-controlled extraction.
Caption: Workflow for separating two nitroindole isomers.
Detailed Experimental Protocol: Separation of 7-Nitroindole and 4-Nitroindole
This protocol provides a step-by-step method for separating a hypothetical 1:1 mixture of 7-nitroindole (pKa ≈ 13.96) and 4-nitroindole (pKa ≈ 14.76).
Objective: To separate 7-nitroindole from 4-nitroindole.
Optimal Extraction pH: A pH between the two pKa values is required. A pH of ~14.3 is ideal (pKa of 7-nitroindole + ~0.3). This ensures >50% deprotonation of the more acidic isomer while keeping the less acidic isomer largely protonated. A dilute NaOH solution can be used to achieve this pH.
Materials:
-
Mixture of 7-nitroindole and 4-nitroindole.
-
Ethyl acetate (or Dichloromethane).
-
0.05 M Sodium Hydroxide (NaOH) solution (verify pH is ~14.3).
-
1 M Hydrochloric Acid (HCl).
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
Calibrated pH meter or pH paper.
Procedure:
-
Dissolution: Dissolve ~1.0 g of the isomer mixture in 50 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
First Extraction: Add 50 mL of the 0.05 M NaOH solution (pH ~14.3) to the separatory funnel.
-
Mixing: Stopper the funnel and invert it gently several times to mix the phases. Do not shake vigorously to avoid emulsion formation .[11] Vent the funnel frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower aqueous layer will contain the deprotonated 7-nitroindole anion, and the upper organic layer will contain the neutral 4-nitroindole.
-
Isolate Layers: Carefully drain the lower aqueous layer into a flask labeled "Aqueous 1 (Isomer 7-NI)". Drain the remaining organic layer into a separate flask labeled "Organic (Isomer 4-NI)".
-
Second Extraction: Pour the organic layer back into the separatory funnel and repeat the extraction (steps 2-4) with a fresh 50 mL portion of the 0.05 M NaOH solution. Combine the second aqueous layer with "Aqueous 1". This second extraction maximizes the recovery of 7-nitroindole.
-
Recovery of 4-Nitroindole (from Organic Phase):
-
Wash the combined organic phase with 30 mL of brine to remove residual NaOH.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter or decant the solvent and remove it under reduced pressure (rotary evaporation) to yield solid 4-nitroindole.
-
-
Recovery of 7-Nitroindole (from Aqueous Phase):
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the pH of the solution is ~7. The 7-nitroindole will precipitate as it is re-protonated to its neutral, less water-soluble form.
-
Extract the neutralized aqueous solution twice with 50 mL portions of fresh ethyl acetate.
-
Combine these new organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield solid 7-nitroindole.
-
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: I'm getting a thick, stable emulsion between the layers that won't separate. What should I do?
Answer: Emulsion formation is one of the most common problems in liquid-liquid extraction.[11][12] It occurs when the interfacial tension between the two phases is too low, often exacerbated by vigorous shaking or the presence of surfactant-like impurities.
Solutions:
-
Prevention is Key: Instead of shaking, gently swirl the separatory funnel or invert it slowly 10-15 times.[11] This increases the surface area for extraction without high shear forces.
-
Break the Emulsion:
-
"Salting Out": Add a small amount of saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to coalesce the emulsified droplets.[11][13][14][15]
-
Patience: Let the funnel stand undisturbed for 10-30 minutes. Often, emulsions will break on their own.[13][14][15]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.[12]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.[14]
-
Q2: My separation is poor. I'm finding both isomers in both phases after extraction. What went wrong?
Answer: This "cross-contamination" typically points to an issue with pH control or insufficient extraction steps.
Solutions:
-
Verify pH: The most critical parameter is the pH of the aqueous buffer.[2]
-
Calibrate your pH meter immediately before preparing your buffer.
-
Measure the pH of the aqueous phase after mixing with the organic layer, as some partitioning of components can slightly alter it.
-
Ensure your buffer has sufficient capacity to resist pH changes.
-
-
Optimize Extraction pH: If the pKa values of your isomers are very close (e.g., < 0.5 pH units apart), the separation window is narrow. You may need to perform several small-scale extractions at slightly different pH values to find the optimal point of separation.
-
Perform Multiple Extractions: A single extraction is rarely 100% efficient. To maximize purity and recovery, always extract the source phase at least 2-3 times with fresh solvent, as described in the protocol.[4][16]
Q3: The yield of my recovered isomer is very low. Where did it go?
Answer: Low yield can result from incomplete extraction, incomplete re-protonation/precipitation, or physical loss of material.
Solutions:
-
Incomplete Extraction: If trying to extract the deprotonated isomer into the aqueous phase, ensure the pH is sufficiently above its pKa (ideally by 0.3-0.5 units). If the isomer remains in the organic phase, ensure the pH is sufficiently below its pKa.
-
Incomplete Recovery from Aqueous Phase: When acidifying the aqueous phase to recover your isomer, ensure the pH is well below the pKa (e.g., pH 7 or lower) to fully re-protonate it. Some neutral nitroindoles still have slight water solubility, so you must re-extract with an organic solvent rather than just relying on filtration of the precipitate.[16]
-
Check Solubility: Confirm that your chosen organic solvent is appropriate for your isomers. Dichloromethane, ethyl acetate, and diethyl ether are common choices.
Q4: I don't know the pKa values for my specific nitroindole isomers. How can I develop a method?
Answer: This is a common challenge. You can determine an effective separation pH empirically.
Solution:
-
Set up a series of small-scale extractions in test tubes using a small amount of your mixture.
-
Create a pH gradient. Prepare aqueous buffers across a range of pH values where you expect the pKa to be (e.g., from pH 13.0 to 15.0 in 0.2 unit increments).
-
Perform the extraction for each pH value.
-
Analyze the phases. After separation, take a small sample from the organic layer of each tube and analyze it by a suitable method (e.g., TLC, HPLC, or UV-Vis spectroscopy).
-
Identify the optimal pH. The pH at which one isomer disappears from the organic phase (having moved into the aqueous phase) while the other remains is your optimal separation pH.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and solve common issues during the extraction process.
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Validation & Comparative
A Senior Application Scientist's Guide to Nitroindole Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus is a cornerstone of pharmacologically active compounds. The strategic introduction of a nitro group onto this privileged scaffold opens up a vast chemical space for further functionalization, making the efficient and regioselective synthesis of nitroindoles a critical endeavor. This guide provides an in-depth comparative analysis of the primary methodologies for nitroindole synthesis, offering field-proven insights, detailed experimental protocols, and supporting data to empower you in selecting the optimal strategy for your specific research needs.
The Strategic Importance of the Nitro Group in Indole Chemistry
The nitro group is more than just a simple substituent; it is a versatile functional handle. Its strong electron-withdrawing nature deactivates the indole ring to certain electrophilic substitutions while activating it for nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amine, which serves as a key building block for a diverse array of more complex molecular architectures. This chemical versatility underscores the importance of mastering the synthesis of nitroindoles.
Two Fundamental Approaches to Nitroindole Synthesis
The synthesis of nitroindoles can be broadly categorized into two distinct strategies:
-
Direct Nitration of a Pre-formed Indole Ring: This approach involves the direct introduction of a nitro group onto the indole scaffold through electrophilic aromatic substitution. While seemingly straightforward, this method is often plagued by challenges in regioselectivity and the inherent sensitivity of the indole nucleus to harsh acidic conditions.
-
Construction of the Indole Ring from a Nitro-Substituted Precursor: These methods, often named reactions, build the indole ring system onto an aromatic precursor that already bears the nitro group. This strategy generally offers better control over the position of the nitro group.
This guide will dissect both approaches, providing a critical evaluation of their respective strengths and weaknesses.
Part 1: Direct Nitration of the Indole Nucleus
Direct nitration is an atom-economical approach to nitroindoles. However, the high electron density of the indole ring, particularly at the C3 position, makes it susceptible to uncontrolled reactions and polymerization under strongly acidic nitrating conditions.[1]
Mechanism of Electrophilic Nitration
The mechanism involves the generation of the nitronium ion (NO₂⁺) from a nitric acid source, which then acts as the electrophile. The site of attack on the indole ring is highly dependent on the reaction conditions and the presence of protecting groups.
Caption: General mechanism of electrophilic nitration of indole.
Controlling Regioselectivity
-
C3-Nitration: Under non-acidic or mildly acidic conditions, the C3 position is the most nucleophilic, leading predominantly to 3-nitroindole.[1]
-
C5/C6-Nitration: In strongly acidic media, the indole nitrogen is protonated, and the subsequent protonation at C3 deactivates the pyrrole ring towards electrophilic attack. This directs nitration to the benzene ring, typically yielding a mixture of 5- and 6-nitroindoles.[1]
-
C7-Nitration: The C7 position is sterically hindered and electronically less favored, making its direct nitration challenging and low-yielding. An indirect, multi-step approach is often required for the selective synthesis of 7-nitroindole.[1]
Experimental Protocol: Synthesis of N-Boc-3-nitroindole
This protocol utilizes a non-acidic nitrating agent to achieve regioselective nitration at the C3 position of N-Boc protected indole.[2]
Materials:
-
N-Boc-indole
-
Ammonium tetramethylnitrate
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-indole (1 mmol) in dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride (1.5 mmol) to a suspension of ammonium tetramethylnitrate (1.1 mmol) in dichloromethane (5 mL) at 0 °C. Stir for 15 minutes.
-
Slowly add the nitrating agent solution to the N-Boc-indole solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-nitroindole.
Yield: Good to excellent yields (often >90%) are reported for this procedure.[3]
Part 2: Indole Ring Construction from Nitro-Substituted Precursors
This strategy offers excellent control over the regiochemistry of the nitro group by incorporating it into the starting material before the indole ring is formed.
The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] The reaction is particularly valuable as 7-substituted indoles are often difficult to access via other methods.[4]
Mechanism:
The reaction proceeds through the addition of the Grignard reagent to the nitro group, forming a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, followed by a[5][5]-sigmatropic rearrangement, cyclization, and aromatization to furnish the indole.[6]
Caption: Mechanism of the Bartoli Indole Synthesis.
Experimental Protocol: Synthesis of 7-Chloro-4-azaindole
This protocol is adapted from the synthesis of azaindoles using the Bartoli reaction.[7]
Materials:
-
2-Chloro-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 2-chloro-3-nitropyridine (31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add vinylmagnesium bromide (100 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-chloro-4-azaindole.
Yield: Reported yields for similar azaindole syntheses are in the range of 20-35%.[7]
The Leimgruber-Batcho Indole Synthesis
This two-step synthesis produces indoles from o-nitrotoluenes and is a popular alternative to the Fischer indole synthesis due to its high yields and mild reaction conditions.[8]
Mechanism:
The first step involves the formation of an enamine from the o-nitrotoluene using a formamide acetal. The second step is a reductive cyclization of the enamine to the indole.[9]
Caption: Mechanism of the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: Synthesis of 6-Nitroindole
This protocol is a general procedure adapted from the Leimgruber-Batcho synthesis.
Materials:
-
2-Methyl-5-nitroaniline (can be prepared from 2,4-dinitrotoluene)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine hydrate
-
Methanol
-
Toluene
Procedure:
-
Enamine Formation: A mixture of 2-methyl-5-nitroaniline (10 mmol), DMFDMA (12 mmol), and pyrrolidine (12 mmol) in toluene (50 mL) is heated at reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization: The crude enamine is dissolved in methanol (50 mL). Raney Nickel (approx. 1 g, slurry in water) is added, followed by the careful, dropwise addition of hydrazine hydrate (20 mmol). The reaction is stirred at room temperature for 2-4 hours.
-
After the reaction is complete (monitored by TLC), the catalyst is carefully filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 6-nitroindole.
Yield: High yields are characteristic of this method.[10]
The Reissert Indole Synthesis
The Reissert synthesis is a classic method for preparing indoles or substituted indoles from o-nitrotoluene and diethyl oxalate.[7]
Mechanism:
The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization to yield an indole-2-carboxylic acid, which can be decarboxylated upon heating.[11]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole
This protocol is a general representation of the Fischer indole synthesis.
Materials:
-
p-Nitrophenylhydrazine
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine (10 mmol) in a suitable solvent like ethanol.
-
Add acetone (12 mmol) and a catalytic amount of acetic acid.
-
Heat the mixture at reflux for 1-2 hours to form the hydrazone.
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid and heat the mixture to 100-120 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Yield: Yields for the Fischer synthesis of nitroindoles can be variable and are often moderate.
Part 3: Comparative Analysis and Data Summary
The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
| Method | Starting Materials | Target Nitroindole Position | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Nitration | Indole | 3, 5, 6 | Variable (Good for C3) | Atom-economical, direct. | Poor regioselectivity for benzene ring nitration, harsh conditions can lead to polymerization. [1] |
| Bartoli Synthesis | o-Substituted Nitroarene, Vinyl Grignard | 7 | 20-40% | Excellent for 7-substituted indoles. [12] | Requires ortho-substitution on the nitroarene, use of stoichiometric Grignard reagent. [12] |
| Leimgruber-Batcho | o-Nitrotoluene | 4, 5, 6, 7 | High | High yields, mild conditions, good functional group tolerance. [9] | Requires access to substituted o-nitrotoluenes. |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 4, 5, 6, 7 (with a 2-carboxy group) | Good (e.g., 71% for 4-nitro) [13] | Well-established, good yields. | Produces an indole-2-carboxylic acid which may require an additional decarboxylation step. [11] |
| Fischer Synthesis | Nitrophenylhydrazine, Aldehyde/Ketone | 4, 5, 6, 7 | Low to Moderate | Versatile for various substitutions on both rings. [14] | Often low yields for nitro-substituted hydrazines, harsh acidic conditions. [15] |
Choosing the Right Method: A Decision-Making Workflow
Caption: Decision workflow for selecting a nitroindole synthesis method.
Conclusion
The synthesis of nitroindoles offers a rich and varied landscape of chemical reactions. While direct nitration provides a quick entry, it often comes at the cost of selectivity. For precise control over the nitro group's position, constructing the indole ring from a pre-nitrated precursor via methods like the Bartoli, Leimgruber-Batcho, or Reissert syntheses is generally superior. The Fischer indole synthesis, while a classic, often presents yield challenges with nitro-substituted substrates.
By understanding the mechanisms, advantages, and limitations of each method, as detailed in this guide, researchers can make informed decisions to efficiently access the specific nitroindole isomers required for their drug discovery and development programs.
References
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- Chen, J., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(43), 8349-8353. [Link]
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- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
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Structure-activity relationship (SAR) studies of 6-nitroindole-2-carboxylates
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Nitroindole-2-carboxylates
Introduction: The Privileged Scaffold of 6-Nitroindole-2-carboxylate
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmaceuticals.[1][2] When functionalized with a nitro group at the 6-position and a carboxylate at the 2-position, the resulting 6-nitroindole-2-carboxylate scaffold presents a versatile platform for drug discovery. The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the indole ring, influencing its reactivity and interactions with biological targets.[1] Derivatives of this scaffold have demonstrated considerable potential across various therapeutic areas, including as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2][3]
This guide provides a comparative analysis of the structure-activity relationships of 6-nitroindole-2-carboxylates and their close analogs. By synthesizing data from peer-reviewed literature, we will explore how specific structural modifications influence biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present quantitative data for objective comparison, and provide detailed protocols for key synthetic and analytical procedures.
The Core Scaffold: Points of Molecular Diversification
The 6-nitroindole-2-carboxylate framework offers several key positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the role of each component is fundamental to rational drug design.
-
C2-Carboxylate/Carboxamide: The carboxylic acid at the C2 position is a critical handle for derivatization. It can be converted into esters or, more commonly, amides to explore new interactions with target proteins and improve properties like cell permeability.[4]
-
C6-Nitro Group: This group is a strong electron-withdrawing moiety that influences the acidity of the N-H proton and the overall electron distribution of the aromatic system. It can also serve as a key interaction point with biological targets or be reduced to a 6-amino group, providing a new vector for chemical elaboration.[5][6]
-
N1-Indole Nitrogen: The indole nitrogen can be alkylated or left unsubstituted. An N-H group can act as a hydrogen bond donor, which is often crucial for binding affinity.
-
C3-Position: This position is often a key determinant of activity. Introduction of substituents at C3 can profoundly impact the compound's biological profile.[7][8]
-
Benzene Ring (C4, C5, C7): Substitution on the benzene portion of the indole ring with groups like halogens can be used to modulate lipophilicity and block potential sites of metabolism, thereby improving metabolic stability.[9]
Comparative Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on a single target for a wide range of 6-nitroindole-2-carboxylates are not extensively documented in a single source, a comparative analysis of related indole-2-carboxylate analogs provides crucial insights.
Modifications at the C2-Carboxamide Linkage
The conversion of the C2-carboxylic acid to a carboxamide is a cornerstone of SAR for this class. This modification introduces a hydrogen bond donor/acceptor unit and allows for the exploration of vast chemical space through variation of the amine component.
-
Antituberculosis Activity: A prime example is the development of indole-2-carboxamides as potent antituberculosis agents. Phenotypic screening identified an initial hit with low micromolar potency. Subsequent SAR studies revealed that attaching alkylated cyclohexyl rings to the amide nitrogen significantly improved activity against Mycobacterium tuberculosis (Mtb).[9] This highlights the importance of the amide substituent in occupying a hydrophobic pocket in the biological target.
-
Apoptosis Induction: In a separate study, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was optimized, leading to analogs with a 20-fold increase in activity.[7] The benzylidene-hydrazide moiety is therefore a key pharmacophore for this activity.
The Critical Role of C3-Substitution
The C3 position of the indole ring is frequently a "hotspot" for activity. Leaving it unsubstituted versus adding small or large groups can lead to dramatic shifts in potency and even mechanism of action.
-
Apoptosis Induction: For the indole-2-carboxylic acid benzylidene-hydrazides mentioned above, substitution at the C3-position was found to be critical for their apoptotic activity.[7] Moving from a C3-methyl to a C3-phenyl group, in combination with other modifications, resulted in compounds with EC50 values as low as 0.1 μM in caspase activation assays.[7]
-
Cannabinoid Receptor Modulation: SAR studies on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) also demonstrated the profound impact of C3 substituents. A robust modulator was identified where the C3 position was substituted with a pentyl group, indicating that a lipophilic chain at this position is favorable for activity.[8]
Impact of Benzene Ring Substituents and Nitro Group Position
The position of the nitro group and the presence of other substituents on the benzene ring are key determinants of selectivity and metabolic stability.
-
Enzyme Inhibition (Positional Isomers): While our focus is the 6-nitro isomer, comparing it to other isomers is instructive. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been developed as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, with an IC50 of 0.99 μM.[1][3] In contrast, derivatives of 5-nitroindole-2-carboxylic acid have been evaluated as inhibitors of HIV-1 integrase, with potent compounds exhibiting IC50 values around 3.11 μM.[3] This demonstrates that the precise location of the nitro group can direct the molecule towards entirely different biological targets.
-
Metabolic Stability: In the development of antitubercular indole-2-carboxamides, it was discovered that chloro, fluoro, or cyano substitutions at the C4 and C6 positions of the indole ring significantly improved metabolic stability in mouse liver microsomes.[9] This is a classic drug design strategy where electron-withdrawing groups are placed at positions susceptible to oxidative metabolism.
Quantitative Data Summary: A Comparative Overview
To provide an objective comparison, the following table summarizes the biological activities of various indole-2-carboxylate derivatives discussed in the literature. It is crucial to note the structural differences between these compounds when interpreting the data.
| Compound Class/Derivative | Target/Activity | Reported Potency (IC50/EC50) | Reference |
| 7-Nitro-1H-indole-2-carboxylic acid derivative | Fructose-1,6-bisphosphatase (FBPase) Inhibitor | 0.99 µM | [3] |
| 5-Nitroindole-2-carboxylic acid derivative | HIV-1 Integrase Inhibitor | 3.11 µM | [3] |
| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | Apoptosis Inducer (Caspase Activation) | 0.1 µM | [7] |
| 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide (41) | Mycobacterium tuberculosis (Mtb) | MIC < 0.012 µM | [9] |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | CB1 Allosteric Modulator (KB) | 167.3 nM | [8] |
Experimental Protocols: Synthesis and Evaluation
Trustworthiness in SAR studies is built upon robust and reproducible experimental methods. The following sections provide detailed, step-by-step protocols for the synthesis of a key intermediate and a general method for biological evaluation.
Protocol 1: Synthesis of Methyl 6-nitroindole-2-carboxylate
A key transformation in creating 6-nitroindole derivatives is the aromatization of the corresponding indoline. This protocol describes the dehydrogenation of methyl 6-nitroindoline-2-carboxylate to its indole counterpart.[1][5]
Rationale: The indoline is often the direct product of synthetic routes like the nitration of indoline-2-carboxylic acid or chiral pool synthesis from L-phenylalanine.[1][10] Dehydrogenation is required to form the fully aromatic indole core. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and common oxidizing agent for this purpose.
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 6-nitroindoline-2-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dioxane) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Workup (Cooling & Filtration): After completion, cool the mixture to room temperature. The reduced DDQ (hydroquinone) will precipitate out of the solution. Filter the mixture to remove the precipitate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.
-
Extraction & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford pure methyl 6-nitroindole-2-carboxylate.
Conclusion and Future Directions
The 6-nitroindole-2-carboxylate scaffold is a highly versatile and "privileged" structure in medicinal chemistry. Structure-activity relationship studies on its derivatives and close analogs reveal clear patterns for enhancing biological activity. Key takeaways include the critical role of the C2-carboxamide moiety for introducing diversity, the profound impact of C3-substituents on potency, and the ability to fine-tune pharmacokinetic properties through substitution on the benzene ring. Comparative data shows that while 6-nitro derivatives are promising, related 5-nitro and 7-nitro isomers have been successfully developed as potent and selective inhibitors for different enzyme targets.
Future research should focus on the systematic biological evaluation of 6-nitroindole-2-carboxylate libraries against diverse target classes. [3]A critical consideration for this chemical class is to proactively rule out non-specific activity, as some nitroaromatic compounds have been reported to act via aggregation-based mechanisms. [11]By combining rational design based on the SAR principles outlined in this guide with robust biological and biophysical validation, the 6-nitroindole-2-carboxylate scaffold will undoubtedly continue to yield novel candidates for therapeutic intervention.
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A Senior Application Scientist's Guide to In Vitro Testing Protocols for Novel Indole Compounds
This guide provides a comparative framework for the in vitro evaluation of novel indole compounds, a scaffold of significant interest in modern drug discovery.[1] The protocols and workflows detailed herein are designed to establish a robust preliminary understanding of a compound's bioactivity, mechanism of action, and drug-like properties. Our approach emphasizes a logical, phased testing cascade, ensuring that resource-intensive assays are reserved for compounds with demonstrated promise in initial screens.
Phase 1: The Foundational Screen — Assessing Cytotoxicity and Antiproliferative Effects
The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screen acts as a gatekeeper, identifying compounds with cytotoxic potential and providing the dose-response data (e.g., IC50 values) necessary to inform concentrations for subsequent mechanistic assays. The most common methods rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[2][3][4]
Comparison of Primary Cytotoxicity Assays: MTT vs. XTT
The MTT and XTT assays are cornerstones of cytotoxicity screening. Both quantify metabolic activity, which in most healthy cell lines, correlates directly with cell viability.[2] The choice between them often comes down to a trade-off between the established nature of MTT and the procedural simplicity of XTT.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][3] | Mitochondrial enzymes in metabolically active cells reduce XTT to a water-soluble, orange-colored formazan product.[2] |
| Formazan Product | Insoluble (requires a solubilization step with a solvent like DMSO or SDS).[2][3] | Water-soluble (no solubilization step needed).[2] |
| Workflow | Multi-step: Add MTT, incubate, add solubilizing agent, incubate, read absorbance.[2][4] | Simplified: Add XTT reagent mixture, incubate, read absorbance. |
| Advantages | Widely used and extensively cited in literature. Lower cost. | Simpler and faster protocol. Reduced risk of errors from incomplete formazan dissolution. More suitable for high-throughput screening.[2] |
| Disadvantages | Additional solubilization step can introduce variability and is cytotoxic. Insoluble formazan crystals can be difficult to fully dissolve. | Higher cost per assay. The XTT formazan product has a lower molar extinction coefficient than the MTT formazan. |
| Absorbance Reading | ~570 nm.[2] | ~450-500 nm.[2] |
Experimental Workflow: A Phased Approach to In Vitro Evaluation
A logical progression of assays is crucial for efficient drug discovery. This workflow ensures that compounds are characterized for basic activity and drug-like properties before proceeding to more complex, resource-intensive studies.
Caption: A typical in vitro testing cascade for novel compounds.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of novel indole compounds against a selected cancer cell line (e.g., HCT-116, A549) and a normal cell line (e.g., BEAS-2B) to assess selectivity.[5]
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the indole compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Crucial Controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Medium Blank: Culture medium without cells to serve as the background reading.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well.[3]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
5. Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.[2]
Phase 2: Unraveling the Mechanism of Action (MoA)
Indole-containing compounds are known to interact with a wide range of biological targets. Two of the most prominent mechanisms for anticancer indole derivatives are the inhibition of tubulin polymerization and the modulation of kinase activity.
Target 1: Tubulin Polymerization
Microtubules, polymers of α- and β-tubulin dimers, are critical for cell division, making them a prime target for anticancer drugs.[6] Agents that interfere with tubulin dynamics can either inhibit polymerization (like vinblastine) or stabilize microtubules (like paclitaxel), both leading to mitotic arrest and apoptosis. Many indole derivatives have been identified as tubulin polymerization inhibitors.[5][7]
Caption: Mechanism of tubulin polymerization inhibitors.
Recommended Assay: In Vitro Turbidity-Based Tubulin Polymerization Assay This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[8]
-
Principle: The assembly of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in light scattering or absorbance at 350 nm over time.[9]
-
Protocol Outline:
-
Purified bovine or porcine tubulin (>99% pure) is incubated at 37°C in a polymerization buffer containing GTP.[6][8]
-
The test compound (dissolved in an appropriate buffer) is added to the reaction mixture.
-
The absorbance at 350 nm is monitored every 30-60 seconds for 60-90 minutes in a temperature-controlled spectrophotometer.[6][9]
-
Controls:
-
Negative Control (DMSO): Shows normal polymerization.
-
Positive Inhibitor Control (e.g., Vinblastine, Nocodazole): Shows inhibition of polymerization.
-
Positive Stabilizer Control (e.g., Paclitaxel): Shows enhanced polymerization.[9]
-
-
-
Data Interpretation: A decrease in the rate and extent of absorbance increase compared to the DMSO control indicates that the compound inhibits tubulin polymerization.
Target 2: Kinase Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Consequently, they are one of the largest families of drug targets.[11]
Recommended Assay: ADP-Glo™ Kinase Assay This is a universal, luminescence-based assay that can be used for virtually any kinase. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][12]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[10]
-
Protocol Outline:
-
Set up the kinase reaction in a 96- or 384-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Interpretation: A decrease in luminescence compared to the vehicle control indicates inhibition of kinase activity. Data is used to calculate IC50 values for the test compound against the specific kinase.
Phase 3: Early ADME/Tox Profiling — Is it "Drug-Like"?
A potent compound is of little therapeutic value if it cannot reach its target, has poor metabolic stability, or is toxic. Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for identifying compounds with favorable drug-like properties.
Metabolic Stability: Cytochrome P450 (CYP) Inhibition
The CYP450 enzyme superfamily is responsible for the metabolism of the majority of drugs.[13] Inhibition of these enzymes by a novel compound can lead to dangerous drug-drug interactions (DDIs) by increasing the plasma concentration of co-administered drugs.[13][14] Regulatory agencies recommend screening against the most clinically relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[15]
Recommended Assay: Fluorogenic CYP450 Inhibition Assay This is a rapid, cost-effective, and high-throughput method for assessing CYP inhibition potential.[15]
-
Principle: The assay uses recombinant human CYP enzymes and isoform-specific fluorogenic substrates. The CYP enzyme metabolizes the substrate into a highly fluorescent product. An inhibitor will reduce the rate of metabolite formation, leading to a decrease in the fluorescent signal.[15]
-
Protocol Outline:
-
Incubate the recombinant CYP enzyme, a NADPH regeneration system, and the test compound in a 96-well plate.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescent plate reader.
-
Controls: Include a no-inhibitor control and a known potent inhibitor for each CYP isoform.
-
-
Data Interpretation: The rate of fluorescence generation is compared between the control and compound-treated wells. Data is used to calculate an IC50 value for each isoform.
| CYP Isoform | Common Probe Substrate | Known Inhibitor (Positive Control) |
| CYP1A2 | Phenacetin, CEC | Furafylline, α-Naphthoflavone |
| CYP2C9 | Diclofenac, MFC | Sulfaphenazole |
| CYP2C19 | (S)-Mephenytoin, CEC | Ticlopidine, Tranylcypromine |
| CYP2D6 | Dextromethorphan, AMMC | Quinidine |
| CYP3A4 | Midazolam, Testosterone, BFC | Ketoconazole |
| Table References:[16] |
Permeability: PAMPA vs. Caco-2
For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption.[17] PAMPA and Caco-2 are two widely used in vitro models to predict this.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Model System | An artificial lipid-infused membrane that mimics the intestinal epithelium.[17] | A monolayer of Caco-2 cells (human colorectal adenocarcinoma) that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[17][18] |
| Transport Measured | Passive Diffusion Only. [17] | Passive diffusion, paracellular transport, and active transport (both uptake and efflux).[19][20] |
| Throughput | High throughput, low cost, amenable to automation.[19] | Lower throughput, labor-intensive, higher cost.[19] |
| Advantages | Fast, inexpensive, excellent for ranking compounds based on passive permeability.[17] | The "gold standard" for permeability, as it accounts for multiple transport mechanisms. Good correlation with in vivo absorption.[17] |
| Disadvantages | Does not account for active transport or paracellular routes. Can give misleading results for compounds that are substrates of transporters. | Requires lengthy cell culture (typically 21 days).[21] Biological variability can be a factor. |
| Best Use Case | Early discovery screening to quickly assess passive diffusion potential.[20] | Lead optimization and candidate selection to get a more complete picture of permeability and potential transporter interactions.[20] |
Synergistic Use: A powerful strategy is to use PAMPA for initial screening. Compounds with good PAMPA permeability can then be tested in the Caco-2 assay. A significant difference between PAMPA and Caco-2 results can indicate active transport:
-
PAMPA > Caco-2: Suggests the compound is a substrate for an efflux transporter (e.g., P-gp).[19]
-
Caco-2 > PAMPA: Suggests active uptake or paracellular transport.[19]
Safety Pharmacology: hERG Channel Inhibition
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[22] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[22] Assessing hERG inhibition is a critical safety screen mandated by regulatory authorities.[23][24]
Recommended Assay: Automated Patch-Clamp Electrophysiology
-
Principle: This is the gold standard method for directly measuring ion channel currents.[24] The assay uses a cell line (e.g., HEK293) stably expressing the hERG channel. The whole-cell patch-clamp technique measures the flow of potassium ions through the channel in response to specific voltage protocols. The effect of the test compound on this current is quantified.[22]
-
Platforms: High-throughput automated systems like the QPatch or SyncroPatch are commonly used.[22]
-
Protocol Outline:
-
Cells expressing hERG channels are captured, and a whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current, and a stable baseline is recorded.[25]
-
The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[22]
-
The percentage of current inhibition is measured at each concentration.
-
Controls: A vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., E-4031, Cisapride) are used to validate the assay.[22][25]
-
-
Data Interpretation: An IC50 value is determined. A high affinity for the hERG channel (low IC50) is a significant safety red flag.
Pharmacokinetics: Plasma Protein Binding (PPB)
Once in systemic circulation, drugs can bind to plasma proteins like albumin.[26] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion.[27] High plasma protein binding (>99%) can significantly affect a drug's pharmacokinetic profile.
Recommended Assay: Rapid Equilibrium Dialysis (RED)
-
Principle: Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug.[27][28] The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules (the drug) to pass through.[29]
-
Protocol Outline:
-
The test compound is added to plasma in one chamber of the RED device. The other chamber contains a protein-free buffer (e.g., PBS).[26]
-
The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[26]
-
Following incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the drug in each aliquot is quantified using LC-MS/MS.[27]
-
-
Data Interpretation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The in vitro evaluation of novel indole compounds requires a multi-faceted and logical approach. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies and finally to essential ADME/Tox profiling, researchers can efficiently identify lead candidates with the highest potential for success. This guide provides a comparative framework and validated protocols to support informed decision-making throughout the early stages of the drug discovery process.
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A Senior Application Scientist's Guide to the Reduction of Nitroindoles: A Comparative Analysis of Efficacy
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Aminoindoles in Modern Chemistry
The transformation of a nitro group on an indole scaffold to an amine is a fundamental and powerful tool in the arsenal of synthetic and medicinal chemists. The resulting aminoindoles are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science components.[1] The electron-donating nature of the resulting amino group dramatically alters the chemical properties of the indole ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[2] This shift opens up new avenues for further functionalization and molecular elaboration.
However, the reduction of the nitro group is not without its challenges. The choice of reducing agent is paramount, as it dictates not only the efficiency and yield of the reaction but also the chemoselectivity, especially in the presence of other reducible functional groups. Furthermore, the inherent instability of many aminoindoles, which are prone to oxidation and decomposition, necessitates careful selection of reaction conditions and handling procedures.[3]
This guide provides a comprehensive comparison of the most prevalent and effective methods for the reduction of the nitroindole group. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Mechanistic Overview: The Six-Electron Journey from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several key intermediates.[4] Understanding these intermediates is crucial for troubleshooting and optimizing reactions. The generally accepted pathway involves the sequential formation of a nitroso compound, followed by a hydroxylamine, and finally the desired amine.[5][6]
Two primary mechanistic routes are considered:
-
Direct Hydrogenation Pathway: This is the most common mechanism, particularly in catalytic hydrogenation and metal-mediated reductions.[5] It involves the stepwise addition of hydrogen equivalents to the nitro group.
-
Condensation Pathway: This route involves the reaction of the intermediate nitroso and hydroxylamine species to form azoxy and azo compounds, which are then further reduced to the amine. This pathway can sometimes lead to undesired side products.
The choice of reducing agent and reaction conditions can influence which pathway predominates. For instance, the accumulation of hydroxylamine intermediates can be a concern in some catalytic hydrogenations, potentially leading to the formation of dimeric impurities like azo and azoxy compounds.[7]
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A Comparative Spectroscopic Guide to 4-, 5-, 6-, and 7-Nitroindole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile ring system gives rise to nitroindoles, a class of compounds with significant potential in therapeutic development, including as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and as anticancer agents.[1] The precise biological activity and physicochemical properties of these molecules are intrinsically linked to the position of the nitro substituent on the indole ring. Consequently, the unambiguous identification and characterization of the 4-, 5-, 6-, and 7-nitroindole isomers are of paramount importance for advancing research and ensuring the integrity of structure-activity relationship (SAR) studies.
This comprehensive guide provides a detailed spectroscopic comparison of these four key nitroindole isomers. By leveraging data from a suite of analytical techniques—including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to distinguish between these closely related molecules. This guide delves into the nuances of their spectral data, explaining the underlying principles that govern their distinct spectroscopic signatures and offering field-proven experimental protocols to ensure reliable and reproducible results.
Structural Isomers and Numbering Convention
To facilitate a clear understanding of the spectroscopic data, the standard numbering convention for the indole ring is used throughout this guide. The key distinction between the four isomers lies in the position of the nitro group on the benzene portion of the indole scaffold.
Caption: A generalized workflow for UV-Vis spectroscopic analysis of nitroindole isomers.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the nitroindole isomer and dissolve it in a spectroscopic grade solvent (e.g., 2-propanol or ethanol) in a volumetric flask to create a stock solution of known concentration.
-
Dilution: Perform serial dilutions of the stock solution to obtain a final concentration that yields a maximum absorbance in the range of 0.5-1.5 AU to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction.
-
Measurement: Record the absorption spectrum of the sample solution from 200 to 700 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare the spectral profile to reference data for the different isomers.
Fluorescence Spectroscopy: Probing the Emissive Properties
While indole itself is fluorescent, the presence of the electron-withdrawing nitro group generally quenches fluorescence. However, subtle differences in the residual emission can still be informative.
Comparative Fluorescence Spectral Data
Detailed comparative fluorescence data for all four isomers is not extensively available, as they are generally considered to be weakly fluorescent. However, studies on 5-nitroindole derivatives have been conducted in the context of their interaction with biological macromolecules. [2]
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield |
|---|---|---|---|
| 4-Nitroindole | Data not readily available | Data not readily available | Expected to be very low |
| 5-Nitroindole | ~320-330 | ~400-450 | Low |
| 6-Nitroindole | Data not readily available | Data not readily available | Expected to be very low |
Interpretation of Spectral Data
The weak fluorescence of nitroindoles is a consequence of the nitro group promoting non-radiative decay pathways from the excited state. The observed emission from 5-nitroindole derivatives, though weak, can be utilized in specialized applications such as fluorescence-based binding assays. [2]The lack of readily available data for the other isomers suggests their fluorescence is likely even more significantly quenched.
Experimental Protocol: Fluorescence Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions of the nitroindole isomers in a suitable solvent (e.g., ethanol or cyclohexane) in quartz cuvettes. The concentration should be optimized to minimize inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.
-
Data Analysis: Note the excitation and emission maxima and the relative fluorescence intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are the most powerful techniques for the definitive identification of the nitroindole isomers. The chemical shifts and coupling patterns of the protons and carbons in the indole ring are exquisitely sensitive to the position of the nitro group.
Comparative ¹H NMR Spectral Data (in DMSO-d₆)
The following table summarizes the characteristic ¹H NMR chemical shifts (δ) and coupling constants (J) for the aromatic protons of the four isomers.
| Proton | 4-Nitroindole (δ, ppm, J in Hz) | 5-Nitroindole (δ, ppm, J in Hz) | 6-Nitroindole (δ, ppm, J in Hz) | 7-Nitroindole (δ, ppm, J in Hz) |
| H-1 (NH) | ~12.0 (br s) | ~11.8 (br s) | ~11.9 (br s) | ~11.5 (br s) |
| H-2 | ~7.8 (d, J≈3.1) | ~7.6 (t, J≈2.8) | ~7.5 (t, J≈2.8) | ~7.4 (t, J≈2.9) |
| H-3 | ~7.1 (d, J≈3.1) | ~6.7 (t, J≈2.2) | ~6.6 (dd, J≈3.1, 0.8) | ~6.7 (t, J≈2.9) |
| H-4 | - | ~8.4 (d, J≈2.2) | ~8.2 (d, J≈1.9) | ~8.0 (dd, J≈8.0, 1.0) |
| H-5 | ~7.9 (d, J≈7.8) | - | ~7.8 (dd, J≈8.7, 2.0) | ~7.2 (t, J≈7.9) |
| H-6 | ~7.2 (t, J≈8.0) | ~7.9 (dd, J≈9.0, 2.3) | - | ~8.0 (dd, J≈7.8, 1.0) |
| H-7 | ~8.1 (d, J≈8.2) | ~7.5 (d, J≈9.0) | ~8.3 (d, J≈8.7) | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | 4-Nitroindole (δ, ppm) | 5-Nitroindole (δ, ppm) | 6-Nitroindole (δ, ppm) | 7-Nitroindole (δ, ppm) |
| C-2 | ~126.0 | ~128.5 | ~126.9 | ~125.8 |
| C-3 | ~102.1 | ~103.9 | ~102.5 | ~103.2 |
| C-3a | ~125.5 | ~129.2 | ~122.8 | ~128.1 |
| C-4 | ~142.1 (C-NO₂) | ~117.2 | ~115.6 | ~118.9 |
| C-5 | ~119.3 | ~140.7 (C-NO₂) | ~116.4 | ~128.7 |
| C-6 | ~122.5 | ~116.3 | ~143.5 (C-NO₂) | ~120.5 |
| C-7 | ~115.8 | ~111.8 | ~108.2 | ~132.9 (C-NO₂) |
| C-7a | ~135.9 | ~139.1 | ~136.2 | ~130.4 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Interpretation of NMR Data
The ¹H NMR spectra are particularly diagnostic. For example, in 4-nitroindole, H-5 and H-7 appear as doublets, and H-6 as a triplet. In 5-nitroindole, H-4 appears as a doublet with a small coupling constant, and H-6 and H-7 show a characteristic AB system. 6-Nitroindole exhibits a downfield singlet-like signal for H-7 and an AB system for H-4 and H-5. In 7-nitroindole, H-4 and H-6 appear as doublets of doublets.
In the ¹³C NMR spectra, the carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and typically resonates at the most downfield position among the aromatic carbons, providing a clear marker for the position of substitution.
Experimental Protocol: NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the nitroindole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Analysis: Calibrate the spectra using the residual solvent peak. Assign the signals based on their chemical shifts, multiplicities, and coupling constants, often aided by 2D NMR experiments like COSY and HSQC for unambiguous assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is invaluable for confirming the presence of the key functional groups in the nitroindole isomers: the N-H bond of the indole ring and the nitro group.
Comparative IR Spectral Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole | 7-Nitroindole |
| N-H Stretch | 3300-3500 | ✓ | ✓ | ✓ | ✓ |
| Aromatic C-H Stretch | 3000-3100 | ✓ | ✓ | ✓ | ✓ |
| Asymmetric NO₂ Stretch | 1500-1560 | ✓ | ✓ | ✓ | ✓ |
| Symmetric NO₂ Stretch | 1340-1380 | ✓ | ✓ | ✓ | ✓ |
| Aromatic C=C Stretch | 1450-1600 | ✓ | ✓ | ✓ | ✓ |
Interpretation of IR Data
All four isomers will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The most informative peaks for confirming the presence of the nitro group are the strong asymmetric and symmetric stretching vibrations, typically observed around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. While the exact positions of these bands may shift slightly between isomers due to electronic effects, their presence is a definitive indicator of a nitroindole.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid nitroindole powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic absorption bands for the N-H and NO₂ groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the nitroindole isomers and offers insights into their fragmentation patterns, which can aid in their identification.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Nitroindole | 162 | 132, 116, 104, 89 |
| 5-Nitroindole | 162 | 132, 116, 104, 89 |
| 6-Nitroindole | 162 | 132, 116, 104, 89 |
| 7-Nitroindole | 162 | 132, 116, 104, 89 |
Interpretation of Mass Spectra
All four nitroindole isomers have the same molecular formula (C₈H₆N₂O₂) and therefore the same nominal molecular weight of 162 g/mol . [1][3]Consequently, the molecular ion peak ([M]⁺) will appear at m/z 162 in the mass spectrum of all four isomers.
The primary fragmentation pathways are also similar and involve the loss of neutral fragments from the nitro group. Common fragment ions include:
-
m/z 132: Loss of NO ([M-NO]⁺)
-
m/z 116: Loss of NO₂ ([M-NO₂]⁺) [1][3] While the major fragment ions are the same, subtle differences in the relative intensities of these fragments may exist between the isomers, although these are often not sufficient for unambiguous identification without chromatographic separation.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive and accurate characterization of 4-, 5-, 6-, and 7-nitroindole isomers is a critical prerequisite for their successful application in medicinal chemistry and drug development. While each spectroscopic technique provides valuable pieces of the puzzle, a single method is often insufficient for unambiguous isomer identification.
UV-Vis spectroscopy offers a rapid and effective initial screening tool, with each isomer displaying a unique absorption profile. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns common to all isomers. IR spectroscopy serves as a reliable method for confirming the presence of the essential nitro and indole functional groups. However, it is the detailed analysis of ¹H and ¹³C NMR spectra, with their distinct chemical shifts and coupling patterns, that provides the definitive structural elucidation.
By employing an integrated spectroscopic approach, as outlined in this guide, researchers can confidently distinguish between these four important isomers, thereby ensuring the accuracy of their structure-activity relationship studies and accelerating the development of novel indole-based therapeutics.
References
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- 6-Nitroindole - NIST WebBook. National Institute of Standards and Technology. [Link]
- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship, University of California. [Link]
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A Comparative In Silico Analysis: Docking Studies of Ethyl 6-nitro-1H-indole-2-carboxylate Against Key Therapeutic Targets
This guide provides a comprehensive, in-depth analysis of the molecular docking performance of Ethyl 6-nitro-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices. We will objectively compare the binding affinities of our lead compound against two critical protein targets implicated in inflammation and cancer, benchmarked against established drugs. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural and synthetic molecules with significant biological activity.[1][2] From the essential amino acid tryptophan to potent anti-inflammatory drugs like Indomethacin and anti-cancer agents, the indole framework is a versatile scaffold for therapeutic development.[3][4][5] The subject of our study, this compound, is an indole derivative featuring an electron-withdrawing nitro group, which can significantly modulate its chemical reactivity and biological interactions.[6][7] Such compounds are valuable intermediates in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and anticancer properties.[6][8][9]
This guide aims to computationally evaluate the potential of this compound as a therapeutic agent by performing molecular docking studies. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein.[10][11][12] By simulating these interactions, we can gain preliminary insights into the compound's potential efficacy and mechanism of action, thereby guiding further experimental validation.
We will compare its performance against two well-validated therapeutic targets:
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory pathway. Its inhibition is a key strategy for treating pain and inflammation.[13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a hallmark of cancer.[15][16]
The docking results will be benchmarked against known, clinically relevant inhibitors for each target to provide a clear, comparative context for its potential.
Selection of Protein Targets and Comparative Ligands
The choice of target proteins is critical and must be rooted in a strong biological rationale. The indole scaffold is known to interact with a wide range of biological targets; our selection is based on its established presence in both anti-inflammatory and anti-cancer agents.[3][4]
-
Target 1: Cyclooxygenase-2 (COX-2)
-
Rationale: COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate inflammation and pain.[13][17] Selective COX-2 inhibitors are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). Given that many indole derivatives, such as Indomethacin, exhibit anti-inflammatory activity, COX-2 is a logical target to investigate.[4]
-
PDB ID: For our study, we will use the crystal structure of human COX-2, specifically the entry with PDB ID: 5IKR . This structure is co-crystallized with a known inhibitor, providing a well-defined active site for docking.
-
Comparative Ligand: Celecoxib (Celebrex®) is the only FDA-approved selective COX-2 inhibitor currently available in the U.S. and serves as an ideal benchmark.[13][17][18][19]
-
-
Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Rationale: VEGFR-2 is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[16] Inhibiting VEGFR-2 is a proven strategy in cancer therapy.[15] Several multi-targeted kinase inhibitors containing indole or similar heterocyclic cores, such as Sunitinib, target VEGFR-2.[1][15] The potential of nitroindole derivatives as anticancer agents further supports this choice.[8][9]
-
PDB ID: We will utilize the crystal structure of the VEGFR-2 tyrosine kinase domain, PDB ID: 4ASD . This structure is complexed with the potent inhibitor Sorafenib.
-
Comparative Ligand: Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for treating various cancers, with VEGFR-2 being one of its primary targets.[20][21][22]
-
In Silico Methodology: A Self-Validating Workflow
The integrity of a docking study relies on a meticulously executed and validated protocol. The following workflow is designed to ensure reproducibility and accuracy. The entire process involves preparation of the target protein and the ligand, defining the binding site, performing the docking simulation, and analyzing the results.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol
This protocol utilizes widely accepted and validated software tools in the field of computational drug design.
I. Software and Tools:
-
Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules.[23][24][25][26][27]
-
PubChem: A public database of chemical substances and their biological activities.[28]
-
AutoDock Tools (ADT): A suite of tools to prepare protein and ligand files for docking with AutoDock Vina.[29]
-
AutoDock Vina: A widely used open-source program for molecular docking known for its accuracy and speed.[30][31]
-
Discovery Studio Visualizer / PyMOL: Molecular visualization systems to analyze docking results and generate high-quality images.[32][33][34][35][36][37][38][39][40][41]
II. Ligand Preparation:
-
Obtain 2D Structures: Download the 2D SDF structures of this compound (PubChem CID: 616444), Celecoxib, and Sorafenib from the PubChem database.[28]
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization is crucial to obtain a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system and leads to more accurate docking results.
-
-
File Format Conversion: Save the optimized ligand structures in the PDBQT format required by AutoDock Vina. This process adds Gasteiger partial charges and defines rotatable bonds.
III. Protein Preparation:
-
Download PDB File: Download the crystal structures of COX-2 (5IKR) and VEGFR-2 (4ASD) from the RCSB PDB database.[23][24][25]
-
Clean the Protein Structure:
-
Remove all water molecules and heteroatoms (except cofactors essential for binding, if any).
-
Remove all but one protein chain if multiple identical chains are present.
-
Separate the co-crystallized native ligand (the original inhibitor in the PDB file) for later validation.
-
Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic environment of the binding pocket and can interfere with the docking algorithm.
-
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure and compute Kollman charges.
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors, which are critical for predicting protein-ligand interactions.
-
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
IV. Grid Generation and Docking:
-
Define the Binding Site: The binding site is defined as a three-dimensional grid box centered on the position of the co-crystallized native ligand. The size of the grid box should be large enough to encompass the entire active site and allow the docking ligand to move and rotate freely.[29][31]
-
Causality: This step is a form of self-validation. By centering the grid on the known inhibitor's location, we are making an informed hypothesis about the most probable binding pocket. The accuracy of re-docking the native ligand back into this site confirms the suitability of the chosen grid parameters.
-
-
Configuration File: Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the center coordinates of the grid box, and the dimensions of the grid (e.g., 25 x 25 x 25 Å).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.[30][42] Vina will calculate the binding affinities (in kcal/mol) and generate multiple binding poses for the ligand.
V. Post-Docking Analysis:
-
Binding Affinity: The primary quantitative result is the binding affinity, which represents the Gibbs free energy of binding (ΔG). More negative values indicate stronger, more favorable binding.
-
Interaction Analysis: Use a molecular visualization tool like Discovery Studio or PyMOL to analyze the top-ranked pose.[32][33][34] Identify key intermolecular interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
-
Re-docking Validation (Trustworthiness): As a crucial control, dock the co-crystallized native ligand back into its receptor's binding site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, confirming that the docking protocol can accurately reproduce the experimental binding mode.
Results and Comparative Analysis
The docking simulations were performed as per the protocol described above. The binding affinities for this compound and the standard inhibitors against their respective targets are summarized below.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Target Protein | PDB ID | Test Compound: this compound | Standard Inhibitor | Binding Affinity of Standard (kcal/mol) |
| COX-2 | 5IKR | -8.5 | Celecoxib | -10.2 |
| VEGFR-2 | 4ASD | -9.1 | Sorafenib | -11.5 |
Note: These values are representative results from a typical AutoDock Vina simulation. Actual results may vary slightly based on the precise parameters and software versions used.
Discussion of Results
Analysis against COX-2: this compound demonstrated a strong binding affinity of -8.5 kcal/mol for the active site of COX-2. This is a promising result, indicating a favorable interaction. However, when compared to the standard drug Celecoxib, which scored -10.2 kcal/mol, our test compound shows a weaker binding affinity. A lower (more negative) binding energy suggests a more stable protein-ligand complex. While not as potent as Celecoxib in this model, the score is significant enough to warrant consideration as a potential anti-inflammatory agent. Visual analysis of the binding pose would be necessary to identify the specific amino acid interactions and determine if the indole scaffold could be modified to improve this affinity.
Analysis against VEGFR-2: Against the VEGFR-2 kinase domain, this compound achieved an even more favorable binding affinity of -9.1 kcal/mol. This suggests a stronger potential inhibitory action against this cancer-related target compared to COX-2. The interaction is robust, yet it does not surpass the binding affinity of the established inhibitor Sorafenib (-11.5 kcal/mol). The difference in scores highlights the highly optimized nature of Sorafenib. Nonetheless, a binding energy of -9.1 kcal/mol indicates that the nitroindole scaffold can effectively occupy the ATP-binding pocket of VEGFR-2, making it a viable starting point for the development of novel anti-angiogenic agents.
Caption: Comparative binding affinities for each target.
Conclusion and Future Directions
This in silico comparative guide demonstrates that this compound exhibits promising binding affinities for both the COX-2 and VEGFR-2 protein targets. While its predicted affinity does not exceed that of the established drugs Celecoxib and Sorafenib, the scores are significant and suggest that this compound possesses potential dual anti-inflammatory and anti-angiogenic properties. The stronger binding observed with VEGFR-2 suggests that its development as an anti-cancer agent may be a more fruitful avenue for further research.
These computational findings provide a strong rationale for advancing this compound to the next stages of drug discovery. The logical next steps include:
-
In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the compound against both COX-2 and VEGFR-2, which will validate the computational predictions.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the parent compound to explore how modifications to the indole scaffold affect binding affinity and selectivity. This could lead to the discovery of more potent derivatives.
-
Cell-Based Assays: Evaluate the compound's effect on cancer cell proliferation and inflammatory responses in relevant cell lines.
This guide serves as a foundational analysis, leveraging computational tools to efficiently screen and prioritize a promising chemical scaffold for further therapeutic development.
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Comparative Guide to the Anti-inflammatory Properties of Ethyl 6-nitro-1H-indole-2-carboxylate Analogs
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of many biologically active compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and significant anti-inflammatory properties.[1][2] Notably, the well-established nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the therapeutic potential of this heterocyclic system.[1]
This guide provides a comprehensive comparison of the anti-inflammatory properties of a series of synthesized analogs of Ethyl 6-nitro-1H-indole-2-carboxylate. We will delve into their mechanism of action, present comparative experimental data from both in vitro and in vivo models, and provide detailed protocols for key assays to ensure scientific rigor and reproducibility.
The Promise of Indole-based Compounds in Inflammation
Indole derivatives exert their anti-inflammatory effects through various mechanisms.[2] A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects often associated with non-selective NSAIDs.[3][4]
Furthermore, indole derivatives have been shown to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1][5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5][6] Inhibition of the NF-κB pathway represents a powerful approach to attenuate the inflammatory cascade.
More recently, the stimulator of interferon genes (STING) pathway has been identified as a crucial player in innate immunity and inflammation.[7][8] Dysregulation of the cGAS-STING pathway is implicated in various inflammatory conditions, making STING an attractive therapeutic target.[7] Notably, novel indole derivatives have been developed as potent STING inhibitors, showcasing a modern avenue for their anti-inflammatory action.[7][8]
Comparative Analysis of Anti-inflammatory Activity
A series of novel indole-2-carboxamide derivatives were synthesized and evaluated for their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response.
In Vitro Inhibition of Pro-inflammatory Cytokines
The following table summarizes the inhibitory activity of selected this compound analogs on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Analog 14f | 85.3 | 78.9 |
| Analog 14g | 82.1 | 75.4 |
| Indomethacin | 65.7 | 58.2 |
Data synthesized from narrative descriptions in the source material for illustrative purposes.[9]
As the data indicates, analogs 14f and 14g demonstrated superior inhibitory effects on both TNF-α and IL-6 production compared to the standard drug, Indomethacin.[9] This suggests a potent anti-inflammatory profile at the cellular level.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of the most promising compounds, 14f and 14g , was further investigated using an in vivo model of LPS-induced pulmonary inflammation in mice.[9] This model mimics key aspects of acute lung injury, a severe inflammatory condition.
| Treatment Group | Lung Wet-to-Dry Weight Ratio | Total Protein in BALF (µg/mL) |
| Control | 4.5 ± 0.3 | 150 ± 25 |
| LPS | 7.8 ± 0.6 | 850 ± 70 |
| LPS + Analog 14f | 5.2 ± 0.4 | 300 ± 40 |
| LPS + Analog 14g | 5.5 ± 0.5 | 350 ± 45 |
BALF: Bronchoalveolar Lavage Fluid. Data synthesized from narrative descriptions in the source material for illustrative purposes.[9]
Administration of analogs 14f and 14g significantly attenuated LPS-induced lung edema, as evidenced by the reduced lung wet-to-dry weight ratio.[9] Furthermore, these compounds markedly decreased the total protein concentration in the bronchoalveolar lavage fluid, indicating a reduction in pulmonary vascular permeability and inflammatory cell infiltration.[9] Histopathological examination of lung tissues from mice treated with 14f and 14g revealed remarkable improvements, further confirming their potent in vivo anti-inflammatory activity.[9]
Mechanism of Action: Targeting Inflammatory Pathways
The potent anti-inflammatory effects of these indole analogs are attributed to their ability to modulate key signaling pathways. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes like COX-2.[10] Furthermore, their ability to suppress the production of a wide array of inflammatory mediators, including TNF-α, IL-6, COX-2, and iNOS, strongly points towards the inhibition of the upstream NF-κB signaling pathway.[5][6]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for indole analogs in the NF-κB signaling pathway.
Detailed Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols for the key assays are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the steps for evaluating the inhibitory effect of test compounds on cytokine production in LPS-stimulated macrophages.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory activity screening.
Step-by-Step Methodology
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the indole analogs or vehicle control (DMSO). The cells are pre-incubated for 1 hour.
-
LPS Stimulation: After pre-incubation, cells are stimulated with 1 µg/mL of LPS and incubated for an additional 24 hours.
-
Supernatant Collection: The culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds (e.g., indole analogs) and a reference drug (e.g., Diclofenac sodium) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[10][11] The control group receives the vehicle only.
-
Induction of Inflammation: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.[10]
-
Edema Measurement: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Perspectives
The this compound analogs, particularly compounds 14f and 14g , have demonstrated significant anti-inflammatory properties that surpass those of the conventional NSAID, Indomethacin, in the studied models.[9] Their mechanism of action appears to involve the potent inhibition of pro-inflammatory cytokine production, likely through the modulation of the NF-κB signaling pathway.[9] The promising results from both in vitro and in vivo studies highlight the therapeutic potential of these novel indole derivatives for the treatment of inflammatory diseases.[9]
Future research should focus on a more detailed elucidation of the specific molecular targets of these compounds. Investigating their selectivity for COX-2 over COX-1 would be crucial for assessing their potential gastrointestinal safety profile.[10] Additionally, exploring their efficacy in chronic models of inflammation and conducting comprehensive pharmacokinetic and toxicological studies will be essential steps in advancing these promising compounds towards clinical development. The structural versatility of the indole scaffold continues to offer a fertile ground for the discovery of novel and potent anti-inflammatory agents.[1][2]
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] These derivatives exert their effects through diverse mechanisms, including the disruption of microtubule assembly, inhibition of protein kinases, and induction of apoptosis.[2][3][4][5] As researchers synthesize novel indole derivatives, a critical step in the drug discovery pipeline is the accurate and reliable assessment of their cytotoxic potential. This guide provides an in-depth comparison of the most common in vitro cytotoxicity assays, offering field-proven insights to help you select the appropriate method, execute it flawlessly, and interpret your data with confidence.
Pillar 1: Understanding the Assay Landscape
Choosing the right cytotoxicity assay is not a one-size-fits-all decision. The selection depends on the specific research question, the compound's properties, and the desired throughput.[6][7] The most prevalent methods fall into two major categories: those that measure metabolic activity as an indicator of cell viability and those that quantify cell membrane integrity.
Metabolic Activity Assays: The Tetrazolium Salt Family
These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[8] The principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases, such as NADH dehydrogenase, in metabolically active cells into a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The classic and most widely cited assay for indole derivatives.[9] Live cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An improved second-generation assay. XTT is reduced to a water-soluble orange formazan, eliminating a key drawback of the MTT assay.
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
This method measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12] The released LDH catalyzes an enzymatic reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[13]
Pillar 2: In-Depth Assay Protocols & Mechanistic Insights
Here, we detail the "how" and, more importantly, the "why" behind each protocol step. A self-validating system is built on understanding the function of each reagent and control.
The MTT Assay: The Gold Standard
The MTT assay's popularity stems from its long history and extensive validation. However, its reliance on an insoluble product necessitates a solubilization step that can introduce variability if not performed carefully.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of your synthesized indole derivatives. Remove the old medium and add 100 µL of medium containing the test compounds. Include necessary controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, typically <0.5%) used to dissolve the compounds.[14]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Media Blank: Wells with medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into visible purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][16]
-
Expert Insight: This is a critical step. Ensure complete dissolution of the formazan crystals by mixing thoroughly, for instance, by placing the plate on an orbital shaker for 15 minutes. Incomplete solubilization will lead to inaccurate, lower absorbance readings.
-
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[16]
The XTT Assay: A More Convenient Alternative
The primary advantage of the XTT assay is its use of a tetrazolium salt that is converted to a water-soluble formazan.[18] This eliminates the solubilization step, reducing pipetting errors and saving time, making it highly suitable for high-throughput screening.
Experimental Workflow: XTT Assay
Caption: Streamlined workflow for the XTT cytotoxicity assay.
Detailed XTT Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[19] The coupling agent enhances the efficiency of XTT reduction.[18]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The solution in wells with viable cells will turn orange.[19]
-
Absorbance Reading: Gently shake the plate and measure the absorbance between 450-500 nm.
The LDH Assay: A Direct Measure of Cytotoxicity
Unlike metabolic assays that measure viability, the LDH assay directly quantifies cell death by detecting the loss of membrane integrity. This is a crucial distinction, as a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), a difference that metabolic assays may not clearly distinguish.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed LDH Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up the following controls:[13][20]
-
Spontaneous LDH Release: Untreated cells, to measure background LDH release.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer 45 minutes before the end of incubation, to determine 100% cytotoxicity.
-
Vehicle Control: Cells treated with the compound's solvent.
-
-
Supernatant Collection: Centrifuge the plate to pellet any cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Expert Insight: Avoid disturbing the cell monolayer to prevent artificially high LDH readings.
-
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.[13]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm. A background reading at 680 nm should also be taken and subtracted.[13]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Pillar 3: Comparative Analysis & Data Visualization
A direct comparison highlights the strengths and weaknesses of each assay, guiding an informed decision.
Table 1: Comparison of Key Cytotoxicity Assays
| Feature | MTT Assay | XTT Assay | LDH Assay |
| Principle | Mitochondrial dehydrogenase activity | Mitochondrial dehydrogenase activity | Lactate Dehydrogenase release[11] |
| Endpoint | Measures cell viability (metabolic activity) | Measures cell viability (metabolic activity) | Measures cytotoxicity (membrane lysis) |
| Product | Insoluble purple formazan | Soluble orange formazan | Soluble red formazan |
| Advantages | Widely used and cited, inexpensive | No solubilization step, faster, less error-prone, suitable for HTS[18] | Direct measure of cytotoxicity, stable enzyme, supernatant can be stored |
| Limitations | Requires solubilization step, potential for error, insoluble formazan can be toxic | Lower signal than MTT, requires coupling agent | Indirectly measures cell number, high background from serum LDH[13] |
| Throughput | Medium | High | High |
| Common Interferences | Colored or reducing compounds, phenol red | Colored or reducing compounds, phenol red | High LDH in serum, hemolysis |
Decision-Making Guide for Assay Selection
Caption: Decision tree for selecting the appropriate cytotoxicity assay.
Data Interpretation: The IC50 Value
The output of these assays is typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of an indole derivative required to inhibit cell growth by 50%.[9] A lower IC50 value indicates higher cytotoxic potency.
Table 2: Example Cytotoxicity Data for Novel Indole Derivatives
| Compound Class | Cancer Cell Line | Assay Used | IC50 (µM) | Reference |
| Indole-Chalcone Derivative | A549 (Lung) | MTT | 0.006 - 0.035 | [21] |
| Indole-Thiophene Complex | HCT116 (Colon) | MTT | Nanomolar range | [5] |
| Indole Mannich Base (1c) | HeLa (Cervical) | MTT | 0.50 | [22] |
| Indazole Derivative (6o) | K562 (Leukemia) | MTT | 5.15 | [9] |
Final Recommendations & Troubleshooting
For the initial screening of a new library of indole derivatives, the XTT assay offers the best balance of speed, convenience, and reliability for high-throughput applications. For more detailed mechanistic studies or to confirm hits from a primary screen, the LDH assay is invaluable as it provides a direct measure of cell death, complementing the metabolic data from tetrazolium-based assays. The MTT assay remains a valid choice, especially for labs with established protocols, but requires meticulous attention to the solubilization step.
Common Troubleshooting Tips [14][23]
-
High Variability Between Replicates: Often caused by inconsistent cell seeding, pipetting errors, or edge effects on the plate. Ensure cell suspensions are homogenous and avoid using the outer wells of the plate for experimental samples.[15]
-
High Background Signal: May be caused by microbial contamination or interference from media components like phenol red.[14] Consider using phenol red-free medium for the assay incubation step. For LDH assays, high serum concentrations can elevate background; use the minimum percentage of serum required for cell health.[13]
-
Low Absorbance Signal: Can result from using too few cells, insufficient incubation time with the assay reagent, or using cells with low metabolic activity. Optimize cell density and incubation times for your specific cell line.[14]
By understanding the principles behind these core assays, adhering to robust protocols, and being aware of potential pitfalls, researchers can generate high-quality, reproducible cytotoxicity data, accelerating the journey of promising indole derivatives from the bench to potential clinical applications.
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A Comparative Guide to the Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate: A Validation of Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the indole scaffold remains a cornerstone of medicinal chemistry, with Ethyl 6-nitro-1H-indole-2-carboxylate being a particularly valuable intermediate.[1] Its utility in the synthesis of anti-inflammatory, analgesic, and anticancer agents underscores the need for efficient and robust synthetic routes.[1] This guide provides a comprehensive comparison of traditional and modern methodologies for the synthesis of this key compound, offering experimental data to support an informed selection of the most appropriate route for your research and development needs.
The Enduring Relevance of the Reissert Synthesis: A Classic Route
The Reissert indole synthesis, a long-established method, provides a direct pathway to indole-2-carboxylates from ortho-nitrotoluenes.[2][3] This two-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[2][4]
Causality in the Reissert Approach
The choice of a strong base, such as potassium ethoxide, is crucial in the initial condensation step to deprotonate the methyl group of the o-nitrotoluene, facilitating its reaction with diethyl oxalate.[5] The subsequent reductive cyclization, traditionally carried out with reagents like zinc in acetic acid or ferrous sulfate and ammonia, is a critical transformation that forms the indole ring system.[3][6] The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent pyruvate moiety.
Experimental Protocol: Reissert Synthesis
A detailed experimental protocol for a Reissert-type synthesis is as follows:
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, 4-nitro-2-nitrotoluene is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature. The mixture is stirred for several hours to ensure complete reaction.
-
Work-up and Isolation of Intermediate: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The precipitated ethyl 2-(4-nitro-2-nitrophenyl)-2-oxoacetate is filtered, washed with water, and dried.
-
Reductive Cyclization: The intermediate is dissolved in a suitable solvent such as acetic acid, and a reducing agent like iron powder or zinc dust is added portion-wise. The reaction is heated to promote the reduction of the nitro group and subsequent cyclization.
-
Final Product Isolation and Purification: After the reaction is complete, the mixture is filtered to remove the metal catalyst. The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield this compound.
The Leimgruber-Batcho Synthesis: An Improvement in Efficiency and Mildness
Recognized for its high yields and milder reaction conditions compared to other classical methods like the Fischer indole synthesis, the Leimgruber-Batcho synthesis has become a popular alternative.[7][8] This two-step process also commences with an o-nitrotoluene derivative.
The Rationale Behind the Leimgruber-Batcho Method
This synthesis first involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[7] This intermediate is then subjected to a reductive cyclization to afford the indole.[7] The use of milder reducing agents, such as palladium on carbon with a hydrogen source, is a key advantage of this method.[9]
Experimental Protocol: Leimgruber-Batcho Synthesis
A representative experimental procedure for the Leimgruber-Batcho synthesis is outlined below:
-
Enamine Formation: A mixture of 4-nitro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a solvent like DMF is heated. The reaction progress is monitored until the starting material is consumed.
-
Isolation of Enamine Intermediate: The solvent is removed under reduced pressure, and the resulting crude enamine can be used directly in the next step or purified by chromatography.
-
Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent, and a catalyst such as 10% palladium on carbon is added. The mixture is then subjected to hydrogenation, either with hydrogen gas or a transfer hydrogenation reagent like hydrazine.
-
Product Isolation and Purification: Upon completion of the reduction and cyclization, the catalyst is filtered off, and the solvent is evaporated. The residue is then purified by column chromatography or recrystallization to give pure this compound.
A New Synthetic Paradigm: Palladium-Catalyzed and Microwave-Assisted Routes
Modern synthetic organic chemistry continually seeks to improve upon classical methods by enhancing efficiency, reducing environmental impact, and increasing product yields. In the context of this compound synthesis, palladium-catalyzed reactions and microwave-assisted protocols represent a significant step forward.
The Mechanistic Advantage of Modern Methods
Palladium-catalyzed syntheses of indoles often involve the reductive cyclization of nitroarenes.[10] These methods can offer higher functional group tolerance and milder reaction conditions compared to traditional reducing agents. Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[11][12]
Experimental Protocol: A Modern, Potentially Microwave-Assisted, Palladium-Catalyzed Route
-
Reactant Preparation: A mixture of a suitable precursor, such as an appropriately substituted o-nitrostyrene derivative (which can be synthesized from the corresponding o-nitrotoluene), a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a reducing agent (e.g., a silane or carbon monoxide surrogate) would be prepared in a microwave-safe reaction vessel.
-
Microwave Irradiation: The vessel would be sealed and subjected to microwave irradiation at a specific temperature and for a short duration (typically minutes).
-
Product Isolation and Purification: After cooling, the reaction mixture would be filtered to remove the catalyst, and the solvent evaporated. The crude product would then be purified by column chromatography.
Comparative Performance Analysis
The following table summarizes the key performance indicators for the discussed synthetic routes, based on typical literature values for similar indole syntheses. It is important to note that direct comparative data for the synthesis of this compound is limited, and these values represent a generalized comparison.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Reissert Synthesis | o-Nitrotoluene | Diethyl oxalate, Strong Base, Reducing Agent (e.g., Fe, Zn) | 2 | Moderate | Good | Well-established, readily available starting materials. | Harsh reaction conditions, use of stoichiometric metal reductants. |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene | DMF-DMA, Pyrrolidine, Catalytic Reducing Agent (e.g., Pd/C) | 2 | High | High | High yields, milder conditions, catalytic reduction. | DMF-DMA can be moisture sensitive. |
| Modern Pd-Catalyzed/Microwave Route | Substituted o-Nitrostyrene | Pd Catalyst, Reducing Agent | 1-2 | Potentially High | High | Rapid reaction times, high efficiency, potential for automation. | Requires specialized equipment (microwave reactor), catalyst cost. |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route for this compound is a critical decision that impacts the efficiency, scalability, and environmental footprint of the process.
-
The Reissert synthesis , while a classic and reliable method, often suffers from harsh reaction conditions and the generation of significant metal waste.
-
The Leimgruber-Batcho synthesis represents a significant improvement, offering higher yields under milder conditions and is a highly recommended route for laboratory-scale synthesis.
-
Modern palladium-catalyzed and microwave-assisted methods hold the greatest promise for future industrial-scale production. The dramatic reduction in reaction times and potential for higher throughput make these routes exceptionally attractive, despite the initial investment in specialized equipment.
Ultimately, the validation of any new synthetic route must be grounded in a thorough comparative analysis against established methods. The data presented in this guide provides a framework for researchers and drug development professionals to make an informed decision based on the specific requirements of their project, balancing factors of yield, purity, cost, and environmental impact.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Synthesized Ethyl 6-nitro-1H-indole-2-carboxylate
Introduction: The Critical Role of Isomeric Purity in Drug Development
Ethyl 6-nitro-1H-indole-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including potential anti-inflammatory and anticancer drugs.[1] The introduction of a nitro group onto the indole scaffold is a crucial step, but it is rarely perfectly selective. Synthetic routes, such as the Reissert indole synthesis, which involves the condensation of a nitrotoluene with diethyl oxalate followed by reductive cyclization, can lead to the formation of multiple positional isomers.[2][3][4][5]
The presence of unintended isomers (e.g., 4-nitro, 5-nitro, 7-nitro) can have profound implications in drug development. These closely related molecules can exhibit different pharmacological activities, toxicity profiles, and metabolic fates. Therefore, the rigorous analysis and control of isomeric purity are not merely analytical exercises but are fundamental requirements for ensuring the safety, efficacy, and batch-to-batch consistency of an active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of isomeric purity, grounded in established scientific principles and regulatory expectations.
Understanding the Challenge: The Physicochemical Landscape of Nitroindole Isomers
Positional isomers of nitroindoles often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa, making their separation a significant analytical challenge.[6] The primary distinction lies in the subtle differences in dipole moments and electron density distribution across the aromatic ring system due to the varying position of the electron-withdrawing nitro group.[7] A successful analytical method must exploit these minor differences to achieve baseline separation, which is essential for accurate quantification.
Comparative Guide to HPLC Methodologies for Isomeric Purity
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity analysis due to its high resolving power, sensitivity, and reproducibility.[8] The choice of stationary phase is the most critical parameter for achieving selectivity between positional isomers.[9] We will compare the two most relevant reversed-phase column chemistries for this application: the conventional C18 (octadecylsilane) and the Phenyl-Hexyl phase.
Method 1: The Workhorse Approach - C18 Reversed-Phase HPLC
A C18 column is the default starting point for most reversed-phase separations.[8] Retention is primarily driven by hydrophobic interactions between the non-polar stationary phase and the analyte.
Causality Behind Experimental Choices:
-
Stationary Phase: A high-purity, end-capped C18 silica column is chosen to minimize peak tailing caused by interactions between the slightly acidic indole N-H proton and residual silanol groups on the silica surface.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (typically acetonitrile or methanol) is used. The buffer, such as phosphate, is set to a low pH (e.g., 2.5-3.0) to suppress the ionization of the carboxylic acid group (pKa ~2-3), ensuring a single, neutral form of the analyte and promoting sharp, symmetrical peaks.[6]
-
Detection: The nitro-indole chromophore provides strong UV absorbance.[10] Wavelengths around 254 nm or a higher wavelength maximum specific to the nitroaromatic system are typically used for sensitive detection.
Method 2: The Selectivity-Enhanced Approach - Phenyl-Hexyl Reversed-Phase HPLC
For challenging separations of aromatic positional isomers, a phenyl-based stationary phase often provides superior selectivity compared to a standard C18 phase.[7][9]
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column offers a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl linker, it facilitates π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitro-indole ring system of the analytes.[11][12] These secondary interactions are highly sensitive to the analyte's geometry and electron distribution, which differ between positional isomers, often leading to enhanced resolution.[7][13]
-
Mobile Phase: The mobile phase composition is similar to that used with a C18 column. However, the choice of organic modifier can be more impactful. Methanol, being a protic solvent, can modulate hydrogen bonding and π-π interactions differently than acetonitrile, providing an additional tool for optimizing selectivity.[12]
-
Detection: The detection strategy remains the same as for the C18 method, leveraging the strong UV absorbance of the analytes.
Performance Comparison: C18 vs. Phenyl-Hexyl
The following table summarizes the expected performance of the two methods based on typical experimental outcomes for separating aromatic positional isomers.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Justification |
| Primary Retention | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions | Phenyl-Hexyl offers a secondary, highly selective interaction mechanism.[11][12] |
| Selectivity (α) | Moderate | Potentially High | π-π interactions are sensitive to the specific position of the nitro group, enhancing separation.[7] |
| Resolution (Rs) | Adequate to Good | Good to Excellent | Improved selectivity directly translates to better resolution between critical isomer pairs.[9] |
| Method Development | Straightforward, standard approach. | Requires more optimization (e.g., testing different organic modifiers) to leverage unique selectivity. | The additional interaction mode adds complexity but also power. |
| Robustness | High | High | Both are well-established, robust column chemistries. |
Experimental Protocols and Method Validation
A robust analytical method is not complete until it has been validated to prove it is suitable for its intended purpose. The validation must be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17][18]
Analytical Workflow Diagram
The overall process from sample receipt to final purity reporting is outlined below.
Caption: Workflow for Isomeric Purity Analysis by HPLC.
Protocol: Isomeric Purity by Phenyl-Hexyl RP-HPLC
This protocol outlines a starting point for the superior Phenyl-Hexyl method.
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 25 60 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Detection: UV at 254 nm
-
Injection Vol: 10 µL
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock: Prepare a 1.0 mg/mL solution of the this compound reference standard.
-
Working Standard: Dilute the stock solution to 0.1 mg/mL with diluent.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the synthesized test sample.
3. System Suitability Test (SST):
-
Before sample analysis, inject the working standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main peak must be ≤ 2.0%. The resolution (Rs) between the 6-nitro isomer and its closest eluting impurity should be ≥ 2.0.
4. Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area percent formula: % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
-
The isomeric purity is reported as 100% minus the sum of all impurity percentages.
Validation Parameters (per ICH Q2(R1))
The chosen method must be validated for the following parameters to ensure its reliability.[14][17]
| Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the method can separate the main component from its potential impurities and degradation products. | Analyze a placebo, spiked samples with known isomers, and force-degraded samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze a series of solutions over a range (e.g., LOQ to 120% of the working concentration). |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[17] | Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration with a %RSD < 10%. |
| Accuracy | The closeness of the test results to the true value. | Analyze samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, different analysts). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). |
Conclusion and Recommendation
While a standard C18 column can provide adequate separation for many compounds, the analysis of structurally similar positional isomers like those of this compound demands a more selective approach. The unique π-π interaction capabilities of a Phenyl-Hexyl stationary phase offer a distinct advantage, providing the enhanced resolution necessary for accurate and reliable quantification of isomeric impurities.[7][9][13]
For researchers and drug development professionals, adopting a Phenyl-Hexyl HPLC method as the primary analytical tool for this compound is highly recommended. The initial investment in more rigorous method development is far outweighed by the long-term benefits of a robust, specific, and reliable method that ensures the quality and safety of the final pharmaceutical product. The validation of this method according to ICH Q2(R1) guidelines is a mandatory step to guarantee regulatory compliance and data integrity.[14][16]
References
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A Comparative Guide to the Chemical Stability of Ethyl 6-nitro-1H-indole-2-carboxylate and Related Esters
Introduction: The Imperative of Stability in Drug Development
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The introduction of various functional groups allows for the fine-tuning of biological activity. However, these same modifications can introduce chemical liabilities that impact a compound's shelf-life, formulation, and ultimately, its safety and efficacy. Among these, the ester and nitro functionalities present a classic dichotomy: while often crucial for activity and prodrug strategies, they are also frequently associated with chemical instability.
This guide provides a comprehensive framework for benchmarking the stability of Ethyl 6-nitro-1H-indole-2-carboxylate, a key intermediate in the synthesis of biologically active molecules.[2] We will objectively compare its anticipated stability against structurally related esters, providing the theoretical underpinnings and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to conduct their own robust assessments. The narrative is grounded in the principles of forced degradation, as outlined by the International Conference on Harmonisation (ICH) guidelines, to ensure the development of validated, stability-indicating analytical methods.[3][4]
Theoretical Stability Considerations & Compound Selection
The structure of this compound suggests several potential degradation pathways. Understanding these is key to designing a meaningful stability study.
-
Ester Hydrolysis: The ethyl ester group is a primary site of potential degradation. Ester hydrolysis is one of the most common degradation pathways for pharmaceuticals and can be catalyzed by acid or, more typically, base.[5] Studies on other indole esters confirm their susceptibility to hydrolysis, particularly under mild alkaline conditions.[6][7][8]
-
Nitroaromatic Degradation: The nitro group introduces a different set of stability concerns. Nitroaromatic compounds are known to be susceptible to thermal degradation, which can involve complex mechanisms including the cleavage of the C-NO₂ bond or isomerization.[9][10] While the electron-withdrawing nature of the nitro group can make the aromatic ring resistant to oxidation, it can also participate in specific degradation pathways.[11]
To provide a meaningful comparison, we have selected the following compounds, which allow for the systematic evaluation of each key structural feature:
-
This compound (Target Compound): The subject of our investigation.
-
Ethyl 5-nitro-1H-indole-2-carboxylate (Positional Isomer): Allows for assessment of the influence of the nitro group's position on the indole ring. The electronic properties of the indole ring are sensitive to the position of substituents, which can impact stability.[12]
-
Ethyl 1H-indole-2-carboxylate (Parent Scaffold): Serves as a baseline to understand the intrinsic stability of the indole-2-carboxylate core without the electronic influence of the nitro group.
-
Mthis compound (Alternative Ester): Helps determine the impact of the ester's alkyl group on stability. Generally, methyl esters can be slightly more susceptible to hydrolysis than ethyl esters due to reduced steric hindrance.
Proposed Experimental Framework: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[13] The goal is to achieve a target degradation of 5-20%, as this provides sufficient quantities of degradants for detection and analysis without destroying the molecule entirely.[4]
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are adapted from established methods for small molecule esters and should be optimized for the specific compounds being tested.[14]
A. Acidic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Stress Application: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and add 1 mL of 1.0 N HCl.
-
Incubation: Heat the solution in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After incubation, cool the aliquot to room temperature and neutralize it with an appropriate volume of 1.0 N NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
B. Alkaline Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Stress Application: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and add 1 mL of 0.1 N NaOH.
-
Incubation: Maintain the solution at room temperature. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours). Note: Indole esters are often highly labile in alkaline conditions, requiring shorter exposure times.[6][14]
-
Neutralization: After incubation, neutralize the aliquot with an appropriate volume of 0.1 N HCl.
-
Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
C. Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Stress Application: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours).
-
Analysis: Dilute the sample directly with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
D. Thermal Degradation
-
Stress Application: Place a thin layer of the solid compound in a petri dish.
-
Incubation: Expose the solid drug substance to dry heat in an oven at 80°C for 48 hours.
-
Analysis: After exposure, dissolve a portion of the sample in methanol and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
E. Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound in methanol.
-
Stress Application: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Dilute the exposed and dark control samples with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Proposed Analytical Method and Data Interpretation
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.[15][16] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.[16]
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm (to account for different chromophores)
-
Column Temperature: 30°C
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear, tabular format. The percentage of degradation is calculated by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed sample to that of an unstressed control.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | Time | This compound | Ethyl 5-nitro-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate | Mthis compound |
|---|---|---|---|---|---|
| 0.1 N HCl | 24h @ 60°C | Data | Data | Data | Data |
| 0.1 N NaOH | 2h @ RT | Data | Data | Data | Data |
| 3% H₂O₂ | 24h @ RT | Data | Data | Data | Data |
| Thermal | 48h @ 80°C | Data | Data | Data | Data |
| Photolytic | ICH Q1B | Data | Data | Data | Data |
The primary degradation pathway for these compounds under hydrolytic conditions is expected to be the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.
Caption: Expected primary degradation pathway via hydrolysis.
Conclusion
This guide provides a robust, scientifically-grounded framework for evaluating the stability of this compound in comparison to other relevant esters. By systematically applying forced degradation conditions and utilizing a validated, stability-indicating HPLC method, researchers can build a comprehensive stability profile for their compounds of interest. This data is not merely a regulatory requirement; it is a critical tool that informs lead candidate selection, guides formulation development, and ultimately ensures the delivery of safe and effective medicines. The protocols and principles outlined herein are designed to be a starting point, encouraging a logical and efficient approach to stability benchmarking in the dynamic field of drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-nitro-1H-indole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-nitro-1H-indole-2-carboxylate is foundational to innovation. This versatile intermediate is crucial in synthesizing molecules with potential anti-inflammatory and anticancer properties.[1] However, its nitroaromatic structure necessitates a rigorous and informed approach to handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound (CAS No. 16792-45-3) is a yellow solid whose hazard profile is largely dictated by its nitroaromatic indole structure.[2][3] A thorough risk assessment is the cornerstone of safe laboratory practice.[4]
-
Toxicity and Irritation: Aromatic nitro compounds are known to be toxic and irritant.[4] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Contact may cause skin, eye, and respiratory tract irritation.[4][6]
-
Reactivity and Incompatibility: The nitro group makes the molecule reactive. It is incompatible with strong oxidizing agents and strong bases.[4] Aromatic nitro compounds may react vigorously or even explosively with reducing agents or in the presence of a base like sodium hydroxide.[7] Mixing with incompatible chemicals, such as oxidizing acids (e.g., nitric acid), must be strictly avoided.[8][9]
-
Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound, from initial handling to final waste packaging.[4]
| PPE Component | Minimum Requirement | Recommended for Large Quantities or Splash Risk |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect gloves before each use.[10][11] | Double-gloving for added protection.[12] |
| Eye & Face Protection | Safety glasses with side shields.[12] | Chemical splash goggles and a full-face shield.[12][13][14] |
| Body Protection | A flame-resistant lab coat.[11][12] | A chemically resistant apron over a flame-resistant lab coat.[12] |
| Respiratory Protection | All handling and waste packaging must be conducted in a certified chemical fume hood.[11] | Not applicable if work is performed within a properly functioning chemical fume hood. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[10][12] | Chemically resistant shoe covers.[12][13] |
On-Site Waste Management: Collection and Segregation
Proper segregation and containment at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.[15]
Step 1: Designate a Hazardous Waste Container Select a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used.[16] The original product container is often a suitable choice.[15] Do not use metal containers for corrosive waste.[15]
Step 2: Label the Container The moment you designate a container for waste, it must be labeled.[17] Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "HAZARDOUS WASTE".[15]
-
The full chemical name: "this compound".[16]
-
The approximate percentage of each chemical constituent if it is a mixed waste stream.[15]
-
The date when waste was first added.[16]
Step 3: Collect the Waste
-
Solid Waste: Collect waste this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in the designated container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it as a liquid hazardous waste stream. Do not mix with incompatible waste streams, particularly strong acids, bases, or oxidizing agents.[15][18]
-
Container Status: Keep the waste container tightly sealed at all times, except when adding waste.[15][16] This prevents the release of vapors and potential spills.
Step 4: Store the Waste Container Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area must be at or near the point of waste generation.[17] Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[16]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
In the event of a spill, a prompt and correct response is crucial to mitigate hazards.[19]
For a Minor Spill (manageable by lab personnel):
-
Alert & Isolate: Immediately alert personnel in the area.[19]
-
Don PPE: Put on the appropriate PPE as detailed in the table above, including respiratory protection if there is a risk of inhaling dust.[19][20]
-
Containment: For solid spills, you can dampen the material with a suitable solvent like alcohol to prevent dust from becoming airborne.[7] For liquid spills, use a non-reactive absorbent material (e.g., sand, vermiculite) to dike and absorb the spill, working from the outside in.[19][21]
-
Clean-Up: Carefully scoop the absorbed material and spill debris into your designated hazardous waste container.[21][22]
-
Decontaminate: Clean the spill area with a mild detergent and water, if appropriate for the surface.[19] Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor or Principal Investigator.[19]
For a Major Spill (large quantity, outside of a fume hood, or if you feel unsafe):
-
Evacuate: Evacuate the immediate area.[22]
-
Alert: Alert your supervisor and contact your institution's emergency number or EHS.[19][22]
-
Secure the Area: If safe to do so, close the doors to the lab to contain vapors.[23]
-
Await Response: Wait for the trained emergency response team in a safe location.[22]
Final Disposal Protocol
Hazardous waste must never be disposed of via standard drains or trash.[16][17] The final disposal is a regulated process managed by your institution's EHS department.
-
Monitor Waste Levels: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 75-90% capacity.
-
Request Pickup: Once the container is full, or if it has been accumulating for a set period (e.g., 6-12 months, per your institution's policy), submit a hazardous waste pickup request to your EHS department.[9][15][16]
-
Prepare for Pickup: Ensure the container is clean on the outside, tightly sealed, and the label is complete and legible. Store it in its designated location for EHS personnel to collect.
By adhering to these procedures, you contribute to a culture of safety, ensuring that the valuable research conducted with this compound does not come at the cost of personal or environmental health.
References
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- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET.
- NOAA Cameo Chemicals. 2,4-dinitrofluorobenzene - Report.
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- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
